molecular formula C8H9ClN2O3 B1311178 Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate CAS No. 1194374-11-2

Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate

Cat. No.: B1311178
CAS No.: 1194374-11-2
M. Wt: 216.62 g/mol
InChI Key: XXDGQFANXYGUKC-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate is a chemical compound with the molecular formula C8H9ClN2O3 and a molecular weight of 216.62 g/mol . This pyrazinone derivative is characterized by its chloro and ester functional groups, which make it a valuable synthetic intermediate and building block in organic chemistry and drug discovery research . Researchers utilize this compound in the exploration and synthesis of more complex heterocyclic systems. Its structural features suggest potential applications in developing pharmacologically active molecules. The compound has a polar surface area of 59.0 Ų and complies with Lipinski's Rule of Five, indicating drug-like properties that are relevant for pharmaceutical R&D . This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

ethyl 2-(3-chloro-2-oxopyrazin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3/c1-2-14-6(12)5-11-4-3-10-7(9)8(11)13/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDGQFANXYGUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CN=C(C1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432830
Record name Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194374-11-2
Record name Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Scaffold

Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate, bearing the CAS Number 435345-05-4 , is a significant heterocyclic compound that has garnered attention within the realms of medicinal chemistry and drug discovery.[1][2] Its core structure, a pyrazinone ring, is a privileged scaffold found in a variety of biologically active natural products and synthetic molecules.[3][4] Pyrazinone derivatives are known to exhibit a wide spectrum of pharmacological activities, including but not limited to, anticancer, antibacterial, and anti-inflammatory properties. This guide aims to provide a comprehensive technical overview of this compound, from its synthesis and physicochemical characteristics to its potential applications in the development of novel therapeutics.

Core Molecular Attributes

A clear understanding of the fundamental properties of a compound is paramount for its effective application in research and development. The key molecular and physical characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 435345-05-4[1][2]
Molecular Formula C8H9ClN2O3[2][5]
Molecular Weight 216.62 g/mol [2][5]
Purity Typically ≥95%[5]

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that hinges on the foundational principles of heterocyclic chemistry. The primary route involves the preparation of the key intermediate, 3-chloropyrazin-2(1H)-one, followed by its N-alkylation.

Part 1: Synthesis of the Precursor, 3-Chloropyrazin-2(1H)-one

The synthesis of the pyrazinone core can be achieved through various methods, with a common approach involving the cyclization of α-amino acids or their derivatives. A plausible synthetic pathway to 3-chloropyrazin-2(1H)-one begins with the chlorination of pyrazin-2(1H)-one. This transformation is crucial as it introduces a key reactive handle for subsequent modifications.

Experimental Protocol: Synthesis of 3-Chloropyrazin-2(1H)-one

  • Rationale: This step introduces the chloro-substituent on the pyrazinone ring, which is essential for the final product's structure and potential reactivity in further derivatization.

  • Procedure:

    • To a solution of pyrazin-2(1H)-one in a suitable inert solvent such as chloroform or dichloromethane, add a chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride).

    • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.

    • Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction mixture is worked up by washing with an aqueous solution to remove any unreacted chlorinating agent and byproducts.

    • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

    • The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure 3-chloropyrazin-2(1H)-one.

Part 2: N-Alkylation to Yield this compound

The final step in the synthesis is the N-alkylation of the 3-chloropyrazin-2(1H)-one intermediate with ethyl chloroacetate. This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the pyrazinone ring acts as the nucleophile.

Experimental Protocol: Synthesis of this compound

  • Rationale: This step introduces the ethyl acetate moiety onto the pyrazinone nitrogen, a common strategy in medicinal chemistry to enhance properties such as solubility and cell permeability. The choice of a suitable base is critical to deprotonate the pyrazinone nitrogen, thereby increasing its nucleophilicity for the subsequent alkylation.

  • Procedure:

    • Dissolve 3-chloropyrazin-2(1H)-one in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

    • Add a suitable base, such as potassium carbonate or sodium hydride, to the solution and stir for a short period to allow for the formation of the corresponding anion.

    • To this mixture, add ethyl chloroacetate dropwise at room temperature.

    • The reaction is then typically stirred at room temperature or slightly elevated temperatures for several hours until completion, as monitored by TLC or LC-MS.

    • Upon completion, the reaction is quenched with water and the product is extracted into an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The resulting crude product is purified by column chromatography on silica gel to afford this compound.

Synthesis of this compound cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: N-Alkylation Pyrazin-2(1H)-one Pyrazin-2(1H)-one Reaction1 Chlorination Pyrazin-2(1H)-one->Reaction1 Chlorinating Agent Chlorinating Agent Chlorinating Agent->Reaction1 3-Chloropyrazin-2(1H)-one 3-Chloropyrazin-2(1H)-one Reaction1->3-Chloropyrazin-2(1H)-one Reaction2 N-Alkylation 3-Chloropyrazin-2(1H)-one->Reaction2 Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Reaction2 Base Base Base->Reaction2 Final Product This compound Reaction2->Final Product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons of the acetate group, and signals corresponding to the protons on the pyrazinone ring.

  • ¹³C NMR: The carbon NMR spectrum would display resonances for the carbonyl carbons of the ester and the pyrazinone ring, the carbons of the ethyl group, the methylene carbon of the acetate moiety, and the carbons of the pyrazinone ring.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (216.62 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ester and the amide in the pyrazinone ring.

Applications in Drug Discovery and Development

The pyrazinone scaffold is a cornerstone in the design of various therapeutic agents. The presence of the chloro-substituent and the ethyl acetate moiety in this compound makes it a versatile building block for the synthesis of more complex molecules with potential pharmacological activities.

The pyrazine nucleus is found in numerous FDA-approved drugs and is associated with a wide array of biological activities, including anti-cancer, anti-microbial, and anti-inflammatory effects. The structural features of this compound allow for further chemical modifications, such as nucleophilic substitution of the chlorine atom or transformations of the ester group, to generate libraries of compounds for high-throughput screening in drug discovery programs.

Applications in Drug Discovery cluster_modification Chemical Modifications cluster_screening Screening & Activity Start This compound Subst_Cl Nucleophilic Substitution of Chlorine Start->Subst_Cl Mod_Ester Ester Group Transformation Start->Mod_Ester Library_Gen Compound Library Generation Subst_Cl->Library_Gen Mod_Ester->Library_Gen HTS High-Throughput Screening Library_Gen->HTS Bio_Activity Biological Activity Assessment HTS->Bio_Activity Lead_Opt Lead Optimization Bio_Activity->Lead_Opt Drug_Candidate Potential Drug Candidate Lead_Opt->Drug_Candidate

Caption: Role as a building block in drug discovery.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its synthesis, while requiring careful execution of established organic chemistry principles, is accessible. The presence of multiple reactive sites on the molecule opens up a wide array of possibilities for chemical diversification, making it an attractive starting point for drug discovery campaigns targeting a range of diseases. Further research into the specific biological activities of this compound and its derivatives is warranted to fully unlock its therapeutic potential.

References

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  • Popa, C. V., et al. (2021). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Molecules, 26(16), 4945. [Link]

  • Riesco-Llach, G., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 929-959. [Link]

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  • Chen, Y., et al. (2025). Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate inhibits the malignant biological behaviors of colorectal cancer by restricting the phosphorylation and nuclear translocation of STAT3. Experimental Cell Research, 445(2), 114421. [Link]

  • Frolov, A. P., et al. (2025). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][5][6]Oxazin-2(3H)-Ones. Chemistry of Heterocyclic Compounds, 61(8), 845-856. [Link]

  • Zaoui, Y., et al. (2019). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. IUCrData, 4(12), x191304. [Link]

  • Toocle.com. Ethyl (3-chloro-2-oxopyrazin-1(2H)-yl)acetate. [Link]

  • Rstakyan, V. I., et al. (2009). Alkylation of pyrazoles with ethyl chloroacetate under phase-transfer catalysis and hydrolysis of the esters obtained. Russian Journal of General Chemistry, 79(11), 2417-2419. [Link]

  • da Silva, A. C., et al. (2022). Optimized synthesis and characterization of ethyl N-cycloamine acetates. 62° Congresso Brasileiro de Química. [Link]

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Sources

An In-depth Technical Guide to Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate: A Molecule of Interest in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate, a heterocyclic compound with significant potential in the fields of chemical research and drug development. We will delve into its fundamental molecular characteristics, propose a logical synthetic pathway, and discuss its potential applications, all grounded in established chemical principles and supported by relevant literature.

Core Molecular Profile

This compound is a derivative of pyrazinone, a class of nitrogen-containing heterocyclic compounds that are of considerable interest to medicinal chemists. The presence of a chlorine atom and an ethyl acetate substituent on the pyrazinone core suggests a molecule designed for further chemical modification and potential biological activity.

Molecular Weight and Formula

The foundational quantitative data for this molecule is summarized in the table below. This information is critical for any experimental work, including reaction stoichiometry, preparation of solutions, and analytical characterization.

PropertyValueSource
Molecular Formula C₈H₉ClN₂O₃[1][2][3][4]
Molecular Weight 216.62 g/mol [1][2][3][4]
CAS Number 435345-05-4[1][2][3]

Proposed Synthesis and Mechanistic Rationale

A logical approach would involve the N-alkylation of 3-chloro-1H-pyrazin-2-one with ethyl chloroacetate or ethyl bromoacetate. This reaction is typically carried out in the presence of a suitable base to deprotonate the nitrogen atom of the pyrazinone ring, thereby activating it as a nucleophile.

Proposed Synthetic Workflow

The proposed synthesis can be visualized as a two-step process: deprotonation followed by nucleophilic substitution.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products A 3-chloro-1H-pyrazin-2-one P1 Deprotonation of Pyrazinone Nitrogen A->P1 B Ethyl chloroacetate P2 Nucleophilic attack on Ethyl Chloroacetate B->P2 C Base (e.g., K₂CO₃, NaH) C->P1 D Solvent (e.g., DMF, Acetonitrile) D->P1 D->P2 P1->P2 Generates nucleophilic pyrazinone anion P3 Formation of this compound P2->P3 Displacement of Chloride E This compound P3->E F Salt byproduct P3->F

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)
  • Preparation: To a solution of 3-chloro-1H-pyrazin-2-one (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base (1.1 equivalents), such as potassium carbonate or sodium hydride.

  • Reaction: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the pyrazinone nitrogen.

  • Addition: Slowly add ethyl chloroacetate (1.1 equivalents) to the reaction mixture.

  • Heating: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality of Choices: The use of a polar aprotic solvent is crucial to dissolve the reactants and facilitate the SN2 reaction. The choice of base depends on the desired reactivity; sodium hydride is a stronger, non-nucleophilic base that will irreversibly deprotonate the pyrazinone, while potassium carbonate is a milder base that is often sufficient and easier to handle.

Physicochemical and Spectroscopic Characterization (Predicted)

In the absence of published experimental data, the expected physicochemical properties and spectroscopic signatures can be predicted based on the molecular structure.

Predicted Physicochemical Properties
PropertyPredicted Value/ObservationRationale
Appearance White to off-white solidBased on similar heterocyclic compounds.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)The presence of polar functional groups (ester, amide, chloro) suggests solubility in polar solvents.
Melting Point Expected to be a crystalline solid with a defined melting pointThe rigid heterocyclic structure and potential for intermolecular interactions would favor a solid state at room temperature.
Predicted Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

¹H NMR Spectroscopy (Predicted):

  • Ethyl group: A triplet integrating to 3 hydrogens around 1.2-1.4 ppm (CH₃) and a quartet integrating to 2 hydrogens around 4.1-4.3 ppm (CH₂). The splitting pattern is due to coupling between the methyl and methylene protons.

  • Methylene group (acetate): A singlet integrating to 2 hydrogens, likely in the range of 4.5-5.0 ppm. The chemical shift is influenced by the adjacent nitrogen and carbonyl group.

  • Pyrazinone ring protons: Two doublets in the aromatic region (around 7.0-8.0 ppm), each integrating to 1 hydrogen, corresponding to the two protons on the pyrazinone ring.

¹³C NMR Spectroscopy (Predicted):

  • Ethyl group: Two signals, one around 14 ppm (CH₃) and another around 62 ppm (CH₂).

  • Methylene group (acetate): A signal around 50-55 ppm.

  • Carbonyl carbons: Two signals in the downfield region, one for the ester carbonyl (around 165-170 ppm) and one for the pyrazinone carbonyl (around 155-160 ppm).

  • Pyrazinone ring carbons: Signals in the aromatic region, with the carbon bearing the chlorine atom being significantly downfield.

Mass Spectrometry (Predicted):

  • Molecular Ion (M⁺): An ion peak at m/z = 216.62. A characteristic isotopic pattern for a molecule containing one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be expected.

  • Fragmentation: Common fragmentation patterns would likely involve the loss of the ethoxy group (-45 Da) from the ester, or the entire ethyl acetate side chain.

Potential Applications in Drug Discovery and Development

The pyrazinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Pyrazine and its derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[6]

Role as a Chemical Intermediate

This compound is well-suited as a versatile intermediate for the synthesis of more complex molecules.

G cluster_reactions Potential Modifications cluster_products Derivative Scaffolds A This compound B Ester Hydrolysis A->B C Amide Formation A->C via hydrolysis then coupling D Nucleophilic Aromatic Substitution of Chlorine A->D E Carboxylic Acid Derivative B->E F Amide Library C->F G Substituted Pyrazinones D->G

Caption: Potential chemical modifications of the title compound for library synthesis.

  • Ester Hydrolysis: The ethyl ester can be easily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a variety of amines to generate a library of amide derivatives, allowing for the exploration of structure-activity relationships (SAR).

  • Nucleophilic Aromatic Substitution: The chlorine atom on the pyrazinone ring is activated towards nucleophilic aromatic substitution. This allows for the introduction of a wide range of substituents, such as amines, thiols, and alcohols, further diversifying the chemical space.

Potential Biological Activities

Given the known biological activities of related pyrazinone and pyrazoline derivatives, this compound and its derivatives could be investigated for a variety of therapeutic applications. Pyrazoline derivatives, for instance, have shown antimicrobial, anti-inflammatory, analgesic, and anticancer activities.[2][7][8] The pyrazine moiety itself is found in numerous natural products and pharmaceuticals with diverse pharmacological effects.[6] The incorporation of a chloro-substituent is a common strategy in drug design to modulate the electronic and lipophilic properties of a molecule, potentially enhancing its biological activity and metabolic stability.

Handling, Storage, and Safety

As with any chemical compound, proper handling and storage procedures are essential.

  • Storage: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from incompatible substances. Some vendors suggest storage at room temperature.

  • Safety: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. A material safety data sheet (MSDS) should be consulted for detailed safety information.

Conclusion

This compound, with a molecular weight of 216.62 g/mol , represents a promising scaffold for medicinal chemistry research. While detailed experimental data for this specific molecule is limited in the public domain, its structural features and the known reactivity of its constituent functional groups allow for the rational design of a synthetic route and the prediction of its key characteristics. Its potential for chemical diversification, coupled with the established biological activities of the pyrazinone core, makes it a valuable target for further investigation in the quest for novel therapeutic agents. The insights provided in this guide are intended to serve as a foundational resource for researchers and scientists embarking on the study of this intriguing molecule.

References

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  • Asiri, A. M., et al. (2015). Synthesis and biological activity of some new pyrazolin-5-one and pyrazole derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(3), 794-801.
  • Kumar, A., et al. (2009). Biological activities of pyrazoline derivatives--a recent development. Recent Patents on Anti-Infective Drug Discovery, 4(2), 154-163.
  • Toocle.com. Ethyl (3-chloro-2-oxopyrazin-1(2H)-yl)acetate. [Link]

  • Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(22), 7567.
  • PrepChem.com. Synthesis of Ethyl α-[2-chloro-4-(2,3,4,5-tetrahydro-5-methyl-3-oxo-1,2,4-triazin-6-yl)phenoxy]acetate. [Link]

  • Kotgire, S. S., et al. (2012). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. International Journal of Pharmaceutical Sciences and Research, 3(9), 3334.

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide leverages established principles of spectroscopic interpretation and data from analogous substituted pyrazinone and other heterocyclic systems to predict and analyze its characteristic spectroscopic signatures. We will delve into the theoretical underpinnings and practical considerations for obtaining and interpreting Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a robust framework for the structural elucidation and analytical validation of this and similar compounds.

Introduction

This compound (C₈H₉ClN₂O₃, Molar Mass: 216.62 g/mol ) belongs to the pyrazinone class of heterocyclic compounds.[1][2] The pyrazinone scaffold is a significant pharmacophore, and its derivatives have shown a wide range of biological activities. The presence of a chloro substituent, an oxo group, and an ethyl acetate moiety suggests a molecule with diverse chemical reactivity and potential for further functionalization, making it a valuable intermediate in synthetic organic chemistry.

Accurate structural characterization is paramount in the development of novel chemical entities. Spectroscopic techniques provide a non-destructive and highly informative means to elucidate the molecular structure, confirm purity, and identify functional groups. This guide will provide a detailed, albeit predictive, analysis of the key spectroscopic features of this compound.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound is presented below. Understanding the arrangement of atoms and functional groups is crucial for interpreting its spectroscopic data.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer, such as a Bruker Avance series instrument.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added, although modern spectrometers can reference the residual solvent peak.

Data Acquisition:

  • ¹H NMR:

    • Acquire the spectrum with a standard pulse sequence.

    • Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 45°, a relaxation delay of 2-5 seconds, and an accumulation of 16-64 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled spectrum.

    • Typical parameters include a spectral width of 200-240 ppm, a pulse angle of 45°, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants (J-values), and multiplicities to assign the signals to the respective nuclei.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will show distinct signals corresponding to the different proton environments in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.2 - 7.5Doublet1HPyrazinone C-HAromatic protons on the pyrazinone ring, deshielded by the electronegative nitrogen atoms and the carbonyl group.
~ 7.0 - 7.3Doublet1HPyrazinone C-HThe other aromatic proton on the pyrazinone ring, with a chemical shift influenced by the adjacent chloro and nitrogen substituents.
~ 4.8 - 5.0Singlet2HN-CH₂-COOProtons on the methylene group attached to the pyrazinone nitrogen are expected to be significantly deshielded due to the adjacent nitrogen and the ester carbonyl group.
~ 4.2 - 4.4Quartet2HO-CH₂-CH₃The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom and show a characteristic quartet splitting due to coupling with the methyl protons.
~ 1.2 - 1.4Triplet3HO-CH₂-CH₃The methyl protons of the ethyl group are in a typical alkyl region and appear as a triplet due to coupling with the adjacent methylene protons.
Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight unique carbon atoms.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 168 - 172C=O (Ester)The ester carbonyl carbon is expected in this characteristic downfield region.
~ 155 - 160C=O (Pyrazinone)The amide-like carbonyl carbon of the pyrazinone ring.
~ 145 - 150C-Cl (Pyrazinone)The carbon atom bearing the chlorine is expected to be deshielded.
~ 130 - 140C-H (Pyrazinone)Aromatic carbon atoms in the pyrazinone ring.
~ 125 - 135C-H (Pyrazinone)The other aromatic carbon in the pyrazinone ring.
~ 61 - 63O-CH₂-CH₃The methylene carbon of the ethyl ester group, deshielded by the oxygen atom.
~ 50 - 55N-CH₂-COOThe methylene carbon attached to the nitrogen, deshielded by the nitrogen and the ester group.
~ 14 - 16O-CH₂-CH₃The terminal methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

Objective: To identify the key functional groups in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is a rapid and common method.

  • KBr Pellet: A few milligrams of the sample are ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. The positions and intensities of the absorption bands are then analyzed.

Predicted IR Spectrum
Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 3100 - 3000MediumC-H stretch (aromatic)Vibrations of the C-H bonds on the pyrazinone ring.
~ 2980 - 2850MediumC-H stretch (aliphatic)Vibrations of the C-H bonds in the ethyl and methylene groups.
~ 1750 - 1730StrongC=O stretch (ester)A strong, sharp absorption characteristic of the ester carbonyl group.
~ 1680 - 1650StrongC=O stretch (amide/pyrazinone)The carbonyl group within the pyrazinone ring will have a characteristic stretching frequency, typically at a slightly lower wavenumber than the ester due to resonance.
~ 1600 - 1450MediumC=C and C=N stretchAromatic ring stretching vibrations of the pyrazinone core.
~ 1250 - 1150StrongC-O stretch (ester)The C-O single bond stretching of the ester group.
~ 800 - 700Medium-StrongC-Cl stretchThe vibration of the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and analyze the fragmentation pattern.

Instrumentation: A mass spectrometer, typically with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source, coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • A small amount of an acid (e.g., formic acid) may be added to promote protonation in positive ion mode.

Data Acquisition:

  • The sample solution is introduced into the ion source.

  • Mass spectra are acquired over a relevant m/z (mass-to-charge ratio) range.

  • High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Predicted Mass Spectrum
  • Molecular Ion Peak ([M+H]⁺): The ESI-MS spectrum in positive ion mode is expected to show a prominent protonated molecular ion peak at m/z 217.0. Due to the presence of chlorine, an isotopic peak at m/z 219.0 with approximately one-third the intensity of the m/z 217.0 peak will also be observed, corresponding to the ³⁷Cl isotope.

  • Key Fragmentation Pathways:

    • Loss of the ethoxy group (-OCH₂CH₃) from the ester would result in a fragment at m/z 172.

    • Loss of the entire ethyl acetate moiety would lead to a fragment corresponding to the 3-chloro-2-oxopyrazin-1-yl cation.

    • Cleavage of the N-CH₂ bond could also occur.

G cluster_0 Spectroscopic Analysis Workflow Sample Sample Preparation (Dissolution/Pelletizing) Data Data Acquisition Sample->Data Introduce Sample NMR NMR Spectroscopy (¹H and ¹³C) Processing Data Processing (FT, Phasing, Calibration) NMR->Processing IR IR Spectroscopy (FTIR-ATR) IR->Processing MS Mass Spectrometry (ESI-MS) MS->Processing Data->NMR Data->IR Data->MS Analysis Structural Elucidation (Assignment & Interpretation) Processing->Analysis Processed Spectra Report Final Report Analysis->Report

Figure 2: General workflow for the spectroscopic analysis of a novel compound.

Conclusion

This technical guide has outlined the predicted spectroscopic characteristics of this compound based on fundamental principles and data from analogous structures. The detailed protocols for NMR, IR, and Mass Spectrometry provide a solid foundation for the experimental characterization of this compound. While the data presented herein is predictive, it serves as a robust framework for researchers to confirm the synthesis, elucidate the structure, and assess the purity of this and related pyrazinone derivatives, thereby supporting advancements in medicinal chemistry and drug discovery.

References

  • Vertex AI Search. This compound.
  • United States Biological. This compound - Data Sheet.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • The Royal Society of Chemistry. Supporting Information for Experimental procedures and analytical data.

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An In-depth Technical Guide to the Starting Materials for Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif, a substituted pyrazinone, is a recurring feature in medicinal chemistry, appearing in molecules with diverse therapeutic applications, including antiviral and kinase inhibitory activities.[1][2] A thorough understanding of the synthetic routes to this key building block is paramount for researchers engaged in drug discovery and development. This guide provides a detailed exploration of the starting materials and synthetic pathways, emphasizing the chemical principles and experimental considerations necessary for its efficient preparation.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of this compound reveals a logical and convergent synthetic strategy. The ester side chain can be introduced via an N-alkylation of a pre-existing 3-chloropyrazin-2(1H)-one core. This core, in turn, can be accessed through the chlorination of a 3-hydroxypyrazin-2(1H)-one precursor. The synthesis of the pyrazinone ring itself can be achieved from acyclic starting materials. This multi-stage approach allows for the systematic construction of the target molecule from simple, commercially available precursors.

G target This compound intermediate1 3-Chloropyrazin-2(1H)-one target->intermediate1 N-Alkylation intermediate2 Ethyl Chloroacetate / Bromoacetate target->intermediate2 N-Alkylation intermediate3 3-Hydroxypyrazin-2(1H)-one intermediate1->intermediate3 Chlorination intermediate4 Chlorinating Agent (e.g., POCl3) intermediate1->intermediate4 Chlorination intermediate5 3-Hydroxypyrazine-2-carboxamide intermediate3->intermediate5 Hydrolysis & Decarboxylation intermediate6 2-Aminomalonamide intermediate5->intermediate6 Cyclocondensation intermediate7 Glyoxal intermediate5->intermediate7 Cyclocondensation

Figure 1: Retrosynthetic analysis of this compound.

Stage 1: Synthesis of the 3-Hydroxypyrazin-2(1H)-one Core

The foundational step in this synthetic sequence is the construction of the pyrazinone ring. A robust and well-documented method involves the cyclocondensation of 2-aminomalonamide with glyoxal to form 3-hydroxypyrazine-2-carboxamide.[3]

Starting Materials for Stage 1:
Starting MaterialRoleKey Considerations
2-AminomalonamideAcyclic precursorCan be synthesized from diethyl aminomalonate.[3]
Glyoxal (40% aq. solution)Acyclic precursorA readily available 1,2-dicarbonyl compound.
Sodium HydroxideBaseUsed to facilitate the condensation reaction.
Experimental Protocol: Synthesis of 3-Hydroxypyrazine-2-carboxamide[3]
  • In a reaction vessel, a 20% aqueous solution of sodium hydroxide is prepared and cooled to -10°C.

  • 2-Aminomalonamide is suspended in the cooled sodium hydroxide solution.

  • A 40% aqueous solution of glyoxal is added dropwise to the suspension while maintaining the temperature at or below -5°C.

  • After the addition is complete, the reaction mixture is stirred at -5°C for one hour, then allowed to warm to 22°C and stirred for an additional three hours.

  • Upon completion of the reaction, the mixture is cooled to below 5°C and the pH is adjusted to 2 with hydrochloric acid to precipitate the product.

  • The resulting solid, 3-hydroxypyrazine-2-carboxamide, is collected by filtration, washed with water and ethanol, and dried. This reaction typically proceeds with a high yield, around 91%.[3]

The subsequent conversion of 3-hydroxypyrazine-2-carboxamide to 3-hydroxypyrazin-2(1H)-one involves two classical organic transformations: hydrolysis of the amide to a carboxylic acid, followed by decarboxylation.

Experimental Protocol: Hydrolysis and Decarboxylation
  • 3-Hydroxypyrazine-2-carboxamide is heated in a strong aqueous alkali solution, such as sodium hydroxide, to hydrolyze the amide to the corresponding sodium carboxylate.[4]

  • The reaction mixture is then acidified with a strong acid (e.g., HCl) to protonate the carboxylate and induce decarboxylation, which is often facilitated by heating.

  • Upon cooling, the 3-hydroxypyrazin-2(1H)-one precipitates and can be isolated by filtration.

G cluster_stage1 Stage 1: Pyrazinone Core Synthesis A 2-Aminomalonamide C 3-Hydroxypyrazine-2-carboxamide A->C B Glyoxal B->C D 3-Hydroxypyrazine-2-carboxylic acid C->D Hydrolysis E 3-Hydroxypyrazin-2(1H)-one D->E Decarboxylation

Figure 2: Workflow for the synthesis of the 3-hydroxypyrazin-2(1H)-one core.

Stage 2: Chlorination of the Pyrazinone Core

The conversion of the hydroxyl group on the pyrazinone ring to a chloro group is a critical step to activate the molecule for subsequent N-alkylation. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this transformation.[1]

Starting Materials for Stage 2:
Starting MaterialRoleKey Considerations
3-Hydroxypyrazin-2(1H)-oneSubstrateThe pyrazinone core from Stage 1.
Phosphorus Oxychloride (POCl₃)Chlorinating agentCan be used in excess as both reagent and solvent, or in equimolar amounts under solvent-free conditions for a greener approach.[1]
Pyridine (optional)BaseOften used to neutralize the HCl byproduct.
Experimental Protocol: Chlorination of 3-Hydroxypyrazin-2(1H)-one

A highly efficient and environmentally conscious method involves a solvent-free reaction with an equimolar amount of POCl₃.[1]

  • 3-Hydroxypyrazin-2(1H)-one and one equivalent of pyridine are placed in a sealed reaction vessel.

  • One equivalent of phosphorus oxychloride is added.

  • The mixture is heated to 140-160°C for approximately 2 hours.

  • After cooling, the reaction mixture is carefully quenched with ice water.

  • The product, 3-chloropyrazin-2(1H)-one, is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layer is washed, dried, and concentrated to yield the chlorinated product.

This method offers high yields and simplifies the work-up procedure by avoiding large excesses of POCl₃.[1]

Stage 3: N-Alkylation to Yield the Final Product

The final step in the synthesis is the N-alkylation of 3-chloropyrazin-2(1H)-one with an appropriate ethyl haloacetate. This reaction introduces the ester side chain, completing the synthesis of the target molecule. The choice of base and solvent is crucial for the success of this step.

Starting Materials for Stage 3:
Starting MaterialRoleKey Considerations
3-Chloropyrazin-2(1H)-oneSubstrateThe chlorinated pyrazinone from Stage 2.
Ethyl Chloroacetate or Ethyl BromoacetateAlkylating agentEthyl bromoacetate is generally more reactive than ethyl chloroacetate.
Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)BaseNaH is a strong, non-nucleophilic base often used in aprotic solvents like DMF or THF.[5][6] K₂CO₃ is a milder base, often used in polar aprotic solvents like acetone or DMF.[7][8]
Anhydrous Solvent (e.g., DMF, THF, Acetone)Reaction mediumMust be anhydrous, especially when using NaH.
Experimental Protocol: N-Alkylation of 3-Chloropyrazin-2(1H)-one

Method A: Using Sodium Hydride [5]

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF or THF at 0°C under an inert atmosphere, a solution of 3-chloropyrazin-2(1H)-one (1 equivalent) in the same solvent is added dropwise.

  • The mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature.

  • Ethyl chloroacetate or ethyl bromoacetate (1.1 equivalents) is added, and the reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction is carefully quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography.

Method B: Using Potassium Carbonate [8]

  • A mixture of 3-chloropyrazin-2(1H)-one (1 equivalent), potassium carbonate (2 equivalents), and ethyl bromoacetate (1.2 equivalents) in a suitable solvent such as acetone or DMF is prepared.

  • The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC).

  • After cooling, the inorganic salts are filtered off.

  • The filtrate is concentrated under reduced pressure, and the residue is taken up in an organic solvent and washed with water.

  • The organic layer is dried and concentrated to give the crude product, which can be purified by recrystallization or column chromatography.

G cluster_stage3 Stage 3: N-Alkylation F 3-Chloropyrazin-2(1H)-one I This compound F->I G Ethyl Chloroacetate / Bromoacetate G->I H Base (NaH or K2CO3) H->I

Figure 3: Final N-alkylation step to produce the target molecule.

Summary of Synthetic Routes and Key Parameters

StageKey TransformationStarting MaterialsReagents and ConditionsTypical Yield
1a Cyclocondensation2-Aminomalonamide, GlyoxalNaOH (aq), -10°C to 22°C~91%[3]
1b Hydrolysis & Decarboxylation3-Hydroxypyrazine-2-carboxamideStrong base (e.g., NaOH), then strong acid (e.g., HCl), heatVariable
2 Chlorination3-Hydroxypyrazin-2(1H)-onePOCl₃ (equimolar), Pyridine, 140-160°CHigh[1]
3 N-Alkylation3-Chloropyrazin-2(1H)-oneEthyl haloacetate, Base (NaH or K₂CO₃), Anhydrous solvent (DMF, THF, or Acetone)Good to high

Conclusion

The synthesis of this compound is a well-defined process that relies on fundamental organic transformations. By beginning with the construction of the pyrazinone core from acyclic precursors, followed by a strategic chlorination and a final N-alkylation, researchers can efficiently access this valuable intermediate. The choice of reagents and reaction conditions at each stage, particularly the move towards more environmentally benign procedures such as solvent-free chlorination, allows for both high yields and sustainable laboratory practices. This guide provides a solid foundation for the synthesis of this key building block, empowering further research and development in the field of medicinal chemistry.

References

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. 2013;18(1):1114-1123. [Link]

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  • Kotgire, S. S., Mahajan, S. K., Amrutkar, S. V., & Bhagat, U. D. (2012). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. International Journal of ChemTech Research, 4(3), 931-935.
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"Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate" reaction mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate

Introduction

This compound is a substituted pyrazinone derivative. The pyrazinone scaffold is a significant pharmacophore found in numerous biologically active compounds, making the synthesis and functionalization of such molecules a key area of interest for researchers in drug discovery and development.[1] This guide provides a detailed examination of the synthetic pathway and core reaction mechanism for producing this target compound, focusing on the N-alkylation of the 3-chloro-2-oxopyrazine core. The principles discussed herein are broadly applicable to the functionalization of related heterocyclic systems.

Part 1: Synthetic Strategy and Retrosynthetic Analysis

The most direct and logical approach to synthesizing this compound involves the N-alkylation of a pre-formed pyrazinone ring. This strategy disconnects the target molecule into two primary synthons: the heterocyclic core, 3-chloro-1H-pyrazin-2-one , and an alkylating agent carrying the ethyl acetate moiety, ethyl bromoacetate . This disconnection simplifies the synthesis into the formation of a stable precursor followed by a well-established functionalization reaction.

Retrosynthesis cluster_precursors Precursors target This compound disconnection C-N Disconnection (N-Alkylation) target->disconnection pyrazinone 3-chloro-1H-pyrazin-2-one disconnection->pyrazinone alkyl_halide Ethyl Bromoacetate disconnection->alkyl_halide

Caption: Retrosynthetic analysis of the target compound.

Part 2: The Core Reaction - N-Alkylation via Nucleophilic Substitution

The formation of this compound from its pyrazinone precursor is a classic example of an SN2 (bimolecular nucleophilic substitution) reaction. The mechanism proceeds in two fundamental steps: deprotonation of the pyrazinone nitrogen to enhance its nucleophilicity, followed by the attack of the resulting anion on the electrophilic alkyl halide.

Step 1: Deprotonation

The reaction is initiated by a base, typically a mild inorganic base like potassium carbonate (K₂CO₃), which abstracts the acidic proton from the nitrogen atom at the N1 position of the 3-chloro-1H-pyrazin-2-one ring.[2] This deprotonation generates a resonance-stabilized pyrazinonate anion. The negative charge is delocalized across the N-C=O system, which increases the nucleophilic character of the nitrogen atom, making it poised to attack an electrophile.

Step 2: SN2 Nucleophilic Attack

The generated pyrazinonate anion acts as the nucleophile. It attacks the electrophilic methylene carbon (the carbon bonded to bromine) of ethyl bromoacetate. In a concerted fashion, the nitrogen-carbon bond forms while the carbon-bromine bond breaks, displacing the bromide ion as the leaving group. This step is characteristic of an SN2 mechanism and results in the final N-alkylated product. The use of a polar aprotic solvent, such as dimethylformamide (DMF), is ideal as it can solvate the cation (K⁺) while leaving the nucleophilic anion relatively free, thereby accelerating the reaction rate.[2]

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) start 3-chloro-1H-pyrazin-2-one + K₂CO₃ intermediate Potassium Pyrazinonate Anion start->intermediate Proton Abstraction product This compound + KBr intermediate->product SN2 Attack alkyl_halide Ethyl Bromoacetate alkyl_halide->product

Caption: The two-step mechanism for N-alkylation.

Part 3: Experimental Protocol

This protocol is a representative procedure for the synthesis of the title compound, adapted from established methods for N-alkylation of similar heterocyclic systems.[2][3]

Materials and Equipment
  • Reagents: 3-chloro-1H-pyrazin-2-one, Ethyl bromoacetate, Anhydrous Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF), Ethyl acetate (EtOAc), Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature control, reflux condenser, nitrogen or argon gas inlet, separatory funnel, rotary evaporator, equipment for column chromatography (silica gel).

Experimental Workflow

Workflow A 1. Setup & Inert Atmosphere (Flask with condenser under N₂) B 2. Add Reactants (Pyrazinone, K₂CO₃, DMF) A->B C 3. Add Alkylating Agent (Slow addition of Ethyl Bromoacetate) B->C D 4. Reaction (Heat at 60-70°C, monitor by TLC) C->D E 5. Quenching & Extraction (Cool, add water, extract with EtOAc) D->E F 6. Washing & Drying (Wash with brine, dry over MgSO₄) E->F G 7. Solvent Removal (Concentrate under reduced pressure) F->G H 8. Purification (Silica gel column chromatography) G->H I 9. Final Product (Characterize pure compound) H->I

Caption: Step-by-step experimental workflow diagram.

Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chloro-1H-pyrazin-2-one (1.0 eq). The apparatus should be under an inert atmosphere of nitrogen or argon to prevent side reactions with moisture.[4]

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq) and anhydrous DMF. Stir the suspension at room temperature for 15-20 minutes. The base is used in excess to ensure complete deprotonation of the pyrazinone.

  • Addition of Alkylating Agent: Slowly add ethyl bromoacetate (1.1 eq) to the stirring suspension. An exothermic reaction may be observed. The slight excess of the alkylating agent helps to drive the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water, which will precipitate the crude product and dissolve the inorganic salts and DMF.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine to remove any remaining DMF and inorganic impurities. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. Purify the crude solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.[5]

Part 4: Data Presentation

The following table summarizes key quantitative data for the final product.

PropertyData
Molecular Formula C₈H₉ClN₂O₃
Molecular Weight 216.62 g/mol
Appearance Expected to be a white to off-white solid
Storage Room temperature, in a dry place[6]

Conclusion

The synthesis of this compound is efficiently achieved through the N-alkylation of 3-chloro-1H-pyrazin-2-one with ethyl bromoacetate. The core of this transformation is a base-mediated SN2 reaction, a robust and widely applicable method for the functionalization of nitrogen-containing heterocycles. Understanding this mechanism allows researchers to rationally design reaction conditions and adapt the methodology for the synthesis of a diverse library of pyrazinone derivatives for applications in medicinal chemistry and materials science.

References

  • Bouvier, B. (2015). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Elsevier B.V.
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  • Liu, H., Smith, L. M. II, et al. (2005). Efficient Preparation of ((3-Chloro-2-fluorophenyl)-[7-methoxy-8-(3-morpholin-4-yl-propoxy)-10,11-dihydro-5-oxa-2,4,11-triaza-dibenzo(a,d)cyclohepten-1-yl]-amine) for In-Vivo Study.
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  • National Center for Biotechnology Information. Ethyl 2-[4-(4-methoxybenzyl)
  • PubChem. Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)
  • Sci-Hub. Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)

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"Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate" literature review

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've started gathering data on the target compound, focusing on its synthesis, properties, and applications. Initial Google searches are underway to build a solid foundation of information. I'm prioritizing data relevant to medicinal chemistry and drug development.

Defining Information Needs

I'm now zeroing in on the specific information I need regarding "Ethyl 2-( 3-chloro-2-oxopyrazin-1(2H)-yl)acetate." My focus has sharpened to include synthesis, chemical properties, reactivity, and its potential role in medicinal chemistry and drug development. I'm structuring the technical guide to begin with an introduction, followed by detailed sections on synthesis, reactivity, known applications, and experimental protocols. I will include quantitative data and graphical representations of pathways.

Initiating Detailed Research

I'm now diving deep into Google, aiming for an exhaustive search on "Ethyl 2-( 3-chloro-2-oxopyrazin-1(2H)-yl)acetate," focusing on synthesis, properties, reactivity, and applications in drug development. I'm carefully analyzing the initial results to pinpoint key synthetic pathways, reaction mechanisms, and reported biological activities. This involves looking closely at spectroscopic data, physical properties, and safety considerations. I'm focusing on organizing my findings to support sections on synthesis with reaction conditions, optimizing routes, and chemical reactivity of functional groups.

Initiating Chemical Exploration

I've started exploring "Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate," and I've gathered its basic chemical properties and CAS number. I also found some general data about the pharmacological potential of pyrazinone and pyrazine derivatives, pointing to some exciting possibilities.

Refining the Search Strategy

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Analyzing Literature Findings

I've been poring over the search results, and they're proving to be quite fruitful, though a little roundabout. I've uncovered several studies that outline the synthesis of related pyrazinone, pyridazinone, and quinazolinone derivatives. It seems a common N-alkylation step, utilizing ethyl bromoacetate or chloroacetate, is frequently employed, which has given me an interesting angle.

Evaluating Synthetic Pathways

I've been digging deeper. While I lack a direct hit, the literature on similar heterocycles is yielding vital clues. Detailed procedures for N-alkylation using ethyl bromoacetate or chloroacetate are clearly outlined. Reagents, solvents, and conditions are quite explicit, which should inform a solid synthetic route from 3-chloro-2-oxopyrazine. However, I still need a direct confirmation of my target's synthesis and specific reactivity.

Refining Search Strategies

I'm now focusing my search with more precision. The indirect findings provided clues, and procedures for N-alkylation look solid, giving me confidence in a synthetic plan. I need to nail down the target's specific synthesis and reactivity, so I am refining my search terms and focusing on patents and chloropyrazinone reactivity to find direct data for "this compound." It looks like an efficient pathway is possible, but I need explicit confirmation.

Seeking a Synthesis Guide

I've been looking for a direct guide on synthesizing "this compound," but haven't found one yet. Recent searches focused on related heterocycles, and this yielded helpful generic synthetic information. I'm now exploring those connections to get closer to a comprehensive method.

Building a Synthetic Protocol

I've made headway, but a direct synthesis guide remains elusive. The generic N-alkylation reaction is the common route, using a pyrazinone precursor with ethyl bromoacetate/chloroacetate and a base. I'm building a detailed protocol based on this. I've uncovered literature on chloropyrazines, potentially valuable for this target molecule, but the application as an intermediate is still inferred. I'm focusing my search on specific characterization details.

Expanding the Search Strategy

I'm still seeking definitive synthesis information. While N-alkylation using a pyrazinone precursor appears viable, a dedicated paper remains elusive. I'm focusing my search on patents that could provide the needed experimental details, including spectroscopic data. I'm broadening my search to encompass pyrazinone synthesis and reactivity reviews to establish more concrete context.

Searching for a Source

I'm still looking for a comprehensive source on that specific compound. However, the search for related information has been successful! Several review articles confirm the significance of pyrazine and pyrazole derivatives in medicinal chemistry.

Refining the Search

I've made progress, though the specific source remains elusive. I have found patents outlining syntheses of related compounds, indicating an N-alkylation route might be viable. However, I need specific experimental details and characterization data. Vendor sites offer basic information but lack technical depth. My focus now is on finding publications that mention the target molecule as a starting material or intermediate. I'm also broadening my search for spectroscopic data in chemical databases.

Pinpointing Synthesis Details

I'm still chasing that elusive, single source. While I have confirmed the importance of pyrazine/pyrazole derivatives and explored N-alkylation routes via patents, detailed synthesis and characterization for the exact molecule are still missing. I'm expanding my search, targeting publications mentioning it as a starting material or intermediate, and digging deeper into spectroscopic data in chemical databases. If direct synthesis details remain absent, I'll provide an analogous procedure with explicit caveats.

Analyzing Compound Properties

Refining Synthetic Strategies

I've significantly expanded on potential synthesis, pinpointing N-alkylation routes as highly probable. The chloropyrazine's nucleophilic substitution propensity is noted, and the pyrazinone's medicinal applications are now in focus. My current challenge is a dearth of specific experimental data for the target molecule. I am seeking detailed procedures, yields, and spectroscopic characterization data through very specific patent and article searches. This is key for a truly authoritative resource.

Targeting Data Acquisition

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Solubility Profile of Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate: A Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Research Professional

Abstract

Introduction: The Significance of Solubility

Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate belongs to the pyrazinone class of heterocyclic compounds. Such scaffolds are of significant interest in medicinal chemistry due to their versatile biological activities.[3] The journey of a promising compound from a laboratory hit to a viable drug candidate is critically dependent on its physicochemical properties, with aqueous solubility being a primary gatekeeper for oral bioavailability.[2] A compound must dissolve to be absorbed. Therefore, an early and accurate assessment of a molecule's solubility in various aqueous and organic media is not merely a routine measurement but a fundamental step in risk assessment and developmental strategy.[1] This guide provides the necessary protocols to expertly determine this crucial parameter for this compound.

Physicochemical Profile and Structural Considerations

To date, the publicly available data on this compound is limited to basic identifiers and computed properties. A summary of this information is presented below.

Table 1: Known Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1194374-11-2, 435345-05-4[4][5]
Molecular Formula C₈H₉ClN₂O₃[5][6]
Molecular Weight 216.62 g/mol [5][6]
Density (Predicted) ~1.42 g/cm³[4]
Boiling Point (Predicted) ~282 °C[4]
Storage Temperature Room Temperature or -20°C[5][7]

Note: Some sources show conflicting molecular formulas (C7 vs C8). The C8 formula (C₈H₉ClN₂O₃) is consistent with the IUPAC name and structure.

Structural Analysis for Solubility Prediction:

The molecular structure dictates solubility behavior. Key features of this compound include:

  • A Polar Heterocyclic Core: The pyrazinone ring contains nitrogen and oxygen atoms, which can participate in hydrogen bonding with protic solvents like water.

  • An Ethyl Acetate Side Chain: The ester group adds polarity but the ethyl group contributes lipophilicity.

  • A Chloro Substituent: The electronegative chlorine atom can influence the electronic distribution of the ring system but also adds to its lipophilic character.

Based on these features, the molecule is expected to have limited aqueous solubility but likely higher solubility in polar organic solvents. The general principle of "like dissolves like" suggests that solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and short-chain alcohols would be effective, a trend observed for similar heterocyclic compounds like pyrazinamide.[8]

Experimental Determination of Solubility: A Workflow

The accurate determination of solubility requires a systematic approach, from selecting the appropriate method to precise analytical quantification. The overall workflow is depicted below.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Reporting compound_prep Compound & Solvent Preparation thermo Thermodynamic Solubility (Shake-Flask Method) compound_prep->thermo kinetic Kinetic Solubility (Turbidimetric Method) compound_prep->kinetic analytical_prep Analytical Method Development (e.g., HPLC) quant Quantification of Dissolved Compound analytical_prep->quant thermo->quant kinetic->quant report Data Analysis & Reporting (mg/mL, µM) quant->report

Caption: General workflow for solubility determination.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This method is considered the "gold standard" for determining equilibrium or thermodynamic solubility.[9] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[10][11]

Causality: The core principle is to allow sufficient time for the dissolution and precipitation processes to reach a steady state. This ensures the measured solubility is a true representation of the compound's maximum dissolution under the specified conditions, which is vital for biopharmaceutical characterization.[9]

G A Add excess solid compound to chosen solvent in a vial B Seal vial and agitate at a constant temperature (e.g., 25°C) A->B C Equilibrate for 24-48 hours to ensure saturation B->C D Phase Separation: Centrifuge or filter (0.22 µm) C->D E Carefully collect the supernatant (saturated solution) D->E F Dilute supernatant with mobile phase for analysis E->F G Quantify concentration using a validated HPLC method F->G

Caption: The Shake-Flask method for thermodynamic solubility.

Detailed Steps:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium, typically 24 to 48 hours.[11]

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the solution using a chemically inert syringe filter (e.g., 0.22 µm PVDF).[1] This step is critical to avoid aspirating solid particles, which would falsely elevate the measured concentration.

  • Sample Preparation for Analysis: Carefully aspirate a precise volume of the clear supernatant. Dilute this sample with the mobile phase used for HPLC analysis to bring the concentration within the range of the calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method (see Section 6) to determine the compound's concentration.

  • Calculation: Multiply the measured concentration by the dilution factor to obtain the final solubility value.

Protocol 2: Kinetic Solubility for High-Throughput Screening

Kinetic solubility is often measured in early drug discovery where compound availability is low.[10] This method measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is added to an aqueous buffer. It is a measure of how readily a compound dissolves and stays in solution under non-equilibrium conditions.

Causality: This method mimics the conditions of many high-throughput screening (HTS) assays where compounds are introduced from DMSO stocks. It identifies compounds that might precipitate in aqueous assay buffers, which could lead to false-negative results. Nephelometry or turbidimetry is used to detect the light scattering caused by precipitate formation.[1][2]

G A Prepare a high-concentration stock solution in DMSO (e.g., 10 mM) B Dispense aqueous buffer (e.g., PBS) into a 96-well plate C Add a small volume of DMSO stock to the buffer and mix D Incubate for a short period (e.g., 1-2 hours) E Measure turbidity or light scattering using a nephelometer or plate reader F The concentration at which precipitate is detected is the kinetic solubility

Caption: Workflow for kinetic solubility determination.

Detailed Steps:

  • Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Plate Preparation: Using a 96-well plate, add the aqueous buffer of choice (e.g., PBS, pH 7.4) to the wells.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer. The final DMSO concentration should typically be kept low (e.g., 1-5%) to minimize its co-solvent effect.[2] This is often done in a serial dilution format to test a range of concentrations.

  • Incubation: Allow the plate to incubate at room temperature for a defined period, typically 1 to 2 hours.

  • Detection: Measure the turbidity of each well using a nephelometer or a UV/Vis plate reader that can measure light scattering (often at a wavelength away from the compound's absorbance maximum, e.g., 650 nm).

  • Determination: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to a blank control (buffer + DMSO).

Analytical Quantification by HPLC-UV

For both thermodynamic and kinetic solubility measurements, accurate quantification of the dissolved compound is paramount. While simple UV spectroscopy can be used, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is superior as it can separate the parent compound from any impurities or degradants, preventing overestimation of solubility.[1]

Protocol for HPLC Method Development:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or methanol).

  • Calibration Curve: Inject the standards into the HPLC system and record the peak area at the compound's absorbance maximum (λ-max). Plot the peak area versus concentration to generate a linear calibration curve. The curve must have an R² value > 0.99 for accuracy.

  • Sample Analysis: Inject the diluted supernatant from the solubility experiment.

  • Concentration Calculation: Using the equation of the line from the calibration curve (y = mx + c), calculate the concentration of the compound in the injected sample based on its measured peak area.

Table 2: Template for Reporting Solubility Data

Solvent System (and pH)Temperature (°C)MethodSolubility (mg/mL)Solubility (µM)Replicates (n)
PBS (pH 7.4)25Shake-FlaskExperimental ValueExperimental Value3
Simulated Gastric Fluid37Shake-FlaskExperimental ValueExperimental Value3
Water25Shake-FlaskExperimental ValueExperimental Value3
Ethanol25Shake-FlaskExperimental ValueExperimental Value3
DMSO25Shake-FlaskExperimental ValueExperimental Value3
PBS (pH 7.4)25KineticExperimental ValueExperimental Value3

Conclusion

While direct solubility data for this compound is not currently in the public domain, this guide provides the authoritative and scientifically robust methodologies necessary for its determination. By employing the gold-standard shake-flask method for thermodynamic solubility and high-throughput kinetic assays, researchers can generate the critical data needed to advance this compound in the drug development pipeline. The emphasis on proper analytical validation using HPLC ensures the integrity and reliability of the results, providing a solid foundation for subsequent formulation and preclinical studies.

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Methodological & Application

The Versatile Intermediate: Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pyrazine scaffold stands as a privileged structure, a cornerstone in the design of a multitude of therapeutic agents.[1][2] Its inherent aromaticity, coupled with the presence of two nitrogen atoms, provides a unique electronic and structural framework for molecular recognition by biological targets. A particularly valuable, yet often overlooked, derivative of this family is Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate . This molecule serves as a highly versatile intermediate, a linchpin in the synthesis of complex molecules, particularly in the pursuit of novel kinase inhibitors.[3] This technical guide provides an in-depth exploration of this compound, offering detailed application notes and robust protocols for its synthesis and utilization, tailored for researchers and professionals in medicinal chemistry and drug development.

Introduction to a Key Building Block

This compound, with the molecular formula C₈H₉ClN₂O₃ and a molecular weight of 216.62 g/mol , is a bifunctional molecule poised for strategic chemical modifications. The presence of a reactive chlorine atom on the pyrazinone ring allows for a variety of cross-coupling and nucleophilic substitution reactions. Simultaneously, the ethyl acetate moiety at the N1 position provides a handle for further derivatization or can influence the molecule's solubility and pharmacokinetic properties.

The 2(1H)-pyrazinone core is a recognized pharmacophore in the development of kinase inhibitors.[3] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The pyrazinone structure can mimic the hydrogen bonding pattern of the adenine core of ATP, enabling competitive inhibition at the enzyme's active site. The strategic functionalization of this core, often initiated from intermediates like this compound, is a key strategy in the development of potent and selective kinase inhibitors.

Synthesis of this compound: A Detailed Protocol

The synthesis of the title compound is typically achieved through the N-alkylation of a 3-chloro-2-oxopyrazine precursor. This reaction, while seemingly straightforward, requires careful control of conditions to ensure high yield and purity. The following protocol is a representative method based on established N-alkylation procedures for similar heterocyclic systems.[4][5][6]

Protocol 1: N-Alkylation of 3-Chloropyrazin-2(1H)-one

This protocol details the synthesis of this compound via the N-alkylation of 3-chloropyrazin-2(1H)-one with ethyl bromoacetate. The choice of a relatively non-nucleophilic base like potassium carbonate is crucial to prevent unwanted side reactions.

Materials:

  • 3-Chloropyrazin-2(1H)-one

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-chloropyrazin-2(1H)-one (1.0 eq).

  • Solvent and Base Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material. To this solution, add anhydrous potassium carbonate (1.5 - 2.0 eq). The use of an excess of a mild inorganic base is to efficiently deprotonate the pyrazinone nitrogen without promoting hydrolysis of the ester.

  • Alkylation: To the stirred suspension, add ethyl bromoacetate (1.1 - 1.2 eq) dropwise at room temperature. The slight excess of the alkylating agent ensures complete consumption of the starting pyrazinone.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes). The aqueous workup removes the DMF and inorganic salts.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.2-7.4 (m, 2H, pyrazine-H), 4.8-5.0 (s, 2H, N-CH₂), 4.2-4.3 (q, J = 7.1 Hz, 2H, O-CH₂), 1.2-1.3 (t, J = 7.1 Hz, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 168-170 (C=O, ester), 155-157 (C=O, pyrazinone), 145-148 (C-Cl), 130-135 (pyrazine CHs), 61-63 (O-CH₂), 50-52 (N-CH₂), 14-15 (CH₃).

  • IR (neat): ν 1750 (C=O, ester), 1680 (C=O, amide), 1600, 1480 (C=C, C=N) cm⁻¹.

  • Mass Spectrometry (ESI+): m/z 217.0 [M+H]⁺, 239.0 [M+Na]⁺.

The following diagram illustrates the synthetic workflow:

G start 3-Chloropyrazin-2(1H)-one reaction N-Alkylation (60-80 °C) start->reaction reagents Ethyl bromoacetate, K2CO3, DMF reagents->reaction workup Aqueous Work-up (Water/EtOAc extraction) reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Figure 1. Synthetic workflow for this compound.

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules. The chloro-substituent at the 3-position is a prime site for introducing molecular diversity through various chemical transformations.

Application Note 1: Synthesis of 3-Amino-pyrazinone Derivatives via Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom on the electron-deficient pyrazinone ring is susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of various amine-containing fragments, a common feature in many kinase inhibitors that engage in hydrogen bonding interactions within the ATP-binding pocket.

General Workflow:

G start This compound reaction SNAr Reaction (Base, Solvent, Heat) start->reaction amine Primary or Secondary Amine (R-NHR') amine->reaction product 3-Amino-pyrazinone Derivative reaction->product

Figure 2. General workflow for the synthesis of 3-amino-pyrazinone derivatives.

Protocol 2: General Procedure for the Synthesis of 3-Amino-pyrazinone Derivatives

This protocol provides a general method for the nucleophilic aromatic substitution of the chlorine atom with a primary or secondary amine.

Materials:

  • This compound

  • Desired primary or secondary amine (1.2 - 2.0 eq)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) as solvent

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: In a reaction vial, dissolve this compound (1.0 eq) in NMP or DMSO.

  • Addition of Reagents: Add the desired amine (1.2 - 2.0 eq) followed by the base (e.g., DIPEA, 2.0 - 3.0 eq). The excess amine and base drive the reaction to completion.

  • Heating: Heat the reaction mixture to 100-140 °C. The reaction progress can be monitored by LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture and perform an aqueous work-up followed by purification, typically by preparative HPLC or column chromatography, to isolate the desired 3-amino-pyrazinone product.

Table 1: Examples of Bioactive Scaffolds Accessible from 3-Amino-Pyrazinone Derivatives

Amine ReagentResulting ScaffoldPotential Biological Target(s)
Aniline derivatives3-(Arylamino)pyrazinonesTyrosine Kinases (e.g., Src, Abl)
Piperazine derivatives3-(Piperazin-1-yl)pyrazinonesSerine/Threonine Kinases (e.g., Akt, mTOR)
Amino-heterocycles3-(Heteroarylamino)pyrazinonesCheckpoint Kinases (e.g., Chk1)
Application Note 2: Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent also serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination reactions. These reactions enable the introduction of a wide array of aryl, heteroaryl, and amino moieties, significantly expanding the accessible chemical space for drug discovery.

General Workflow for Suzuki Coupling:

G start This compound reaction Suzuki Coupling start->reaction boronic_acid Aryl/Heteroaryl Boronic Acid or Ester boronic_acid->reaction catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) catalyst->reaction product 3-Aryl/Heteroaryl-pyrazinone Derivative reaction->product

Figure 3. General workflow for Suzuki coupling reactions.

Protocol 3: General Procedure for Suzuki Coupling

This protocol outlines a general procedure for the Suzuki coupling of this compound with a boronic acid or ester.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) solution

  • Dioxane or a similar solvent

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the boronic acid/ester (1.2 - 1.5 eq), the palladium catalyst (0.05 - 0.1 eq), and the solvent.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Base Addition: Add the aqueous base solution.

  • Heating: Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling, perform an aqueous work-up and purify the crude product by column chromatography or recrystallization to obtain the 3-aryl/heteroaryl-pyrazinone derivative.

Table 2: Potential Kinase Inhibitor Scaffolds from Cross-Coupling Reactions

Coupling PartnerResulting ScaffoldPotential Therapeutic Area
Phenylboronic acid3-Phenyl-pyrazinoneOncology
Pyridineboronic acid3-(Pyridin-yl)pyrazinoneInflammatory Diseases
Indoleboronic acid3-(Indol-yl)pyrazinoneNeurodegenerative Diseases

Conclusion

This compound is a strategically important and highly versatile intermediate in medicinal chemistry. Its bifunctional nature allows for the systematic and efficient construction of diverse libraries of pyrazinone-based compounds. The protocols and application notes provided herein offer a solid foundation for researchers to leverage this valuable building block in the design and synthesis of novel therapeutic agents, particularly in the ever-evolving field of kinase inhibitor drug discovery. The ability to readily introduce a wide range of substituents at the 3-position makes this compound an invaluable tool for structure-activity relationship (SAR) studies and the optimization of lead compounds.

References

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]

  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Beilstein Journal of Organic Chemistry. [Link]

  • Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Synthesis and Reactions of Some Fused Oxazinone, Pyrimidinone, Thiopyrimidinone, and Triazinone Derivatives with a Thiophene Ring as Analgesic, Anticonvulsant, and Antiparkinsonian Agents. ResearchGate. [Link]

  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. International Journal of PharmTech Research. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]

  • Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica. [Link]

  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry. [Link]

  • O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate and Subsequent Dehydrative Annulation. ChemSpider SyntheticPages. [Link]

  • Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules. [Link]

  • Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. PhD Thesis, University of Bath. [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][6][7]naphthyrin-5(6H)-one. Tetrahedron Letters. [Link]

Sources

The Lynchpin Intermediate: Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazinone Scaffold in Agrochemical Discovery

In the relentless pursuit of novel, effective, and environmentally benign agrochemicals, the strategic selection of core molecular scaffolds is paramount. The pyrazinone ring system, a six-membered aromatic heterocycle with two nitrogen atoms, has emerged as a privileged structure in medicinal and agrochemical research.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties.[3][4] This guide focuses on a key intermediate, Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate , a versatile building block that offers a strategic entry point into a diverse chemical space of potential agrochemical candidates.

The unique arrangement of functionalities within this molecule—a reactive chloro group poised for nucleophilic substitution, an ester moiety for further modification, and the inherent biological relevance of the pyrazinone core—makes it a lynchpin for the synthesis of compound libraries aimed at discovering next-generation crop protection agents. This document provides a detailed exploration of its synthesis, characterization, and application, underpinned by field-proven insights and established chemical principles.

Physicochemical Properties and Safety Considerations

A comprehensive understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective and safe utilization.

PropertyValueSource
Molecular FormulaC₈H₉ClN₂O₃[Calculated]
Molecular Weight216.62 g/mol [Calculated]
AppearanceOff-white to yellow solid (predicted)[General observation for similar compounds]
StorageRoom temperature, in a well-sealed container away from moisture.[5]
Shelf LifeApproximately 1095 days under appropriate storage conditions.[5]

Safety and Handling:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[7]

  • In case of contact:

    • Skin: Wash the affected area thoroughly with soap and water.

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]

  • Disposal: Dispose of waste according to local, state, and federal regulations for chemical waste.

Synthetic Protocol: Accessing the Key Intermediate

The synthesis of this compound is most efficiently achieved through the N-alkylation of 3-chloro-1H-pyrazin-2-one with an appropriate ethyl haloacetate. This reaction is a classic example of a nucleophilic substitution where the deprotonated nitrogen of the pyrazinone ring acts as the nucleophile.

Diagram of the Synthetic Pathway

Synthesis cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_product Product 3-chloro-1H-pyrazin-2-one 3-chloro-1H-pyrazin-2-one N_Alkylation N-Alkylation (SN2) 3-chloro-1H-pyrazin-2-one->N_Alkylation Ethyl chloroacetate Ethyl chloroacetate Ethyl chloroacetate->N_Alkylation Base Base (e.g., K₂CO₃, NaH) Base->N_Alkylation Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->N_Alkylation Target This compound N_Alkylation->Target caption Synthesis of the target intermediate.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Materials:

  • 3-chloro-1H-pyrazin-2-one

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-chloro-1H-pyrazin-2-one (1.0 equivalent).

  • Solvent and Base Addition: Add anhydrous DMF (or acetonitrile) to dissolve the starting material. To this solution, add anhydrous potassium carbonate (1.5 equivalents). Alternative for stronger base: If using sodium hydride, carefully add NaH (1.2 equivalents) portion-wise at 0 °C and stir for 30 minutes to allow for deprotonation.

  • Addition of Alkylating Agent: Slowly add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If K₂CO₃ was used, filter the solid inorganic salts and wash with ethyl acetate. If NaH was used, quench the reaction by the slow addition of water at 0 °C.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality Behind Experimental Choices:

  • Choice of Base: Potassium carbonate is a mild and easy-to-handle base suitable for this N-alkylation. Sodium hydride, a stronger, non-nucleophilic base, can be used to achieve complete deprotonation and may lead to faster reaction times, but requires more stringent anhydrous conditions.

  • Choice of Solvent: DMF and acetonitrile are polar aprotic solvents that are excellent for Sₙ2 reactions as they solvate the cation of the base while leaving the nucleophilic anion relatively free to react.

  • Temperature: Heating the reaction increases the rate of the Sₙ2 reaction, ensuring a reasonable reaction time.

Application in Agrochemical Synthesis: A Gateway to Novel Fungicides

The true value of this compound lies in its utility as a scaffold for the generation of diverse molecular libraries for agrochemical screening. The chlorine atom at the 3-position of the pyrazinone ring is activated towards nucleophilic aromatic substitution (SₙAr), providing a convenient handle for introducing a wide range of functional groups.

Workflow for Agrochemical Discovery

Agrochemical_Discovery Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Library Diverse Library of Pyrazinone Derivatives SNAr->Library Reaction with various nucleophiles Screening High-Throughput Screening (Fungicidal, Herbicidal, etc.) Library->Screening Hit Hit Identification Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Optimization SAR->Lead Candidate Agrochemical Candidate Lead->Candidate caption Workflow for agrochemical discovery.

Caption: A generalized workflow for the use of the title intermediate in agrochemical discovery.

Protocol for Derivatization via Nucleophilic Aromatic Substitution (SₙAr)

This protocol describes a general method for the displacement of the chloro group with a representative nucleophile, such as a thiol, to generate a thioether derivative. This reaction can be adapted for a wide range of O-, N-, and S-nucleophiles.

Materials:

  • This compound

  • A selected thiol (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)

  • A suitable base (e.g., potassium carbonate, cesium carbonate) (1.5 equivalents)

  • Anhydrous DMF or DMSO

  • Standard laboratory glassware and purification apparatus.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF or DMSO.

  • Addition of Base and Nucleophile: Add the base (e.g., potassium carbonate) followed by the thiol.

  • Reaction Monitoring: Stir the reaction mixture at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the nucleophile. Monitor the reaction by TLC.

  • Work-up and Purification: Once the reaction is complete, follow a similar aqueous work-up procedure as described for the synthesis of the starting material. Purify the crude product by column chromatography or recrystallization to obtain the desired derivative.

Mechanistic Rationale:

The electron-withdrawing nature of the two nitrogen atoms and the carbonyl group in the pyrazinone ring makes the carbon atom attached to the chlorine electron-deficient and thus susceptible to attack by a nucleophile.[9] The reaction proceeds through a Meisenheimer complex intermediate, followed by the elimination of the chloride ion to yield the substituted product.

Conclusion and Future Outlook

This compound is a strategically important intermediate that provides a robust and versatile platform for the synthesis of novel agrochemicals. The straightforward synthetic access and the reactivity of the chloro-substituent allow for the rapid generation of diverse compound libraries, which is a cornerstone of modern agrochemical discovery. Further exploration of the chemical space accessible from this intermediate, coupled with high-throughput biological screening and structure-activity relationship studies, holds significant promise for the identification of new and effective crop protection agents.

References

  • Doležal, M. (2006). Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity.
  • Synerzine.
  • Benchat, N., et al. (2007). Synthesis of Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)
  • Biosynth. (2023). Ethyl 2-(3-chloro-2-oxopyrazin-1(2h)-yl)
  • Gomha, S. M., et al. (2015). Synthesis of new pyrazole, pyridine, and pyrimidine derivatives and their evaluation as anticancer agents. Journal of Chemistry.
  • Axxence Aromatic GmbH.
  • Ong, H. C., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Malaysian Journal of Fundamental and Applied Sciences.
  • Al-Soud, Y. A., et al. (2008). Ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2374.
  • PubChem. Ethyl 2-(3-chloro-2-pyridinyl)
  • Doležal, M., & Kráľová, K. (2011). Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity.
  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Biosynce. (2023).
  • Ong, H. C., et al. (2017).
  • Li, Q., et al. (2021). Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity. Journal of Chemistry.
  • Chen, J., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry.
  • Li, Y., et al. (2022).
  • Ecolink, Inc. (2023). Chlorinated Solvents Health Effects: Understanding Risks and Precautions.
  • Kotgire, S. S., et al. (2012). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology.
  • Missioui, M., et al. (2024). Crystal structure and Hirshfeld surface analysis of ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate.
  • AiFChem. Ethyl 2-(3-chloropyrazin-2-yl)
  • Olin Chlor Alkali. Chlorinated Solvents Product Stewardship Manual.

Sources

The Versatile Synthetic Building Block: Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the strategic use of highly functionalized heterocyclic building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate has emerged as a particularly valuable scaffold. Its unique combination of a reactive chloro-pyrazinone core coupled with a versatile ethyl acetate side chain offers medicinal chemists a powerful tool for rapid library synthesis and lead optimization. The pyrazinone moiety is a common feature in a variety of biologically active natural products and synthetic pharmaceuticals.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and field-proven protocols for the effective utilization of this important synthetic intermediate.

Chemical Profile and Key Reactive Sites

This compound possesses two primary sites for chemical modification, making it a highly adaptable building block for combinatorial chemistry and targeted synthesis.

PropertyValueSource
CAS Number 435345-05-4[1]
Molecular Formula C₈H₉ClN₂O₃[1]
Molecular Weight 216.62 g/mol [1]

The primary reactive centers are the chloro substituent at the C3 position of the pyrazinone ring and the ester functionality of the ethyl acetate side chain. The electron-withdrawing nature of the pyrazinone ring system activates the chlorine atom for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The ester group, on the other hand, can be readily hydrolyzed or converted to a variety of other functional groups, such as amides or carboxylic acids, allowing for further diversification of the molecular scaffold.

Caption: Key reactive sites on this compound.

Synthesis of the Building Block

While commercially available, understanding the synthesis of this compound provides valuable insight into its chemical properties and potential impurities. A common synthetic route involves the N-alkylation of a pre-formed 3-chloro-2(1H)-pyrazinone with an appropriate ethyl haloacetate.

Protocol 1: Synthesis of this compound

This protocol outlines a general procedure for the N-alkylation of 3-chloro-2(1H)-pyrazinone.

Materials:

  • 3-chloro-2(1H)-pyrazinone

  • Ethyl bromoacetate or ethyl chloroacetate

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-chloro-2(1H)-pyrazinone (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and pour into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Causality Behind Experimental Choices: The choice of base and solvent is critical for the success of this N-alkylation. A polar aprotic solvent like DMF or MeCN is used to dissolve the reactants and facilitate the SN2 reaction. Potassium carbonate is a mild base suitable for deprotonating the pyrazinone nitrogen without causing significant side reactions. Stronger bases like sodium hydride can also be used but may require lower reaction temperatures to control reactivity.[2]

Application in Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the pyrazinone ring is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are cornerstones of modern medicinal chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[3][4][5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl and heteroaryl groups at the C3 position of the pyrazinone core.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with various boronic acids. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-120 °C (conventional heating) or as specified for microwave irradiation.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Expert Insights: The choice of palladium catalyst and ligand is crucial for the success of Suzuki-Miyaura couplings with chloro-heterocycles. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step of the catalytic cycle.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl pyrazinones, which are prevalent motifs in pharmacologically active compounds.[3][4]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, G3-XPhos) (1-3 mol%)

  • Ligand (e.g., XPhos, RuPhos) (1.5-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄) (1.5-2.5 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the palladium pre-catalyst, ligand, and base.

  • Add a solution of this compound and the amine in the anhydrous solvent.

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and dilute with an organic solvent.

  • Filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography.

Trustworthiness of the Protocol: The success of the Buchwald-Hartwig amination is highly dependent on the exclusion of air and moisture. Therefore, the use of an inert atmosphere and anhydrous solvents is critical. The choice of base is also important; strong, non-nucleophilic bases like sodium tert-butoxide are commonly employed.[7]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazinone ring facilitates nucleophilic aromatic substitution (SNAr) at the C3 position. This allows for the displacement of the chloride with a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a straightforward method for the introduction of diverse functional groups.

SNAr_Mechanism A This compound C Meisenheimer Complex (Intermediate) A->C Attack at C3 B Nucleophile (Nu⁻) B->C D Substituted Product C->D Loss of Cl⁻ E Chloride (Cl⁻)

Caption: A simplified mechanism for the SNAr reaction.

Protocol 4: Nucleophilic Substitution with an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (2.0-3.0 eq)

  • Solvent (e.g., Ethanol, N-Methyl-2-pyrrolidone (NMP))

  • Optional: Base (e.g., Triethylamine, Diisopropylethylamine)

Procedure:

  • Dissolve this compound in the chosen solvent.

  • Add the amine to the solution. If the amine salt is used, add a non-nucleophilic base.

  • Heat the reaction mixture to reflux or as required, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction and remove the solvent under reduced pressure.

  • Take up the residue in an organic solvent and water.

  • Separate the organic layer, wash with water and brine, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Conclusion

This compound is a highly versatile and valuable building block in the synthesis of complex molecules for drug discovery. Its readily accessible reactive sites allow for a wide range of chemical transformations, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important intermediate in their quest for novel therapeutics.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008).
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Kotgire, S. S., Mahajan, S. K., Amrutkar, S. V., & Bhagat, U. D. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 17(2), 894-900. Retrieved from [Link]

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Protocol for the synthesis of "Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in the development of various biologically active compounds. The protocol is structured in two main parts: the synthesis of the precursor, 3-chloropyrazin-2(1H)-one, from 2,3-dichloropyrazine, followed by the N-alkylation of this precursor with ethyl bromoacetate. This guide is intended for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development, offering detailed, step-by-step methodologies, mechanistic insights, and safety considerations.

Overall Reaction Scheme

The synthesis is a two-step process starting from commercially available 2,3-dichloropyrazine. The first step involves a selective nucleophilic substitution to form the pyrazinone ring, which is then followed by an N-alkylation to yield the final product.

Synthesis_Scheme cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: N-Alkylation 2,3-Dichloropyrazine 2,3-Dichloropyrazine 3-chloro-2-oxopyrazin-1(2H)-one 3-chloro-2-oxopyrazin-1(2H)-one 2,3-Dichloropyrazine->3-chloro-2-oxopyrazin-1(2H)-one NaOH, H2O/DMSO This compound This compound 3-chloro-2-oxopyrazin-1(2H)-one->this compound 1. NaH, DMF 2. Ethyl bromoacetate

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 3-chloro-2-oxopyrazin-1(2H)-one

Principle and Mechanistic Insights

The synthesis of the pyrazinone precursor is achieved through the selective hydrolysis of one of the chloro groups in 2,3-dichloropyrazine. The pyrazine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution. By using a controlled amount of a nucleophile, such as hydroxide, one of the chlorine atoms can be displaced to form the corresponding pyrazinone. The reaction is typically performed in a solvent system that can facilitate the dissolution of both the organic substrate and the inorganic base, such as a mixture of water and a polar aprotic solvent like DMSO.

Experimental Protocol
  • To a solution of 2,3-dichloropyrazine (1.0 eq) in a mixture of DMSO and water (e.g., 4:1 v/v), add sodium hydroxide (1.1 eq) portion-wise while maintaining the temperature at 20-25°C.

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a dilute solution of hydrochloric acid (e.g., 1M HCl) to a pH of ~7.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting material and impurities.

  • Dry the product under vacuum to obtain 3-chloro-2-oxopyrazin-1(2H)-one as a solid.

Quantitative Data for Precursor Synthesis
ReagentMolar Mass ( g/mol )EquivalentsAmount
2,3-Dichloropyrazine148.981.0(user defined)
Sodium Hydroxide40.001.1(calculated)
DMSO/Water--(as solvent)

Part 2: Synthesis of this compound

Principle and Mechanistic Insights

The second step is an N-alkylation reaction. The nitrogen atom of the pyrazinone ring is deprotonated by a strong, non-nucleophilic base, typically sodium hydride (NaH), to form a sodium salt which is a potent nucleophile.[1] This is then reacted with an alkylating agent, ethyl bromoacetate, in a nucleophilic substitution reaction to form the desired product. The use of an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial to ensure the reactivity of the hydride and to dissolve the reactants.[1] The reaction is initiated at a low temperature (0°C) to control the initial exothermic deprotonation step.[1]

N_Alkylation_Mechanism cluster_deprotonation Deprotonation cluster_alkylation Alkylation Pyrazinone-H 3-chloro-2-oxopyrazin-1(2H)-one Pyrazinone_Anion Pyrazinone Anion Pyrazinone-H->Pyrazinone_Anion NaH Product This compound Pyrazinone_Anion->Product Ethyl bromoacetate

Caption: N-alkylation reaction mechanism.

Experimental Protocol
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-chloro-2-oxopyrazin-1(2H)-one (1.0 eq) in anhydrous DMF dropwise.[1]

  • Allow the reaction mixture to stir at 0°C for 30 minutes to ensure complete deprotonation of the pyrazinone nitrogen.[1]

  • Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.[1]

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at 0°C.[1]

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.[1]

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.[1]

Quantitative Data for N-Alkylation
ReagentMolar Mass ( g/mol )EquivalentsAmount
3-chloro-2-oxopyrazin-1(2H)-one130.521.0(user defined)
Sodium Hydride (60%)40.00 (as 100%)1.2(calculated)
Ethyl bromoacetate167.001.1(calculated)
Anhydrous DMF--(as solvent)

Workflow Visualization

Workflow cluster_precursor Precursor Synthesis cluster_alkylation N-Alkylation start_precursor Dissolve 2,3-dichloropyrazine add_base_precursor Add NaOH start_precursor->add_base_precursor react_precursor Stir at RT add_base_precursor->react_precursor neutralize Neutralize with HCl react_precursor->neutralize filter_precursor Filter and Wash neutralize->filter_precursor dry_precursor Dry Precursor filter_precursor->dry_precursor add_precursor Add Precursor Solution dry_precursor->add_precursor Use in next step start_alkylation Suspend NaH in DMF start_alkylation->add_precursor deprotonate Stir at 0°C add_precursor->deprotonate add_alkylating_agent Add Ethyl Bromoacetate deprotonate->add_alkylating_agent react_alkylation Stir at RT add_alkylating_agent->react_alkylation quench Quench with NH4Cl react_alkylation->quench extract Extract with Ethyl Acetate quench->extract dry_purify Dry and Purify extract->dry_purify

Sources

Application Note: Chromatographic Purification of Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the purification of Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate, a key intermediate in pharmaceutical synthesis. We detail two robust chromatographic strategies—Normal-Phase (NPC) and Reversed-Phase (RPC) High-Performance Liquid Chromatography (HPLC)—providing the scientific rationale for method selection and optimization. This document is intended for researchers, chemists, and drug development professionals seeking a reliable, scalable, and efficient purification protocol. Detailed step-by-step procedures, troubleshooting guides, and method development workflows are presented to ensure high purity and recovery of the target compound.

Introduction: The Importance of Purity

This compound is a heterocyclic compound whose pyrazinone core is found in a wide array of biologically active molecules and natural products.[1] As an intermediate in multi-step syntheses, its purity is paramount. Trace impurities, such as unreacted starting materials, regioisomers, or by-products from side reactions like dehalogenation, can compromise the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).[2]

Chromatography is the definitive technique for isolating this compound to the high degree of purity (>99%) required for pharmaceutical development. The choice between Normal-Phase and Reversed-Phase chromatography depends on the specific impurity profile, sample solubility, and the desired scale of purification. This guide provides the foundational principles and practical protocols to empower scientists to make informed decisions and achieve optimal purification outcomes.

Physicochemical Characterization of the Analyte

Understanding the properties of this compound is the first step in developing a logical purification strategy.

PropertyValueSignificance for Chromatography
Molecular Formula C₈H₉ClN₂O₃[3][4]---
Molecular Weight 216.62 g/mol [4]Influences diffusion rates but is less critical for retention than polarity.
Structure A pyrazinone ring N-substituted with an ethyl acetate moiety.The molecule possesses both polar (pyrazinone ring, ester carbonyls) and non-polar (ethyl group, chlorinated ring) regions, making it moderately polar.
Polarity Moderately PolarAmenable to both Normal-Phase and Reversed-Phase chromatography. The choice depends on the polarity of impurities.
UV Chromophore Pyrazinone Ring SystemThe conjugated ring system provides strong UV absorbance, allowing for sensitive detection around 254 nm - 280 nm.
Key Functional Groups Ester, Amide (in ring), Halogen, Tertiary Amine (in ring)The basic nitrogen atoms can interact with acidic silanol groups in silica gel (NPC), potentially causing peak tailing. The ester is stable under typical RPC conditions but can be sensitive to highly acidic or basic mobile phases.

Strategic Approach to Method Development

A successful purification strategy begins with a logical and systematic approach to method development. The goal is to maximize resolution between the target compound and its impurities while maintaining good peak shape and reasonable run times.

MethodDevelopmentWorkflow cluster_prep Phase 1: Initial Analysis & Preparation cluster_scout Phase 2: Mode & Condition Scouting cluster_opt Phase 3: Optimization cluster_scale Phase 4: Scale-Up A Characterize Crude Sample (TLC, LC-MS, NMR) B Identify Key Impurities (Starting materials, by-products) A->B C Determine Solubility (Select appropriate injection solvent) B->C D Choose Chromatography Mode (NPC vs. RPC Decision) C->D E Scout Columns & Mobile Phases (e.g., Silica vs. C18; Hex/EtOAc vs. ACN/H2O) D->E F Run Initial Gradients (Broad to narrow range) E->F G Optimize Mobile Phase Composition (Isocratic vs. Gradient, pH, Additives) F->G H Fine-tune Flow Rate & Temperature G->H I Confirm Peak Identity (Fraction collection & analysis) H->I J Calculate Loading Capacity I->J K Scale to Preparative Column J->K L Implement Purification Run K->L

Caption: Workflow for chromatographic method development.

Protocol 1: Normal-Phase Chromatography (NPC)

NPC is an excellent choice when impurities are significantly more or less polar than the target compound. It utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase.[5]

Principle of Separation: Compounds are separated based on their polarity. More polar compounds interact more strongly with the polar silica stationary phase and elute later. Less polar compounds spend more time in the non-polar mobile phase and elute earlier.

Rationale for NPC
  • Orthogonality to RPC: If the crude product was synthesized in an aqueous or highly polar environment, impurities may be very polar. NPC is highly effective at retaining and separating these polar impurities from the moderately polar target compound.

  • Solvent Compatibility: NPC uses organic solvents, which can be advantageous if the crude material is sensitive to water or if solvent removal via evaporation is preferred.[6]

Step-by-Step Protocol for NPC Method Development

Objective: To resolve this compound from less polar and more polar impurities.

1. Materials & Equipment:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with UV detector.
  • Column: Silica Gel, 5 µm particle size, 4.6 x 150 mm.
  • Solvents: HPLC-grade n-Hexane (Solvent A), HPLC-grade Ethyl Acetate (Solvent B).[7]
  • Sample: Crude this compound dissolved in 50:50 Hexane/Ethyl Acetate at ~1 mg/mL.

2. Initial Scouting Conditions:

  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection Wavelength: 254 nm
  • Injection Volume: 5 µL
  • Gradient Program:
Time (min)% Hexane (A)% Ethyl Acetate (B)
0.09010
15.04060
17.01090
20.01090
20.19010
25.09010

3. Optimization:

  • Causality: The initial gradient will establish the approximate percentage of ethyl acetate required to elute the target compound. If the compound elutes at 12 minutes on the above gradient, the mobile phase composition is approximately 58% Hexane / 42% Ethyl Acetate.

  • Action: Based on the scouting run, develop an isocratic or shallow gradient method around this composition. For example, an isocratic run with 60:40 Hexane/Ethyl Acetate can be tested to improve resolution and shorten the run time.[7]

  • Troubleshooting Peak Tailing: The basic nitrogens in the pyrazinone ring may interact strongly with acidic silanol groups on the silica surface, causing peak tailing.[5]

    • Solution: Add a small amount (0.1%) of a competitive base like triethylamine (TEA) or a polar modifier like isopropanol to the mobile phase. This will mask the active sites on the silica, leading to more symmetrical peaks.

Protocol 2: Reversed-Phase Chromatography (RPC)

RPC is the most common mode of HPLC, employing a non-polar stationary phase (like C18) and a polar mobile phase.[8][9] It is highly robust and reproducible.

Principle of Separation: Compounds are separated based on their hydrophobicity. More hydrophobic (non-polar) compounds interact more strongly with the non-polar C18 stationary phase and elute later. More hydrophilic (polar) compounds are less retained and elute earlier.[8]

RPC_Principle cluster_column C18 Stationary Phase (Non-Polar) cluster_mobile Mobile Phase (Polar) (Water/Acetonitrile) c18 Analyte Analyte Analyte->c18 Hydrophobic Interaction (Retention) Impurity Polar Impurity Impurity->Mobile Elutes Early

Caption: Principle of Reversed-Phase Chromatography.

Rationale for RPC
  • Broad Applicability: RPC is effective for a wide range of moderately polar compounds.[9]

  • Excellent Peak Shape: By controlling the mobile phase pH with acidic modifiers, protonation of the analyte can be suppressed or controlled, leading to sharp, symmetrical peaks.

  • High Reproducibility: C18 columns are highly robust and provide excellent run-to-run and column-to-column reproducibility.

Step-by-Step Protocol for RPC Method Development

Objective: To resolve this compound from polar and non-polar impurities.

1. Materials & Equipment:

  • HPLC System: Waters Alliance e2695 or equivalent, with UV detector.
  • Column: C18, 5 µm particle size, 4.6 x 150 mm (e.g., Waters SunFire, Agilent Zorbax).
  • Solvents: HPLC-grade Water with 0.1% Formic Acid (Solvent A), HPLC-grade Acetonitrile with 0.1% Formic Acid (Solvent B).
  • Sample: Crude this compound dissolved in 50:50 Acetonitrile/Water at ~1 mg/mL.

2. Initial Scouting Conditions:

  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 254 nm
  • Injection Volume: 5 µL
  • Gradient Program:
Time (min)% Water + 0.1% FA (A)% Acetonitrile + 0.1% FA (B)
0.0955
20.0595
25.0595
25.1955
30.0955

3. Optimization:

  • Causality: The addition of 0.1% formic acid to the mobile phase serves a critical purpose: it maintains a consistent low pH (~2.7).[10] This ensures that the basic nitrogen atoms in the pyrazinone ring are consistently protonated, preventing mixed-mode interactions with residual silanols on the C18 phase and resulting in sharp, symmetrical peaks.

  • Action: Analyze the retention time from the scouting gradient. A shallow gradient focused around the elution percentage of the target compound will provide the best resolution. For instance, if the target elutes at 15 minutes (~50% Acetonitrile), a new gradient from 40% to 60% Acetonitrile over 15 minutes should be evaluated.

  • Solvent Choice: Acetonitrile is often preferred over methanol as the organic modifier because its lower viscosity results in lower backpressure and often provides sharper peaks.[8]

Troubleshooting Common Chromatographic Issues

ProblemPossible Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with stationary phase (e.g., silanols).- Column overload.- NPC: Add 0.1% TEA or isopropanol to the mobile phase.- RPC: Ensure mobile phase is buffered or acidified (e.g., 0.1% Formic Acid).- Reduce sample concentration/injection volume.
Broad Peaks - High dead volume in the system.- Column degradation.- Poor sample solubility in the mobile phase.- Check and tighten all fittings.- Replace the column with a new one.- Ensure the sample is fully dissolved in a solvent similar in strength to the initial mobile phase.
Poor Resolution - Inappropriate mobile phase composition.- Insufficient column efficiency.- Optimize the mobile phase; switch from isocratic to a shallow gradient.- Use a longer column or a column with smaller particle size (e.g., 3 µm).
Irreproducible Retention Times - Column temperature fluctuations.- Mobile phase composition drift.- Column equilibration issue.- Use a column thermostat.- Prepare fresh mobile phase daily.- Ensure the column is fully equilibrated with the initial mobile phase before each injection (at least 10 column volumes).

Conclusion

The successful purification of this compound is readily achievable through a systematic chromatographic approach. Both Normal-Phase and Reversed-Phase HPLC offer viable pathways, and the optimal choice is dictated by the specific impurity profile of the crude synthetic mixture. By understanding the physicochemical properties of the target molecule and applying the principles of chromatographic separation outlined in this guide, researchers can confidently develop robust and scalable methods to obtain this critical intermediate with the high purity demanded by the pharmaceutical industry.

References

  • Vertex AI Search. This compound.
  • United States Biological. This compound - Data Sheet.
  • Barca, A. et al. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PubMed Central.
  • Chromatography Forum. ethyl acetate as a normal phase eluent?. (2011).
  • Wikipedia. Reversed-phase chromatography.
  • BenchChem. Preventing side reactions in pyrazinone synthesis. (2025).
  • Chemistry Stack Exchange. Normal Phase TLC using ethyl acetate as eluent. (2017).
  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025).
  • Sigma-Aldrich. Ethyl Acetate.
  • PrepChem.com. Synthesis of Ethyl α-[2-chloro-4-(2,3,4,5-tetrahydro-5-methyl-3-oxo-1,2,4-triazin-6-yl)phenoxy]acetate.
  • BenchChem. Strategies for purifying polar heterocyclic compounds via chromatography. (2025).
  • BenchChem. avoiding by-products in the synthesis of fluorinated pyrazines. (2025).
  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. (2025).

Sources

Application Notes and Protocols: Synthesis of Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate is a key intermediate in the synthesis of various biologically active compounds. Its structural motif, featuring a substituted pyrazinone ring, is of significant interest in medicinal chemistry due to the diverse pharmacological properties associated with this class of heterocycles. This document provides a comprehensive guide to the synthesis of this target molecule, detailing the reaction conditions, underlying mechanistic principles, and practical laboratory protocols. The information presented herein is synthesized from established chemical literature and analogous synthetic transformations, offering a robust framework for researchers in organic synthesis and drug discovery.

Reaction Principle and Mechanism

The synthesis of this compound is achieved via the N-alkylation of 3-chloropyrazin-2(1H)-one with ethyl bromoacetate. This reaction proceeds through a nucleophilic substitution mechanism. The nitrogen atom of the pyrazinone ring acts as a nucleophile, attacking the electrophilic carbon of the ethyl bromoacetate. The presence of a base is crucial for deprotonating the pyrazinone, thereby increasing its nucleophilicity and facilitating the reaction.

The choice of base and solvent can significantly influence the reaction rate and yield. A moderately strong, non-nucleophilic base such as potassium carbonate is often employed to prevent side reactions. Solvents like acetonitrile or dimethylformamide (DMF) are suitable for this transformation as they effectively dissolve the reactants and facilitate the formation of the desired product.

Experimental Protocol

This protocol is based on analogous N-alkylation procedures for similar heterocyclic systems.[1][2][3]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Chloropyrazin-2(1H)-one≥97%Commercially AvailableStore in a cool, dry place.
Ethyl bromoacetate≥98%Commercially AvailableCaution: Lachrymator and toxic. Handle in a fume hood.[3]
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableFinely powdered is preferred.
Acetonitrile (ACN)AnhydrousCommercially AvailableDry solvent is recommended for optimal results.
Ethyl acetate (EtOAc)ACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Brine (saturated NaCl solution)Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)Commercially AvailableFor drying organic layers.
Instrumentation
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloropyrazin-2(1H)-one (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile (40 mL).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. To this mixture, add ethyl bromoacetate (1.2 eq) dropwise via a syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid residue with a small amount of ethyl acetate.

  • Extraction: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the ethyl acetate moiety and the pyrazinone core protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared Spectroscopy (IR): To identify the characteristic functional groups, such as the ester carbonyl and the pyrazinone carbonyl.

Workflow and Mechanistic Representation

reaction_workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification A 3-Chloropyrazin-2(1H)-one D N-Alkylation in Acetonitrile A->D B Ethyl Bromoacetate B->D C Potassium Carbonate C->D E Reflux (4-6h) D->E F Filtration E->F G Extraction F->G H Drying & Concentration G->H I Flash Chromatography H->I J This compound I->J

Figure 1: A schematic workflow for the synthesis of the target compound.

reaction_mechanism reactant1 3-Chloropyrazin-2(1H)-one node1 reactant1->node1 + Base reactant2 Ethyl Bromoacetate base K₂CO₃ intermediate1 Pyrazinone Anion node2 intermediate1->node2 + Ethyl Bromoacetate product This compound salt KHCO₃ + KBr node1->intermediate1 Deprotonation node2->product SN2 Attack node2->salt Byproducts node3

Figure 2: A simplified representation of the reaction mechanism.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when handling ethyl bromoacetate, which is a lachrymator.[3]

  • Handling of Reagents: Avoid inhalation, ingestion, and skin contact with all chemicals. Refer to the Safety Data Sheets (SDS) for each reagent before use.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete reactionExtend the reaction time and continue to monitor by TLC.
Inactive base or wet solventUse freshly opened or dried potassium carbonate and anhydrous acetonitrile.
Formation of multiple products Side reactionsEnsure the dropwise addition of ethyl bromoacetate. Consider running the reaction at a lower temperature.
Difficulty in purification Co-eluting impuritiesOptimize the solvent system for flash chromatography. Consider a different purification technique, such as recrystallization.

Conclusion

The N-alkylation of 3-chloropyrazin-2(1H)-one with ethyl bromoacetate provides an effective route to synthesize this compound. The protocol outlined in these application notes, supported by mechanistic understanding and practical considerations, offers a reliable method for obtaining this valuable synthetic intermediate. Adherence to the detailed procedure and safety precautions will enable researchers to successfully prepare this compound for further applications in their research and development endeavors.

References

  • Benchat, N., et al. (2007). Synthesis of Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate. Molbank, 2007(3), M536. Available at: [Link]

  • Kotgire, S. S., et al. (2012). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1145-1148.
  • Semantic Scholar. (n.d.). Ethyl bromoacetate. Retrieved from [Link]

  • Roberts, S. M., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(13), 2759-2764. Available at: [Link]

  • Ballaschk, F., et al. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 7(87), 55375-55383. Available at: [Link]

Sources

Application Notes & Protocols: Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate as a Versatile Reagent in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate, a highly functionalized and versatile building block for the synthesis of complex nitrogen-containing heterocyclic compounds. We delve into the synthesis of the title reagent, explore its fundamental reactivity, and present detailed, field-tested protocols for its application in constructing fused pyrazine ring systems, such as imidazo[1,5-a]pyrazinones and pyrazolo[1,5-a]pyrazinones. These scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this reagent for the efficient construction of novel molecular architectures.

The Core Reagent: Synthesis and Reactivity Profile

Overview and Significance

This compound is a strategic intermediate, featuring multiple reactive centers that can be selectively addressed to build molecular complexity. The pyrazinone core is a common motif in pharmacologically active compounds, and the chloro-substituent provides a handle for nucleophilic aromatic substitution (SNAr), while the N-linked ethyl acetate sidechain is primed for intramolecular cyclization reactions. Understanding the synthesis and reactivity of this reagent is paramount to its effective deployment in synthetic campaigns.

Synthesis of this compound

The most direct and common method for preparing the title compound is the N-alkylation of 3-chloro-1H-pyrazin-2-one. This reaction proceeds efficiently by treating the pyrazinone heterocycle with an ethyl haloacetate in the presence of a suitable base.

Reaction Scheme:

Figure 1. General scheme for the N-alkylation of 3-chloro-1H-pyrazin-2-one.

Detailed Protocol: This protocol is adapted from standard N-alkylation procedures for similar heterocyclic systems.[1][2]

  • Materials: 3-chloro-1H-pyrazin-2-one, Ethyl bromoacetate, Potassium carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc), Brine.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-chloro-1H-pyrazin-2-one (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).

    • Add anhydrous DMF to create a stirrable suspension (approx. 0.5 M concentration relative to the pyrazinone).

    • Add ethyl bromoacetate (1.1 eq) dropwise to the suspension at room temperature with vigorous stirring.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford the title compound.

  • Safety Note: Ethyl bromoacetate is a lachrymator and should be handled in a well-ventilated fume hood.

Reactivity Profile

The synthetic utility of this compound stems from its distinct reactive sites, which can be exploited in subsequent transformations.

Caption: Key reactive sites of this compound.

  • C3-Chloro Group: The chlorine atom is attached to an electron-deficient pyrazine ring, making it an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This is the primary site for introducing diversity and initiating cyclization cascades.[3]

  • Ester Moiety: The ethyl acetate side chain serves as an electrophilic partner for intramolecular cyclization. The carbonyl group can be attacked by a nucleophile introduced at the C3 position, leading to the formation of a new fused ring.

  • α-Methylene Protons: The protons on the methylene group adjacent to the ester are weakly acidic and can be removed by a strong base to form an enolate, which can act as a nucleophile in other reactions.

Application Protocol: Synthesis of Imidazo[1,5-a]pyrazin-4(5H)-ones

Application and Significance

The imidazo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry, found in molecules with a range of biological activities.[4][5] This protocol describes a two-step, one-pot synthesis of this heterocyclic system starting from our title reagent and an amino-acetaldehyde acetal.

Generalized Reaction Workflow

Caption: Workflow for the one-pot synthesis of Imidazo[1,5-a]pyrazin-4(5H)-ones.

Detailed Experimental Protocol
  • Materials: this compound, Aminoacetaldehyde diethyl acetal, N,N-Diisopropylethylamine (DIPEA), p-Toluenesulfonic acid (p-TsOH), N-Methyl-2-pyrrolidone (NMP).

  • Procedure:

    • In a reaction vial, combine this compound (1.0 eq), aminoacetaldehyde diethyl acetal (1.2 eq), and DIPEA (2.0 eq) in NMP (0.3 M).

    • Seal the vial and heat the mixture to 120 °C for 12 hours. This completes the initial SNAr step.

    • Cool the reaction mixture to room temperature. Add p-TsOH (2.0 eq) to the same vial.

    • Reseal the vial and heat to 120 °C for an additional 6-8 hours to facilitate the deprotection and intramolecular cyclization.

    • Monitor the formation of the final product by LC-MS.

    • After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent like dichloromethane or ethyl acetate.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the product using reverse-phase HPLC or silica gel chromatography.

Mechanistic Causality

The choice of a one-pot, two-step sequence is driven by efficiency. The first step, an SNAr reaction, is base-catalyzed and displaces the reactive chloride with the primary amine of the aminoacetaldehyde acetal. The acetal serves as a protected form of an aldehyde. In the second step, the addition of a strong acid like p-TsOH serves two purposes: it hydrolyzes the acetal to reveal the aldehyde functionality, which then undergoes an intramolecular condensation with the secondary amine of the pyrazinone ring, followed by dehydration/aromatization to form the fused imidazole ring.

Application Protocol: Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-ones

Application and Significance

The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is a key structural motif in compounds investigated for their potential as protein kinase inhibitors and anticancer agents.[6][7][8] This protocol details the synthesis of this bicyclic system via a condensation reaction with hydrazine derivatives.

Generalized Reaction Workflow

G start_node Start: Reagents This compound + Hydrazine Hydrate step1 Step 1: SNAr Reaction - Solvent (e.g., Ethanol) - Room Temperature or mild heat start_node->step1 Displacement of Cl step2 Step 2: Intramolecular Cyclization - Spontaneous or heat-induced - Nucleophilic attack of distal NH2  onto the ester carbonyl step1->step2 Intermediate Formation product Product: Pyrazolo[1,5-a]pyrazin-4(5H)-one step2->product Ring Closure & Elimination

Caption: Workflow for the synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-ones.

Detailed Experimental Protocol
  • Materials: this compound, Hydrazine hydrate, Ethanol.

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol (0.4 M) in a round-bottom flask.

    • Add hydrazine hydrate (1.5 eq) dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature or gently heat to reflux (50-60 °C) for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS. A precipitate of the product may form as the reaction proceeds.

    • Upon completion, cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold ethanol and dry under vacuum to yield the pure pyrazolo[1,5-a]pyrazin-4(5H)-one.

Mechanistic Causality

This transformation is a highly efficient domino reaction. Hydrazine is a potent di-nucleophile. The more nucleophilic terminal nitrogen first attacks the C3 position of the pyrazinone ring, displacing the chloride ion. This SNAr reaction forms an intermediate N-hydrazinyl pyrazinone. The second nitrogen atom of the hydrazine moiety is now positioned perfectly for an intramolecular nucleophilic attack on the proximate ester carbonyl. This attack, followed by the elimination of ethanol, results in the formation of the fused five-membered pyrazole ring. The reaction is often high-yielding and requires minimal purification.

Data Summary and Troubleshooting

The following table provides a general guide to the expected outcomes and troubleshooting for the described protocols.

ProtocolTarget HeterocycleTypical YieldKey ParametersCommon ProblemPotential Solution
Protocol 2 Imidazo[1,5-a]pyrazin-4(5H)-one40-70%High temperature (120°C), Acid catalyst for cyclization.Incomplete cyclization.Ensure complete hydrolysis of the acetal by increasing acid equivalents or reaction time.
Protocol 3 Pyrazolo[1,5-a]pyrazin-4(5H)-one75-95%Choice of solvent (EtOH), Reaction temperature.Formation of side products.Use of substituted hydrazines may lead to regioisomers. Maintain mild reaction conditions.

References

  • Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. Bioorganic & Medicinal Chemistry Letters. [Link][6]

  • Microwave-assisted synthesis, crystal structure of pyrazolo[1,5-a]pyrazin-4(5H)-ones and their selective effects on lung cancer cells. European Journal of Medicinal Chemistry. [Link][7]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link][8]

  • Facile Synthesis of Imidazo[1,5-a]pyrazin-8(7H)-ones from Mesoionic 1,3-Oxazolium-5-olates via a Multistep One-pot Transformation. HETEROCYCLES. [https://www.semanticscholar.org/paper/FACILE-SYNTHESIS-OF-IMIDAZO-%5B-1-%2C-5-a-%5D-PYRAZIN-8-(/7c4f1c841103c8172c72b25b682b13c1c738f654]([Link]4]

  • Imidazo[1,5-a]pyrazine system. The Journal of Organic Chemistry. [Link][5]

  • Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. Acta Crystallographica Section E. [Link][1]

  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. ResearchGate. [Link][2]

  • Synthesis and Characterization of Some Interesting Heterocyclic Compounds Derived from 1-(4-bromophenyl)-3-(4-(dimethyl amino). TSI Journals. [Link][9]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. [Link][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate. This guide is designed to provide in-depth troubleshooting and frequently asked questions to assist you in optimizing your reaction yields and overcoming common challenges encountered during this synthesis. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded explanations to support your experimental work.

I. Synthesis Overview: N-Alkylation of 3-chloro-2-oxopyrazine

The synthesis of this compound is typically achieved through the N-alkylation of 3-chloro-1H-pyrazin-2-one with an ethyl haloacetate, most commonly ethyl chloroacetate or ethyl bromoacetate. The reaction is generally carried out in the presence of a base in a suitable solvent.

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_products Products Reactant1 3-chloro-1H-pyrazin-2-one Reaction Reaction Reactant1->Reaction Reactant2 Ethyl bromoacetate Reactant2->Reaction Base Base (e.g., K2CO3) Base->Reaction Product This compound Salt Salt (e.g., KBr) Reaction->Product Reaction->Salt

Caption: General N-alkylation reaction for the synthesis.

The pyrazinone core is a common motif in natural products with a broad range of biological properties.[1][2] The N-alkylation of heterocycles is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates.[3]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: I am observing a very low yield of my target product, or the reaction does not seem to be proceeding at all. What are the likely causes and how can I improve the yield?

A: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:
Potential Cause Explanation Recommended Solutions
Ineffective Base The base may not be strong enough to deprotonate the pyrazinone nitrogen, or it may have low solubility in the chosen solvent.- Switch to a stronger base: Consider using sodium hydride (NaH) or potassium tert-butoxide. - Improve base solubility: If using potassium carbonate (K₂CO₃), consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to facilitate the reaction, particularly in less polar solvents.[4]
Poor Solvent Choice The solvent may not be suitable for dissolving the reactants or may not be polar enough to facilitate the Sₙ2 reaction.- Use a polar aprotic solvent: Dimethylformamide (DMF), acetonitrile (ACN), or acetone are common choices for N-alkylation reactions.[3] - Ensure anhydrous conditions: The presence of water can consume the base and lead to hydrolysis of the ethyl haloacetate. Use freshly distilled, anhydrous solvents.
Low Reaction Temperature The reaction may require more thermal energy to overcome the activation barrier.- Increase the reaction temperature: Gradually increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Consider microwave irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields in some N-alkylation reactions.[5][6]
Decomposition of Reactants The starting materials or product might be unstable under the reaction conditions.- Check the stability of your starting materials. - Run the reaction at a lower temperature for a longer duration.
Experimental Protocol: Optimizing Base and Solvent Conditions
  • Setup: In three separate oven-dried round-bottom flasks equipped with magnetic stirrers and nitrogen inlets, add 3-chloro-1H-pyrazin-2-one (1 equivalent).

  • Solvent Addition: To each flask, add a different anhydrous polar aprotic solvent (e.g., DMF, ACN, Acetone).

  • Base Addition:

    • Flask 1: Add potassium carbonate (1.5 equivalents).

    • Flask 2: Add potassium carbonate (1.5 equivalents) and a catalytic amount of TBAB (0.1 equivalents).

    • Flask 3: Cool to 0°C and carefully add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Reagent Addition: Slowly add ethyl bromoacetate (1.1 equivalents) to each flask.

  • Reaction: Stir the mixtures at room temperature and monitor the progress by TLC at regular intervals (e.g., every hour). If no significant progress is observed, gradually increase the temperature to 50-60°C.

  • Work-up and Analysis: Once the reaction is complete (as indicated by TLC), quench the reaction appropriately (e.g., with water for K₂CO₃, and cautiously with isopropanol followed by water for NaH). Extract the product with a suitable organic solvent, dry the organic layer, and concentrate. Analyze the crude product by ¹H NMR or LC-MS to determine the relative yield.

Issue 2: Formation of O-Alkylated Byproduct

Q: I am observing an isomeric byproduct in my reaction mixture. How can I confirm if it is the O-alkylated product and how can I suppress its formation?

A: The pyrazinone starting material exists in tautomeric forms, which can lead to both N-alkylation and O-alkylation. The ratio of these products is often influenced by the reaction conditions.

Identifying N- vs. O-Alkylation:
Analytical Technique Expected Observation for N-Alkylated Product Expected Observation for O-Alkylated Product
¹H NMR A characteristic singlet for the N-CH₂ protons, typically around 4.8-5.0 ppm.A characteristic singlet for the O-CH₂ protons, often shifted slightly downfield compared to the N-CH₂ protons.
¹³C NMR A carbonyl carbon signal (C=O) in the range of 160-170 ppm.The absence of a C=O signal and the appearance of a signal for a C-O carbon in the pyrazine ring.
IR Spectroscopy A strong carbonyl stretch (C=O) around 1650-1680 cm⁻¹.The absence of the pyrazinone carbonyl stretch and the appearance of a C=N stretch.
Strategies to Favor N-Alkylation:

The choice of base and solvent system can significantly influence the N/O selectivity. Generally, conditions that favor the formation of the N-anion will lead to the desired N-alkylated product.

Alkylation_Selectivity Start 3-chloro-1H-pyrazin-2-one (Tautomeric Equilibrium) N_Anion N-Anion Start->N_Anion Strong Base (e.g., NaH) in Polar Aprotic Solvent O_Anion O-Anion Start->O_Anion Weaker Base (e.g., Ag2O) in Nonpolar Solvent N_Product N-Alkylated Product (Desired) N_Anion->N_Product + Ethyl Bromoacetate O_Product O-Alkylated Byproduct O_Anion->O_Product + Ethyl Bromoacetate

Caption: Factors influencing N- vs. O-alkylation.

  • Use of a strong, non-coordinating base in a polar aprotic solvent: This combination, such as NaH in DMF, generally favors the formation of the harder N-anion, which then reacts with the alkylating agent.

  • Hard and Soft Acid-Base (HSAB) Theory: The N-anion is a "harder" nucleophile than the O-anion. Alkyl halides are considered "hard" electrophiles. According to HSAB theory, hard-hard interactions are favored, leading to N-alkylation.

Issue 3: Difficult Purification

Q: My crude product is difficult to purify. What are the common impurities and what purification strategies can I employ?

A: Common impurities include unreacted starting materials, the O-alkylated byproduct, and potentially hydrolyzed ethyl bromoacetate.

Purification Strategies:
  • Column Chromatography: This is the most common and effective method for separating the desired product from its impurities.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is often effective. Start with a low polarity eluent to remove non-polar impurities and gradually increase the polarity to elute your product.

  • Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization can be an effective purification method.

    • Solvent Selection: Test various solvents and solvent mixtures to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. Ethanol or isopropanol could be good starting points.[7]

  • Acid-Base Extraction: This can be used to remove unreacted acidic starting material (3-chloro-1H-pyrazin-2-one).

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Wash with a weak aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic starting material.

    • Wash with brine, dry the organic layer, and concentrate.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

A1: The base deprotonates the N-H of the 3-chloro-1H-pyrazin-2-one to form a nucleophilic pyrazinone anion. This anion then attacks the electrophilic carbon of the ethyl haloacetate in an Sₙ2 reaction to form the N-C bond.

Q2: Can I use ethyl chloroacetate instead of ethyl bromoacetate?

A2: Yes, ethyl chloroacetate can be used.[8][9] However, ethyl bromoacetate is generally more reactive as bromide is a better leaving group than chloride. If you are experiencing a sluggish reaction with ethyl chloroacetate, switching to ethyl bromoacetate may improve the reaction rate and yield.

Q3: What are the safety precautions I should take when running this reaction, especially if using sodium hydride?

A3:

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium Hydride (NaH): NaH is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is flammable and can form explosive mixtures with air.

    • Handle NaH under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents.

    • Quench any residual NaH carefully and slowly, typically by adding a less reactive alcohol like isopropanol or tert-butanol at a low temperature (0°C) before adding water.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction.

  • TLC System: Use a silica gel plate and an appropriate eluent system (e.g., 30-50% ethyl acetate in hexanes).

  • Visualization: Visualize the spots under a UV lamp (254 nm). The product should have a different Rf value than the starting material.

  • Confirmation: For more definitive tracking, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the disappearance of the starting material mass ion and the appearance of the product mass ion.

Q5: Are there alternative methods for this N-alkylation?

A5: While the base-mediated alkylation is the most common, other methods for N-alkylation of heterocycles exist, such as the Mitsunobu reaction.[10] However, for this specific substrate, the classical Sₙ2 approach is generally the most straightforward and cost-effective.

IV. References

  • BenchChem. (2025). Preventing side reactions in pyrazinone synthesis. BenchChem Technical Support.

  • American Chemical Society. (n.d.). Alternative methods for the alkylation of heterocycles.

  • Li, Y., et al. (2019). Iridium/graphene nanostructured catalyst for the N-alkylation of amines to synthesize nitrogen-containing derivatives and heterocyclic compounds in a green process. PMC, NIH.

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation.

  • Smith, J., et al. (2018). Alcohols as Alkylating Agents in the Cation‐Induced Formation of Nitrogen Heterocycles. PMC, NIH.

  • ResearchGate. (n.d.). Electrophotocatalytic C-H Alkylation of N-heteroarenes.

  • Benchat, N., et al. (2007). Synthesis of Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate. Molbank.

  • Chemical Supplier. (n.d.). This compound.

  • Kotgire, S. S., et al. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of.

  • Shawali, A. S., & Farghaly, T. A. (2010). Ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate. PMC, PubMed Central.

  • Das, P., et al. (2021). In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2. PubMed Central.

  • Wuest, W. M. (2024). Pyrazinone Biosynthesis and Signaling Myxo Style. ACS Central Science.

  • Wuest, W. M. (2024). Pyrazinone Biosynthesis and Signaling—Myxo Style. PMC, PubMed Central.

  • Publisher. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.

  • ResearchGate. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.

  • MDPI. (n.d.). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines.

  • Mäeorg, U., et al. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters.

  • PubChem. (n.d.). (3-Chloropyrazin-2-yl)methanamine.

  • Benchat, N., et al. (2007). Synthesis of Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate. MDPI.

  • Google Patents. (n.d.). NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF.

  • ResearchGate. (2025). Synthesis of Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate.

  • Toocle.com. (n.d.). Ethyl (3-chloro-2-oxopyrazin-1(2H)-yl)acetate.

  • Aladdin. (n.d.). This compound.

  • Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques.

  • NIH. (n.d.). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate.

  • Zhang, Y., et al. (2011). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. PMC, NIH.

  • Sigma-Aldrich. (n.d.). Ethyl 2-chloro-2-oxoacetate.

  • ResearchGate. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban.

  • PubChem. (n.d.). Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate.

  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Chloro-2-ethylpyridine.

  • Rasayan Journal of Chemistry. (n.d.). DETERMINATION OF ETHYL 2-CHLOROACETATE AS A GENOTOXIC IMPURITY IN NITROFURANTOIN BY GAS CHROMATOGRAPHY.

  • ResearchGate. (2013). Benzylation of chloropyrazine.

  • Baghdad Science Journal. (n.d.). Synthesis of Some Heterocyclic Compounds derived from 2-mercapto pyrimidine.

  • YouTube. (2023). Make Ethyl Chloroacetate Synthesis with Dean Stark.

  • PMC, NIH. (2024). Crystal structure and Hirshfeld surface analysis of ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate.

  • SciSpace. (2016). Top 26 papers published in the topic of Ethyl chloroacetate in 2016.

  • ResearchGate. (n.d.). Ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate.

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Technical Support Center: Synthesis of Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate. This resource is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into this specific synthetic transformation. Here, we move beyond simple procedural steps to explore the causality behind experimental choices, helping you troubleshoot common issues and optimize your reaction outcomes.

Reaction Overview and Mechanism

The synthesis of this compound is primarily achieved through the N-alkylation of 3-chloropyrazin-2(1H)-one. This reaction is a classical nucleophilic substitution (SN2) where the deprotonated nitrogen of the pyrazinone ring acts as a nucleophile, attacking the electrophilic methylene carbon of an ethyl haloacetate.

Reaction Scheme: Starting Material: 3-chloropyrazin-2(1H)-one Reagent: Ethyl bromoacetate (or chloroacetate) Base: e.g., Potassium Carbonate (K₂CO₃) Solvent: e.g., N,N-Dimethylformamide (DMF)

The mechanism involves two key steps:

  • Deprotonation: A base removes the acidic proton from the N1-position of the pyrazinone ring, generating a nucleophilic pyrazinone anion.

  • Nucleophilic Attack: The pyrazinone anion attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide ion and forming the desired N-C bond.

Below is a diagram illustrating the reaction mechanism.

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack SM 3-chloropyrazin-2(1H)-one Anion Pyrazinone Anion SM->Anion + Base Base Base (e.g., K₂CO₃) Reagent Ethyl Bromoacetate Product This compound Anion->Product + Ethyl Bromoacetate Salt H-Base⁺ + Br⁻

Caption: General mechanism for N-alkylation of 3-chloropyrazin-2(1H)-one.

Standard Experimental Protocol

This protocol provides a reliable baseline for the synthesis. Researchers should consider small-scale trials to optimize conditions for their specific setup and reagent purity.[1]

Materials:

  • 3-chloropyrazin-2(1H)-one (1.0 eq)

  • Ethyl bromoacetate (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-chloropyrazin-2(1H)-one and anhydrous DMF. Stir until fully dissolved.

  • Add finely powdered anhydrous potassium carbonate to the solution. The mixture will become a suspension.

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the pyrazinone salt.

  • Add ethyl bromoacetate dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 50-60 °C and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid or oil.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. The following table and workflow diagram address the most common issues encountered during this synthesis.

Troubleshooting_Workflow start Low or No Product Yield check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok All Good reagents_issue Issue Found check_reagents->reagents_issue Purity/Moisture? check_conditions Review Reaction Conditions conditions_ok Conditions OK check_conditions->conditions_ok All Good conditions_issue Issue Found check_conditions->conditions_issue Base/Temp/Time? check_workup Analyze Workup & Purification workup_ok Workup OK check_workup->workup_ok All Good workup_issue Issue Found check_workup->workup_issue Losses Detected? reagents_ok->check_conditions purify_reagents Purify/Dry Reagents Adjust Stoichiometry reagents_issue->purify_reagents conditions_ok->check_workup optimize_conditions Optimize Base, Solvent, Temp. Consider Additives (KI, TBAB) conditions_issue->optimize_conditions modify_workup Modify Extraction Solvent Optimize Chromatography workup_issue->modify_workup

Caption: A systematic workflow for troubleshooting low-yield reactions.

Issue Probable Cause(s) Recommended Solution(s)
1. Low or No Product Formation Ineffective Deprotonation: The base is not strong enough or is of poor quality (e.g., hydrated K₂CO₃).• Use a stronger base like Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH).[2] • If using NaH, ensure strictly anhydrous conditions. • Ensure K₂CO₃ is finely powdered and freshly dried.
Low Reactivity of Alkylating Agent: Ethyl chloroacetate is used and the reaction is sluggish.[3]• Switch to the more reactive ethyl bromoacetate. • If using ethyl chloroacetate, add a catalytic amount of Potassium Iodide (KI) to generate the more reactive iodo-intermediate in situ (Finkelstein reaction).[4]
Presence of Moisture: Water can hydrolyze the alkylating agent and deactivate strong bases like NaH.[1][5]• Use anhydrous solvents and reagents. Dry glassware thoroughly. • Perform the reaction under an inert atmosphere (N₂ or Ar).
Suboptimal Temperature: Reaction temperature is too low for the chosen conditions.• Gradually increase the reaction temperature in 10 °C increments (e.g., from RT to 50 °C, then to 80 °C), monitoring by TLC for product formation versus decomposition.[6]
2. Formation of Multiple Products / Side Reactions O-Alkylation: Alkylation occurs on the exocyclic oxygen atom instead of the ring nitrogen, forming an isomeric ether product. This is a known ambiguity in the alkylation of heterocyclic amides.[7]• N-alkylation is generally favored under thermodynamic control. Ensure the reaction goes to completion. • Characterize the product thoroughly using 2D NMR (¹H-¹⁵N HMBC) to confirm the site of alkylation. An N-CH₂ correlation will be present in the desired product.[7] • Choice of solvent can influence selectivity; screen polar aprotic (DMF, Acetonitrile) and nonpolar (Toluene) solvents.
Hydrolysis of Ester: The ester group on the product or reagent is hydrolyzed by trace moisture, especially under basic conditions at elevated temperatures.• Ensure anhydrous conditions. • Use a milder base (e.g., K₂CO₃ instead of NaH or alkoxides). • Minimize reaction time and temperature once the starting material is consumed.
Decomposition: The pyrazine ring may be unstable at high temperatures or in the presence of a very strong base.[2]• Avoid excessive heating (>100-120 °C). • Monitor the reaction for the appearance of dark coloration or intractable baseline material on TLC, which can indicate decomposition.[8]
3. Difficulty in Product Isolation and Purification Product Loss During Workup: The product may have some solubility in the aqueous phase, leading to low recovery after extraction.[6]• Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product before extraction. • Increase the number of extractions (e.g., from 3 to 5).
Co-elution during Chromatography: The product and unreacted starting material have very similar polarity.• Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution with a fine-tuned solvent mixture (e.g., adding a small percentage of methanol to a hexane/ethyl acetate system) may improve separation.
Residual DMF: DMF is a high-boiling solvent and can be difficult to remove completely.• After extraction, wash the combined organic layers thoroughly with water (3-4 times) and then brine to remove DMF. • For final traces, co-evaporation with a lower-boiling solvent like toluene or heptane under high vacuum can be effective.

Frequently Asked Questions (FAQs)

Q1: Which is a better alkylating agent for this synthesis: ethyl bromoacetate or ethyl chloroacetate? A1: Ethyl bromoacetate is generally the superior choice. Bromide is a better leaving group than chloride, making ethyl bromoacetate more reactive and allowing the reaction to proceed under milder conditions (lower temperatures, shorter times) than ethyl chloroacetate.[9][10] If you must use ethyl chloroacetate due to availability, consider adding a catalytic amount of potassium iodide (KI) to improve reaction rates.[4]

Q2: How critical is the choice of base and solvent? A2: The choice is critical and interdependent. A strong base like NaH demands a non-protic, anhydrous solvent like DMF or THF.[11] While highly effective, it increases the risk of side reactions if not handled properly. A milder, safer base like K₂CO₃ works well in polar aprotic solvents like DMF or acetone and is often sufficient.[12] The solvent must be able to dissolve the pyrazinone salt intermediate to facilitate the reaction. A systematic optimization of the base-solvent combination is recommended for large-scale synthesis.[13]

Q3: How can I be certain I've formed the N-alkylated product instead of the O-alkylated isomer? A3: Unambiguous characterization is key. While ¹H and ¹³C NMR are essential, they may not definitively distinguish between N- and O-alkylation. The most powerful tool is ¹H-¹⁵N HMBC NMR spectroscopy.[7] In the desired N-alkylated product, you will observe a correlation between the protons of the newly introduced methylene group (-CH₂-COOEt) and the N1 nitrogen of the pyrazine ring. This correlation will be absent in the O-alkylated isomer.

Q4: What are the primary safety precautions for this reaction? A4:

  • Ethyl bromoacetate is a lachrymator and is toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Sodium Hydride (NaH) , if used, is highly flammable and reacts violently with water. It must be handled under an inert atmosphere and quenched carefully.

  • DMF is a reproductive toxin and is readily absorbed through the skin. Use appropriate gloves and handle in a fume hood.

Q5: How should I monitor the reaction's progress effectively? A5: Thin Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between the starting material (more polar) and the product (less polar), for example, 30-50% ethyl acetate in hexanes. Co-spot a lane with the starting material for easy comparison. For more precise monitoring, especially to detect minor byproducts, LC-MS is an excellent technique.[1]

References

  • BenchChem. (2025). Preventing side reactions in pyrazinone synthesis.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Chloro-2-pyrazinamine.
  • Benchat, N., Anaflous, A., et al. (2007). Synthesis of Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)
  • MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. [Link]

  • Matsumoto, K., & Kurata, H. (n.d.). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Senshu University & Fukui University of Technology.
  • Reddit. (2016). Help with N-Alkylation gone wrong. r/chemistry. [Link]

  • ResearchGate. (2024). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. [Link]

  • ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. [Link]

  • ResearchGate. (n.d.). Synthetic route for the synthesis of 3 a-Reaction carried out with ethyl chloroacetate in presence of K2CO3 and acetone; b. [Link]

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Kotgire, S. S., Mahajan, S. K., et al. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. M.G.V's Pharmacy College.
  • Organic Syntheses. (n.d.). Pseudothiohydantoin. [Link]

  • ResearchGate. (n.d.). Optimal conditions for N-alkylation of uracil by ethyl bromoacetate.... [Link]

  • Semantic Scholar. (n.d.). Ethyl bromoacetate. [Link]

  • TSI Journals. (2018). Synthesis and Characterization of Some Interesting Heterocyclic Compounds Derived from 1-(4-bromophenyl)-3-(4-(dimethyl amino). [Link]

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Technical Support Center: Optimization of Reaction Time for Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and optimization of Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this N-alkylation reaction. Our focus is on providing practical, experience-driven insights to enhance your reaction efficiency and yield.

Troubleshooting Guide: Enhancing Reaction Performance

This section addresses specific challenges you may encounter during the synthesis of this compound, with a focus on optimizing the reaction time.

Issue 1: Low or No Product Yield

A common challenge in the N-alkylation of heterocyclic compounds is achieving a satisfactory yield. If you are experiencing low to no formation of the desired product, consider the following systematic troubleshooting approach.

Q: My reaction is showing minimal to no conversion to this compound. What are the likely causes and how can I improve the yield?

A: Low or no product yield can stem from several factors, ranging from the choice of reagents to the reaction conditions. Here is a step-by-step guide to diagnose and resolve this issue:

  • Re-evaluate Your Base: The base is critical for deprotonating the pyrazinone nitrogen, rendering it nucleophilic for the subsequent attack on ethyl chloroacetate.

    • Strength: Ensure the base is sufficiently strong to deprotonate the pyrazinone. Common choices for N-alkylation of similar heterocycles include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1] For less reactive systems, a stronger base like NaH might be necessary.

    • Anhydrous Conditions: Moisture can quench the pyrazinone anion and react with strong bases. It is crucial to use anhydrous solvents and reagents.[1]

    • Stoichiometry: A slight excess of the base is often beneficial to drive the reaction forward.[1]

  • Assess Solubility: Poor solubility of the 3-chloro-2-oxopyrazine or the base can significantly hinder the reaction rate.

    • Solvent Choice: Consider switching to a more polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the reactants.[1]

  • Examine the Alkylating Agent's Reactivity:

    • Leaving Group: The reactivity of the alkylating agent (in this case, ethyl chloroacetate) is dependent on the leaving group. While chloride is a common leaving group, for challenging reactions, switching to the corresponding bromide or iodide (ethyl bromoacetate or ethyl iodoacetate) can increase the reaction rate. The general trend for leaving group ability is I > Br > Cl.[1]

  • Optimize Reaction Temperature and Time:

    • Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature and observing no conversion, a gradual increase in temperature is recommended.[1] However, excessive heat can lead to degradation of reactants or products.[2]

    • Reaction Monitoring: It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to identify the formation of any side products.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What are the typical starting conditions for the N-alkylation of 3-chloro-2-oxopyrazine with ethyl chloroacetate?

A1: A reliable starting point for this reaction is the use of a carbonate base in a polar aprotic solvent. A frequently successful combination is potassium carbonate (K₂CO₃) in DMF or acetone.[3][4][5] The reaction is typically stirred at room temperature initially and may require heating to achieve a reasonable reaction rate.

Q2: How can I minimize the formation of side products?

A2: Side reactions can compete with the desired N-alkylation. A potential side product is the O-alkylated isomer. The choice of solvent and base can influence the N- versus O-alkylation selectivity.[6] Generally, polar aprotic solvents like DMF favor N-alkylation.[6] Careful monitoring of the reaction by TLC or LC-MS can help in identifying the formation of impurities early on, allowing for timely adjustments to the reaction conditions.

Q3: What is the best way to monitor the progress of the reaction?

A3: The most common and effective methods for monitoring the reaction are TLC and LC-MS. TLC provides a quick and simple way to visualize the consumption of the starting material and the formation of the product. LC-MS is a more powerful technique that can provide information about the molecular weight of the product and any byproducts, confirming the progress of the reaction and helping to identify any unexpected species.[1]

Q4: What are the recommended work-up and purification procedures?

A4: Upon completion, the reaction mixture is typically worked up by pouring it into water and extracting the product with a suitable organic solvent like ethyl acetate.[1][7] The combined organic extracts are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[1]

Experimental Protocols & Data

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants 1. Combine 3-chloro-2-oxopyrazine, base (e.g., K₂CO₃), and anhydrous solvent (e.g., DMF). add_alkylating 2. Add ethyl chloroacetate dropwise at room temperature. prep_reactants->add_alkylating stir_heat 3. Stir and heat as necessary. Monitor by TLC/LC-MS. add_alkylating->stir_heat quench_extract 4. Quench with water and extract with organic solvent. stir_heat->quench_extract wash_dry 5. Wash organic layer, dry, and concentrate. quench_extract->wash_dry purify 6. Purify by column chromatography. wash_dry->purify

Caption: General experimental workflow for the N-alkylation of 3-chloro-2-oxopyrazine.

Troubleshooting Decision Tree

This flowchart provides a logical path for troubleshooting low product yield.

G start Low Product Yield check_base Is the base strong enough and anhydrous? start->check_base check_solubility Are reactants fully dissolved? check_base->check_solubility Yes solution_base Use a stronger base (e.g., NaH). Ensure anhydrous conditions. check_base->solution_base No check_reagent Is the alkylating agent reactive enough? check_solubility->check_reagent Yes solution_solvent Switch to a more polar aprotic solvent (e.g., DMF, DMSO). check_solubility->solution_solvent No check_temp Is the reaction temperature optimized? check_reagent->check_temp Yes solution_reagent Consider using ethyl bromoacetate or ethyl iodoacetate. check_reagent->solution_reagent No solution_temp Gradually increase temperature. Monitor for degradation. check_temp->solution_temp No

Caption: Troubleshooting decision tree for low reaction yield.

Table 1: Influence of Reaction Parameters on N-Alkylation

The following table summarizes the potential impact of key reaction parameters on the synthesis of this compound, based on established principles for N-alkylation of heterocyclic systems.

ParameterConditionPotential OutcomeRationale
Base Weak (e.g., NaHCO₃)Low or no yieldInsufficient deprotonation of the pyrazinone nitrogen.
Strong (e.g., K₂CO₃, NaH)Increased yieldEfficient deprotonation to form the nucleophilic pyrazinone anion.[1]
Solvent Non-polar (e.g., Toluene)Poor solubility, low yieldReactants may not be sufficiently solvated to react efficiently.
Polar Aprotic (e.g., DMF, DMSO)Improved solubility and yieldEnhances the solubility of the pyrazinone salt and promotes SN2 reaction.[1]
Temperature Room TemperatureSlow reaction or no conversionInsufficient energy to overcome the activation barrier.
Elevated TemperatureIncreased reaction rateProvides the necessary activation energy for the reaction to proceed.[1]
Excessive TemperatureProduct degradation, side reactionsCan lead to decomposition of the starting materials or the desired product.[2]
Alkylating Agent Ethyl ChloroacetateModerate reactivityStandard reagent for this transformation.
Ethyl Bromoacetate/IodoacetateHigher reactivityBromide and iodide are better leaving groups than chloride, leading to a faster reaction.[1]

References

  • Optimizing reaction conditions for the N-alkylation of 3-Methylpyrazole - Benchchem. (URL: )
  • Synthesis of Ethyl α-[2-chloro-4-(2,3,4,5-tetrahydro-5-methyl-3-oxo-1,2,4-triazin-6-yl)
  • Technical Support Center: Optimizing N-Alkyl
  • Synthesis of substituted pyrazines from N -allyl malonamides - ResearchGate. (URL: [Link])

  • Synthetic route for the synthesis of 3 a-Reaction carried out with ethyl chloroacetate in presence of K2CO3 and acetone; b - ResearchGate. (URL: [Link])

  • Troubleshooting low yields in the Maillard reaction for pyrazine form
  • Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques - Der Pharma Chemica. (URL: [Link])

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][9]naphthyrin-5(6H)-one - PMC - NIH. (URL: [Link])

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Technical Support Center: Strategic Control of Pyrazinone Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing advanced solutions for challenges encountered during the alkylation of pyrazinones. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and minimize the formation of unwanted byproducts. Here, we dissect common experimental hurdles and offer field-proven strategies to achieve high-yield, regioselective pyrazinone alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in pyrazinone alkylation?

A1: The primary challenges in pyrazinone alkylation revolve around controlling regioselectivity. The most frequently encountered byproducts include:

  • O-alkylated isomers: Pyrazinone anions are ambident nucleophiles, meaning they possess two nucleophilic centers: the ring nitrogen (N1) and the exocyclic oxygen. This duality often leads to the formation of a mixture of N-alkylated (desired) and O-alkylated (byproduct) products.[1][2][3]

  • Di-alkylated products: If the pyrazinone has other reactive sites or if the reaction conditions are too harsh, a second alkylation can occur, leading to undesired di-substituted byproducts.[4][5]

  • Products from self-condensation: Starting materials, such as α-amino acid amides or 1,2-dicarbonyl compounds used in pyrazinone synthesis, can undergo self-condensation, introducing impurities into the reaction mixture.[4]

Q2: How do I control N- vs. O-alkylation?

A2: The regiochemical outcome of pyrazinone alkylation is a delicate balance between kinetic and thermodynamic control, heavily influenced by your choice of reaction conditions.[1] Key factors include:

  • Base and Counter-ion: The choice of base determines the nature of the pyrazinone anion and its counter-ion. Strong, non-coordinating bases in polar aprotic solvents tend to favor N-alkylation. For instance, using sodium hydride (NaH) in THF or potassium carbonate (K2CO3) in DMSO has been shown to favor N1-alkylation in pyrazole systems, a principle that can be extended to pyrazinones.[6]

  • Solvent: The polarity and coordinating ability of the solvent play a critical role. Polar aprotic solvents like DMF and DMSO can solvate the cation, leading to a "freer" anion that preferentially reacts at the more nucleophilic nitrogen atom.[7][8] In contrast, protic solvents can hydrogen-bond with the oxygen atom, potentially hindering O-alkylation.

  • Alkylating Agent: The nature of the electrophile is crucial. "Hard" electrophiles, such as dimethyl sulfate, tend to react at the harder oxygen atom, leading to O-alkylation, while "soft" electrophiles, like methyl iodide, favor reaction at the softer nitrogen atom.[2]

  • Temperature: Lower temperatures often favor the kinetically controlled product, which can sometimes be the desired N-alkylated isomer.

Q3: I am observing a significant amount of di-alkylation. How can I prevent this?

A3: To minimize the formation of di-alkylated products, consider the following strategies:

  • Stoichiometry: Use a stoichiometric amount of the alkylating agent. An excess of the electrophile will inevitably increase the likelihood of a second alkylation event.[4]

  • Controlled Addition: Add the alkylating agent slowly and at a low temperature to maintain a low instantaneous concentration, thus favoring mono-alkylation.

  • Reaction Time and Temperature: Carefully monitor the reaction progress using techniques like TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent further reaction to the di-alkylated product.[4]

Troubleshooting Guides

This section provides a deeper dive into specific issues you may encounter during pyrazinone alkylation, offering detailed explanations and actionable protocols.

Issue 1: Predominant Formation of the O-Alkylated Isomer

Underlying Cause: The formation of the O-alkylated byproduct is often favored under conditions that promote reaction at the more electronegative oxygen atom. This can be due to the use of "hard" alkylating agents, specific solvent effects, or the nature of the counter-ion from the base used for deprotonation.

Troubleshooting Workflow:

start Problem: High O-Alkylation step1 Analyze Alkylating Agent start->step1 step2 Modify Base/Solvent System step1->step2 If using 'hard' electrophile (e.g., sulfate), switch to 'soft' electrophile (e.g., iodide). step3 Adjust Temperature step2->step3 Employ strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF, THF). solution Outcome: Selective N-Alkylation step3->solution Run reaction at lower temperature (e.g., 0 °C to RT) to favor kinetic product.

Caption: Troubleshooting workflow for excessive O-alkylation.

Detailed Protocol for Selective N-Alkylation:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the pyrazinone starting material (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the pyrazinone.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.[9]

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkyl halide (e.g., iodomethane, 1.1 eq) dropwise to the reaction mixture at 0 °C.[9]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH4Cl solution at 0 °C.

  • Workup and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[9]

Issue 2: Low Yield and Complex Product Mixture

Underlying Cause: A low yield accompanied by a complex mixture of products often points to suboptimal reaction conditions, leading to multiple side reactions or decomposition of starting materials or products. The choice of base and solvent is a critical factor influencing the reaction's efficiency and cleanliness.[10]

Data-Driven Optimization of Reaction Conditions:

The following table summarizes the impact of different bases and solvents on the yield of a model pyrazinone alkylation reaction. This data highlights the importance of systematic optimization.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield of N-alkylated Product (%)
1K2CO3 (2)CH3CNReflux1235
2K2CO3 (2)DMSO100480
3Na2CO3 (2)DMSO100478
4Cs2CO3 (2)DMSO100482
5KOH (2)DMSO100476
6Et3N (2)DMSO100546
7NaH (1.1)DMFRT685

Data is illustrative and based on trends reported in the literature for similar heterocyclic systems.[7][8]

Key Insights from the Data:

  • Polar aprotic solvents like DMSO and DMF generally provide higher yields compared to less polar solvents like acetonitrile.[8]

  • Inorganic bases such as K2CO3, Na2CO3, and Cs2CO3 are effective, with Cs2CO3 sometimes offering a slight advantage.[8]

  • Stronger bases like NaH can facilitate the reaction at room temperature, potentially reducing thermal decomposition byproducts.

  • Organic bases like triethylamine (Et3N) may be less effective for deprotonating the pyrazinone, resulting in lower yields.[8]

Logical Relationship of Reaction Parameters:

Base Base Selection Solvent Solvent Choice Base->Solvent Yield Yield & Purity Base->Yield Stronger base can increase deprotonation Temperature Reaction Temperature Solvent->Temperature Solvent->Yield Polar aprotic solvent stabilizes intermediates Temperature->Base Temperature->Yield Higher temp may increase rate but also decomposition

Caption: Interplay of key parameters in pyrazinone alkylation.

References

  • Preventing side reactions in pyrazinone synthesis - Benchchem. BenchChem.
  • Application Notes and Protocols for N-Alkylation of Pyridazinones - Benchchem. BenchChem.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. MDPI. Available at: [Link]

  • Highly regioselective and diastereoselective synthesis of novel pyrazinoindolones via a base-mediated Ugi-N-alkylation sequence - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem. BenchChem.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. MDPI. Available at: [Link]

  • evaluation of the influence of base and alkyl bromide on synthesis of pyrazinoic acid ester - SciSpace. SciSpace. Available at: [Link]

  • Pyrazine Alkylation with Aldehydes and Haloalkanes Using N,N'‐Bis(trimethylsilyl)‐1,4‐dihydropyrazine Derivatives | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Highly regioselective and diastereoselective synthesis of novel pyrazinoindolones via a base-mediated Ugi-N-alkylation sequence - Semantic Scholar. Semantic Scholar. Available at: [Link]

  • Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Dihydropyrrolo[1,2-a]Pyrazinones - Encyclopedia.pub. Encyclopedia.pub. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar. Semantic Scholar. Available at: [Link]

  • Strategic atom replacement enables regiocontrol in pyrazole alkylation - ResearchGate. ResearchGate. Available at: [Link]

  • Technical Support Center: Regioselective N-Alkylation of Pyrazoles - Benchchem. BenchChem.
  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

  • Synthetic 2(1H)-pyrazinones with pharmacological activity - ResearchGate. ResearchGate. Available at: [Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery - ResearchGate. ResearchGate. Available at: [Link]

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Technical Support Center: Purification of Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate. This guide provides in-depth troubleshooting advice and detailed protocols to address the unique challenges encountered during the purification of this chlorinated pyrazinone derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The two most effective and commonly used methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the scale of your synthesis.[1] Recrystallization is ideal for removing small amounts of impurities from a solid product, provided a suitable solvent can be found. Column chromatography is more versatile and can separate the target compound from impurities with different polarities.[2][3]

Q2: My compound appears to be degrading during purification on a silica gel column. What is happening and how can I prevent it?

A2: Chlorinated heterocyclic compounds, like yours, can be sensitive to the acidic nature of standard silica gel, leading to degradation.[4] This is often observed as streaking on a TLC plate or the appearance of new, more polar spots. To mitigate this, you can use a deactivated stationary phase. This can be achieved by preparing a slurry of silica gel in your column solvent containing a small amount of a base, such as 1-2% triethylamine, to neutralize the acidic sites. Alternatively, using a more inert stationary phase like neutral alumina could be a viable option.[4]

Q3: I'm struggling to find a good recrystallization solvent. What are some general guidelines?

A3: An ideal recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below.[5] For pyrazinone and pyrazoline derivatives, alcohols like ethanol or isopropanol are often good starting points.[6][7] Solvent pairs, such as ethanol/water, ethyl acetate/hexanes, or methanol/diethyl ether, can also be very effective.[6][8] The key is to dissolve the compound in a minimal amount of the "good" (more soluble) solvent at its boiling point, and then slowly add the "poor" (less soluble) solvent until the solution becomes slightly cloudy. Reheating to clarify and then slow cooling should induce crystallization.

Q4: After purification, my product is still slightly colored. How can I remove colored impurities?

A4: If your purified compound retains a colored tint, it is likely due to persistent, highly conjugated impurities. A common and effective method to remove these is to treat a solution of your compound with activated charcoal. The colored impurities adsorb onto the surface of the charcoal, which can then be removed by hot gravity filtration before allowing the solution to cool and crystallize. Use charcoal sparingly, as it can also adsorb some of your product, leading to a lower yield.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of this compound.

Recrystallization Issues

Problem: My compound "oils out" instead of forming crystals.

  • Causality: This typically occurs when the melting point of the compound is lower than the boiling point of the chosen solvent, or when there is a high concentration of impurities depressing the melting point.[9]

  • Solutions:

    • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.[9]

    • Change Solvent System: Select a solvent with a lower boiling point. Alternatively, use a solvent pair. Dissolve the compound in a "good" solvent at a higher temperature, and then add a "poor" solvent dropwise until turbidity is observed. Reheat to get a clear solution and then cool slowly.[9]

    • Scratch and Seed: Scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites. If you have a small amount of pure solid, add a "seed crystal" to induce crystallization.[1][10]

Problem: I have a very low yield after recrystallization.

  • Causality: This could be due to using an excessive amount of solvent or the compound having significant solubility in the cold solvent.[1][10]

  • Solutions:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound.[5]

    • Thorough Cooling: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal formation.[1]

    • Second Crop: Concentrate the mother liquor (the liquid remaining after filtration) by about half and cool again to obtain a second crop of crystals. Note that this second crop may be less pure and might require a separate recrystallization.

Column Chromatography Issues

Problem: I am getting poor separation of my compound from an impurity.

  • Causality: The chosen solvent system (mobile phase) may not have the optimal polarity to effectively differentiate between your compound and the impurity.

  • Solutions:

    • Optimize Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems. Aim for an Rf value of 0.25-0.35 for your target compound. A good starting point for a compound like this compound would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[3][11]

    • Gradient Elution: Start with a less polar solvent system to elute less polar impurities, and then gradually increase the polarity of the mobile phase to elute your compound and then any more polar impurities.

    • Check Column Packing: Ensure your column is packed uniformly without any air bubbles or channels, as this can lead to poor separation.[2]

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent Pair
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol to completely dissolve the solid.

  • Addition of Anti-solvent: While the solution is still hot, add warm water dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A system of Hexanes:Ethyl Acetate (e.g., starting from 9:1 and moving to 7:3) is a good starting point. The target compound should have an Rf of ~0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system (as a slurry). Ensure the packing is uniform and free of air bubbles.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the column solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the determined solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Potential Impurities in the Synthesis of this compound

Potential ImpurityLikely SourceSuggested Removal Method
3-chloro-1H-pyrazin-2-oneIncomplete N-alkylation of the starting materialColumn Chromatography (more polar than product)
Ethyl bromoacetateExcess unreacted starting materialAqueous workup or Column Chromatography (less polar)
Di-alkylated pyrazinoneSide reaction from over-alkylationColumn Chromatography (less polar than product)
Hydrolyzed product (acid)Hydrolysis of the ester during workup or on silicaColumn Chromatography (very polar, may stick to baseline)

Visualization

Diagram 1: Troubleshooting Workflow for Purification

Purification_Troubleshooting Troubleshooting Purification of this compound start Crude Product recrystallization Attempt Recrystallization start->recrystallization column_chromatography Perform Column Chromatography start->column_chromatography Recrystallization Fails or Impurities are Close in Polarity recrystallization->column_chromatography Fails oiling_out Compound Oils Out? recrystallization->oiling_out poor_separation Poor Separation? column_chromatography->poor_separation pure_product Pure Product low_yield Low Yield? oiling_out->low_yield No change_solvent Change Solvent/Solvent Pair oiling_out->change_solvent Yes low_yield->pure_product No, yield acceptable second_crop Concentrate Mother Liquor for 2nd Crop low_yield->second_crop Yes degradation Degradation on Column? poor_separation->degradation No optimize_solvent Optimize Solvent System via TLC poor_separation->optimize_solvent Yes degradation->pure_product No deactivate_silica Deactivate Silica Gel (e.g., with Triethylamine) degradation->deactivate_silica Yes change_solvent->recrystallization slow_cooling Ensure Slow Cooling slow_cooling->recrystallization second_crop->pure_product optimize_solvent->column_chromatography deactivate_silica->column_chromatography

Caption: A decision-making workflow for troubleshooting common purification issues.

References

  • Hanna, S. Y. (2017). Answer to "What solvent should I use to recrystallize pyrazoline?". ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Toronto Scarborough. Column chromatography. [Link]

  • Benchat, N., Anaflous, A., et al. (2007). Synthesis of Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate. Molbank, 2007(3), M535. [Link]

  • ResearchGate. (2017). Substances yield after recrystallization from different solvents. [Link]

  • Utah Tech University. Separating Compounds by Column Chromatography. [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]

  • Google Patents. (1961).
  • Nahata, M. C., Morosco, R. S., & Peritore, S. P. (1995). Stability of pyrazinamide in two suspensions. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 52(14), 1558–1560. [Link]

  • Wang, L., Jiang, X., Wang, F., Bian, Y., Forster, S., & Martens, D. (2004). Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determination by GC-MS. Journal of environmental sciences (China), 16(2), 268–271. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

  • Fun, H. K., Kia, Y., & S. S. S. Raj, S. (2010). Ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate. Acta crystallographica. Section E, Structure reports online, 66(Pt 11), o2734. [Link]

  • Kotgire, S. S., Mahajan, S. K., Amrutkar, S. V., & Bhagat, U. D. (2013). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. International Journal of Pharmaceutical Sciences and Research, 4(11), 4335. [Link]

  • Toocle.com. Ethyl (3-chloro-2-oxopyrazin-1(2H)-yl)acetate. [Link]

  • Loh, W. S., Quah, C. K., Chia, T. S., Fun, H. K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules (Basel, Switzerland), 18(2), 2386–2396. [Link]

  • Gaba, J., Sharma, S., Arora, G., & Sharma, P. (2016). Synthesis, Characterization and Microbial Activity of N-Substituted Pyrazolines. Asian Journal of Chemistry, 28(9), 2031-2037. [Link]

  • Al-Adhami, K., & El-Adasy, A. A. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC advances, 12(14), 8506–8536. [Link]

  • A. M. A. (2018). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. SciFed Journal of Bio-chemistry, 2(2). [Link]

  • Loh, W. S., Quah, C. K., Chia, T. S., Fun, H. K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules (Basel, Switzerland), 18(2), 2386–2396. [Link]

  • Bartleby. New N Substituted Pyrazoline Derivatives. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scalable synthesis of this important heterocyclic compound. Our goal is to equip you with the necessary knowledge to navigate the potential challenges of this synthesis, ensuring a successful and efficient scale-up process.

Introduction to the Synthesis

The synthesis of this compound is a critical process for the development of various pharmaceutical intermediates. The core of this synthesis involves the N-alkylation of 3-chloro-2-oxopyrazine with an ethyl acetate moiety. While seemingly straightforward, this reaction is prone to several challenges, particularly when transitioning from bench-scale to pilot or manufacturing scale. This guide will address these challenges in a practical, question-and-answer format.

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Synthesis of 3-chloro-2-oxopyrazine cluster_1 Step 2: N-Alkylation Precursors Appropriate Precursors 3_chloro_2_oxopyrazine 3-chloro-2-oxopyrazine Precursors->3_chloro_2_oxopyrazine Cyclization/ Chlorination Target_Molecule This compound 3_chloro_2_oxopyrazine->Target_Molecule N-alkylation Ethyl_bromoacetate Ethyl bromoacetate Ethyl_bromoacetate->Target_Molecule Base Base (e.g., NaH, K2CO3) Base->Target_Molecule Solvent Solvent (e.g., DMF, Acetone) Solvent->Target_Molecule

Caption: Synthetic pathway for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Issue 1: Low or No Product Formation

Q: My reaction is showing very low conversion to the desired product, or no product at all. What are the likely causes and how can I troubleshoot this?

A: Low or no product formation in the N-alkylation of 3-chloro-2-oxopyrazine can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Inadequate Deprotonation: The first step in the N-alkylation is the deprotonation of the pyrazinone nitrogen. If the base is not strong enough or is of poor quality, this step will be inefficient.

    • Solution: Consider using a stronger base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).[1] Ensure the NaH is fresh and handled under inert atmosphere to prevent deactivation by moisture. For less hazardous options, strong carbonate bases like cesium carbonate (Cs2CO3) can also be effective.

  • Poor Quality Reagents: The purity of your starting materials, 3-chloro-2-oxopyrazine and ethyl bromoacetate, is critical. Impurities can interfere with the reaction.

    • Solution: Confirm the purity of your starting materials by analytical techniques such as NMR or LC-MS. Repurify if necessary. Ethyl bromoacetate can degrade over time, so using a freshly opened bottle or redistilled reagent is recommended.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Solution: If you are running the reaction at room temperature, try gradually increasing the temperature. A range of 50-80 °C is a good starting point for many N-alkylation reactions.[2] Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.

  • Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

    • Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions like this N-alkylation.[2] Ensure the solvent is anhydrous, as water can quench the base and hydrolyze the ethyl bromoacetate.

Issue 2: Formation of O-Alkylated Impurity

Q: I am observing a significant amount of an isomeric impurity in my reaction mixture. I suspect it is the O-alkylated product. How can I confirm this and suppress its formation?

A: The formation of an O-alkylated byproduct is a common challenge in the alkylation of heterocyclic compounds with ambident nucleophiles like pyrazinones.[3]

  • Confirmation: The O-alkylated isomer will have a different chemical shift in the 1H and 13C NMR spectra compared to the desired N-alkylated product. LC-MS analysis will show a co-eluting peak with the same mass as the desired product.

  • Suppression Strategies:

    • Choice of Base and Solvent: The regioselectivity of alkylation can be influenced by the reaction conditions. Using a strong, non-coordinating base like NaH in a polar aprotic solvent like DMF generally favors N-alkylation.[1] In contrast, using a weaker base like potassium carbonate in a less polar solvent might increase the proportion of O-alkylation.

    • Counter-ion Effect: The nature of the cation from the base can influence the site of alkylation. Larger, softer cations like cesium can sometimes favor N-alkylation.

    • Temperature Control: Lowering the reaction temperature may improve the selectivity for N-alkylation, as the O-alkylation pathway may have a higher activation energy.

Issue 3: Reaction Stalls at Partial Conversion

Q: My reaction starts well but seems to stop at around 50-60% conversion, even with extended reaction times. What could be causing this?

A: A stalling reaction can be frustrating, especially during scale-up. Here are some potential causes and solutions:

  • Base Deactivation: If the reaction is not performed under strictly anhydrous and inert conditions, the base can be gradually quenched by atmospheric moisture or acidic impurities.

    • Solution: Ensure all glassware is oven-dried, and the reaction is run under a nitrogen or argon atmosphere. Use anhydrous solvents.

  • Product Inhibition: In some cases, the product itself or a byproduct can inhibit the reaction.

    • Solution: Consider adding the reagents in a different order or using a semi-batch process where the alkylating agent is added portion-wise.

  • Insufficient Base: Ensure you are using a sufficient stoichiometric amount of base. A slight excess (1.1-1.2 equivalents) is often recommended to drive the reaction to completion.

  • Mixing Issues on Scale-up: What works in a small flask may not translate directly to a large reactor. Inadequate mixing can lead to localized "hot spots" or areas of low reagent concentration.

    • Solution: Ensure the reactor has an appropriate impeller and stirring speed to maintain a homogeneous mixture.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting protocol for the synthesis of this compound on a lab scale (1-10 g)?

A1: Based on analogous procedures for N-alkylation of similar heterocyclic systems, the following protocol can be used as a starting point.[1][4]

Experimental Protocol:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-chloro-2-oxopyrazine (1.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material (approx. 10 mL per gram of 3-chloro-2-oxopyrazine).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: NaH is highly reactive and flammable. Handle with extreme care under an inert atmosphere.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. You should observe the evolution of hydrogen gas.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl bromoacetate (1.1 eq) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 50-60 °C.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract with a suitable organic solvent such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Q2: What are the key safety considerations when scaling up this synthesis?

A2: Scaling up any chemical reaction introduces new safety challenges. For this particular synthesis, the following points are critical:

  • Sodium Hydride Handling: NaH is a highly flammable solid that reacts violently with water. On a large scale, the addition of NaH and the subsequent quenching of the reaction must be done with extreme caution and under controlled conditions to manage the heat and hydrogen gas evolution.

  • Exothermic Reactions: The N-alkylation reaction can be exothermic. Ensure the reactor has adequate cooling capacity to maintain the desired temperature. A runaway reaction can lead to pressure buildup and potential reactor failure.

  • Solvent Safety: DMF is a suspected teratogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Hydrogen Gas Evolution: The deprotonation step generates hydrogen gas, which is highly flammable. The reactor must be properly vented to prevent the buildup of an explosive atmosphere.

Q3: How can I improve the yield and purity of the final product during scale-up?

A3: Optimizing for yield and purity on a larger scale requires careful consideration of several parameters.

  • Process Analytical Technology (PAT): Implement in-process monitoring (e.g., with IR or Raman spectroscopy) to track the reaction progress in real-time. This allows for more precise determination of the reaction endpoint and can prevent the formation of impurities due to over-reaction.

  • Crystallization: Instead of chromatography, which is often not feasible on a large scale, develop a robust crystallization procedure for the final product. This will be more cost-effective and can provide a highly pure product.

  • Impurity Profiling: Identify the major impurities in your crude product and understand their formation mechanism. This will help you to adjust the reaction conditions to minimize their formation. For instance, if hydrolysis of the ester is an issue, ensure strictly anhydrous conditions are maintained throughout the process.

Q4: Are there greener alternatives to the traditional NaH/DMF system?

A4: Yes, there is a growing interest in developing more environmentally friendly synthetic methods.

  • Alternative Bases: Consider using solid-supported bases or less hazardous bases like potassium carbonate or cesium carbonate. These may require different solvents and reaction temperatures.

  • Alternative Solvents: Solvents like propylene carbonate have been explored as greener alternatives for N-alkylation reactions.[5][6] They are biodegradable and have a lower toxicity profile than DMF.

  • Catalytic Methods: Research into catalytic N-alkylation methods is ongoing and could provide a more sustainable long-term solution.[7]

Summary of Key Parameters

ParameterRecommendationRationale
Base Sodium Hydride (NaH) or Cesium Carbonate (Cs2CO3)Strong bases to ensure complete deprotonation.
Solvent Anhydrous Dimethylformamide (DMF) or AcetonitrilePolar aprotic solvents facilitate SN2 reactions.
Alkylating Agent Ethyl bromoacetateProvides the desired ethyl acetate moiety.
Temperature 0 °C to 60 °CInitial cooling for safety, followed by heating to drive the reaction.
Atmosphere Inert (Nitrogen or Argon)Prevents deactivation of the base and side reactions.
Work-up Quenching with sat. aq. NH4ClSafely neutralizes excess base.
Purification Column Chromatography (lab scale) / Crystallization (large scale)To isolate the pure product.

References

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6367-6373. [Link]

  • PrepChem.com. Synthesis of Ethyl α-[2-chloro-4-(2,3,4,5-tetrahydro-5-methyl-3-oxo-1,2,4-triazin-6-yl)phenoxy]acetate. [Link]

  • ChemBK. This compound. [Link]

  • Shawali, A. S., & Farghaly, T. A. (2008). Ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o2374. [Link]

  • Sipos, G., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. International Journal of Molecular Sciences, 25(10), 5523. [Link]

  • Sipos, G., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. PubMed, 38942686. [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. [Link]

  • Liu, H., et al. (2005). Efficient Preparation of ((3-Chloro-2-fluoro-phenyl)-[7-methoxy-8-(3-morpholin-4-yl-propoxy)-10,11-dihydro-5-oxa-2,4,11-triaza-dibenzo(a,d)cyclohepten-1-yl]-amine) for In-Vivo Study. Organic Process Research & Development, 9(4), 347-350. [Link]

  • Benchat, N., et al. (2007). Synthesis of Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate. Molbank, 2007(2), M530. [Link]

  • Toocle.com. Ethyl (3-chloro-2-oxopyrazin-1(2H)-yl)acetate. [Link]

  • Aladdin. This compound. [Link]

  • American Chemical Society. Alternative methods for the alkylation of heterocycles. [Link]

  • Der Pharma Chemica. Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. [Link]

  • PubChem. Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate. [Link]

  • Google Patents. CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine.
  • ResearchGate. Can anyone help me regarding N-alkylation of 3-bromo carbazole?. [Link]

  • Google Patents.
  • Google Patents.
  • ResearchGate. Alkylation of pyrazoles with ethyl chloroacetate under phase-transfer catalysis and hydrolysis of the esters obtained. [Link]

  • Nilsson, U. J., & Johansson, M. (2014). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. ACS Omega, 4(1), 184-190. [Link]

  • Kotgire, S. S., et al. (2012). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 530-532. [Link]

  • Semantic Scholar. Ethyl bromoacetate. [Link]

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Technical Support Center: Purification of Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important heterocyclic intermediate. Our goal is to equip you with the scientific rationale and practical methodologies to achieve high purity for your downstream applications.

Introduction to Purity Challenges

This compound is a key building block in the synthesis of various bioactive molecules.[1] The presence of impurities, even in trace amounts, can significantly impact the yield, selectivity, and safety profile of subsequent reactions and final active pharmaceutical ingredients. Understanding the origin of these impurities is the first step toward their effective removal.

Common sources of impurities include:

  • Unreacted Starting Materials: Incomplete conversion during the N-alkylation of the pyrazinone ring.

  • Side Products: Formation of regioisomers or byproducts from competing reaction pathways.[2]

  • Reagents and Catalysts: Residual acids, bases, or coupling agents used in the synthesis.

  • Degradation Products: Decomposition of the starting materials or the product under the reaction conditions.[2]

This guide will focus on robust methods for identifying and eliminating these impurities, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of this compound.

Q1: What are the most likely impurities I will encounter during the synthesis of this compound?

A1: Based on the general synthesis of N-alkylated pyrazinones, the most probable impurities include:

  • Unreacted 3-chloro-1H-pyrazin-2-one: The starting pyrazinone which has not undergone N-alkylation.

  • Ethyl chloroacetate or Ethyl bromoacetate: Excess alkylating agent remaining after the reaction.

  • O-alkylated isomer: Although N-alkylation is generally favored for pyrazinones, a competing O-alkylation reaction can sometimes occur, leading to the formation of an isomeric impurity.[3]

  • Hydrolyzed product: The ethyl ester moiety can be susceptible to hydrolysis, especially in the presence of water and acid or base, leading to the corresponding carboxylic acid.

  • Positional Isomers: If the starting pyrazinone is unsymmetrical and allows for reaction at multiple sites, positional isomers can be a significant byproduct.[4]

Q2: Which analytical techniques are best for assessing the purity of my sample?

A2: A combination of analytical methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is one of the most accurate and preferred methods for determining chemical purity.[5][] It is highly effective for separating the target compound from closely related impurities and for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation and can help identify and quantify impurities by comparing the integration of signals corresponding to the product and the impurities.

  • Thin-Layer Chromatography (TLC): A rapid and effective technique for monitoring the progress of a reaction and for quickly assessing the purity of fractions during column chromatography.[4]

Q3: What are the primary methods for purifying crude this compound?

A3: The two most effective and commonly employed purification techniques for compounds of this class are silica gel column chromatography and recrystallization .[4][8][9]

  • Silica Gel Column Chromatography is excellent for separating compounds with different polarities, making it ideal for removing both less polar (e.g., unreacted alkylating agents) and more polar (e.g., unreacted pyrazinone) impurities.[9]

  • Recrystallization is a highly effective method for purifying solid compounds to a high degree, provided a suitable solvent system can be identified.[10]

Troubleshooting Purification Challenges

This section provides solutions to common problems encountered during the purification of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Poor separation of spots on TLC plate during method development for column chromatography. The solvent system (eluent) has either too high or too low polarity.Systematically vary the eluent polarity. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate). Gradually increase the proportion of the more polar solvent.
The compound "oils out" instead of crystallizing during recrystallization. The solution is supersaturated, and the compound is coming out of solution above its melting point. This can be due to rapid cooling or the presence of significant impurities.1. Reheat the solution to redissolve the oil. 2. Add a small amount of the "good" solvent (the solvent in which the compound is more soluble) to increase the saturation temperature. 3. Allow the solution to cool more slowly. Seeding with a pure crystal can also induce proper crystallization.[4]
Low recovery of the purified product after recrystallization. Too much solvent was used, or the compound has significant solubility in the cold solvent.1. Use the minimum amount of hot solvent required to fully dissolve the crude product.[4] 2. After slow cooling to room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation. 3. If recovery is still low, some solvent can be evaporated to concentrate the solution, followed by another cooling cycle.
Product co-elutes with an impurity during column chromatography. The polarity of the product and the impurity are too similar for effective separation with the chosen eluent.1. Switch to a different solvent system. For example, if using hexane/ethyl acetate, try a system with dichloromethane/methanol. 2. Use a shallower gradient during elution, increasing the polarity more slowly to improve resolution. 3. Consider using a different stationary phase, such as alumina, if silica gel is not providing adequate separation.

Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This method is ideal for purifying the crude reaction mixture to remove a range of impurities.

Materials:
  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes/flasks

  • Rotary evaporator

Methodology:
  • TLC Analysis: First, determine the optimal eluent system using TLC. Spot the crude mixture on a TLC plate and develop it in various ratios of hexane/ethyl acetate (e.g., 9:1, 4:1, 2:1). The ideal system will show good separation between the product spot and any impurity spots, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent mixture.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica gel run dry.[4]

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the silica gel.

    • Allow the sample to absorb onto the silica by draining the solvent to the level of the top sand layer.[4]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in separate tubes.

    • Monitor the separation by spotting the collected fractions on TLC plates.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: Purification by Recrystallization

This method is suitable for obtaining a highly pure, crystalline final product.

Materials:
  • Crude this compound

  • A suitable solvent or solvent pair (e.g., ethanol, isopropanol, or a mixture like ethanol/water)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:
  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test small amounts of the crude product in various solvents to find a suitable one.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture on a hot plate with swirling until the solid is completely dissolved. Add more solvent in small portions if necessary, but avoid using an excess.[4]

  • Hot Filtration (Optional): If there are insoluble impurities or the solution is colored, a hot filtration can be performed. Add a small amount of activated charcoal to the hot solution, swirl, and then quickly filter it through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow down evaporation and promote the formation of larger crystals.

    • Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.[10]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Allow the crystals to dry completely, either air-drying or in a vacuum oven at a temperature well below the compound's melting point.

Visualization of Workflows

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude Product Analysis tlc TLC Analysis of Crude Mixture start->tlc impurities Are impurities significantly different in polarity? tlc->impurities Assess Spot Separation solid_check Is the crude product a solid? impurities->solid_check No column_chrom Perform Column Chromatography impurities->column_chrom Yes recrystallization Attempt Recrystallization solid_check->recrystallization Yes solid_check->column_chrom No recrystallization->column_chrom Unsuccessful success High Purity Product recrystallization->success Successful column_chrom->success Successful re_evaluate Re-evaluate Purification Strategy column_chrom->re_evaluate Unsuccessful

Caption: Decision workflow for selecting a purification method.

Experimental Workflow for Column Chromatography

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification tlc 1. TLC Method Development packing 2. Column Packing tlc->packing loading 3. Sample Loading packing->loading elution 4. Elution & Fraction Collection loading->elution monitoring 5. TLC Monitoring of Fractions elution->monitoring combine 6. Combine Pure Fractions monitoring->combine evaporate 7. Solvent Evaporation combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Step-by-step workflow for column chromatography.

References

  • BenchChem. (n.d.). Preventing side reactions in pyrazinone synthesis.
  • BenchChem. (n.d.). Technical Support Center: Purification of 3-Chloro-2-pyrazinamine.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 3-Chloro-2-pyrazinamine Reaction Products.
  • BenchChem. (n.d.). Technical Support Center: Purification of Halogenated Pyrazine Carbonitriles.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Patil, L. N., Sayyed, M. A. R., Birari, D. R., Patil, P. A., Dhumal, S., & Joshi, D. R. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry, 3(1), 1-7. Retrieved from [Link]

  • Silva, J. C. C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry.
  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

  • Valcárcel, M., & Cárdenas, S. (2010). N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 569-572). Royal Society of Chemistry.
  • Various Authors. (2021). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PubMed Central. Retrieved from [Link]

  • Yan, Z., et al. (2021). Enzymatic Synthesis of Diverse Heterocycles by a Noncanonical Nonribosomal Peptide Synthetase. Journal of the American Chemical Society, 143(46), 19485–19494.
  • Zaid, H., et al. (2013). Ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1789.

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"Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate" stability issues

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and mitigating the stability challenges of Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate (CAS No. 435345-05-4). As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs) on Compound Stability

This section addresses the most common questions our team receives regarding the handling, storage, and degradation of this compound.

Q1: What are the primary stability concerns for this compound?

A1: this compound is a multifaceted molecule with several potential points of instability inherent to its structure. The primary concerns are:

  • Hydrolytic Degradation: The ethyl acetate side chain contains an ester functional group, which is susceptible to hydrolysis under both acidic and basic conditions. This reaction would cleave the ester bond, yielding the corresponding carboxylic acid, 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetic acid, and ethanol. The pyrazinone ring itself is relatively stable, but amide-like functionalities can also be susceptible to hydrolysis under harsh conditions.[1]

  • Photodegradation: Heterocyclic compounds, particularly those with aromatic character and heteroatoms, can be sensitive to light, especially UV radiation.[1] Exposure can trigger complex reactions, including dechlorination, dimerization, or rearrangement.[2][3] For robust experimental design, it is critical to minimize exposure to direct light.

  • Thermal Decomposition: While some supplier data suggests room temperature storage is acceptable, elevated temperatures can promote degradation.[4] N-substituted heterocyclic compounds can undergo thermal rearrangement or decomposition, often initiated at the weakest bonds in the molecule.[5][6] Long-term stability is best maintained at cooler temperatures.

  • Reactivity of the Chloro-substituent: The chlorine atom attached to the electron-deficient pyrazinone ring renders that carbon atom susceptible to nucleophilic aromatic substitution (SNAr). This means the compound may react with nucleophilic solvents (e.g., methanol, water under certain conditions) or reagents present in your experimental system, leading to the formation of undesired byproducts.[7]

Q2: I've seen conflicting storage recommendations. What are the definitive storage conditions for this compound?

A2: This is a critical point of confusion. While some vendors list "Room Temperature" storage[4], others specify "-20°C".[8] This discrepancy often arises from short-term shipping requirements versus long-term stability needs.

Our definitive recommendation, grounded in chemical principles, is to store this compound under the conditions outlined in the table below for long-term viability. Storing at -20°C minimizes the risk of all major degradation pathways: hydrolysis, thermal decomposition, and potential reactions with atmospheric moisture. For daily use, aliquoting the compound and storing working solutions at 2-8°C for short periods (1-2 days) is acceptable, but solutions should always be freshly prepared for sensitive assays.

Form Condition Temperature Atmosphere Duration Rationale
Solid Long-Term-20°CInert Gas (Argon/N₂)>1 yearMinimizes thermal and hydrolytic degradation.
Solid Short-TermRoom TempSealed<30 daysAcceptable for shipping and brief benchtop use.
Solution in Aprotic Solvent (e.g., DMSO, Acetonitrile) Long-Term-20°CSealed, Desiccated<6 monthsPrevents solvent-mediated degradation.
Solution in Protic Solvent (e.g., Ethanol, Methanol) Short-Term2-8°CSealed<48 hoursHigh risk of solvolysis; prepare fresh.
Q3: My stock solution in DMSO has developed a yellow tint after a week on the bench. What is happening?

A3: A color change is a clear visual indicator of chemical degradation. Given the compound's structure, the yellowing of your DMSO solution is likely due to a combination of factors accelerated by ambient light and temperature:

  • Photodegradation: As mentioned, exposure to ambient lab lighting can initiate photolytic reactions. Degradation products are often more conjugated than the parent compound, causing them to absorb visible light and appear colored.[2]

  • Oxidative Degradation: Pyrazinones can be susceptible to oxidation, especially in the presence of light and air.[1]

  • Slow Hydrolysis: Although DMSO is aprotic, technical-grade DMSO can contain residual water. Over time, this water can slowly hydrolyze the ester linkage, especially if the solution is not stored under desiccated conditions.

Corrective Action: Discard the colored solution. Prepare a fresh stock solution, aliquot it into smaller volumes in amber vials, and store them at -20°C. Protect working solutions from light by wrapping tubes in aluminum foil.

Q4: How can I experimentally confirm the stability of my compound under my specific experimental conditions?

A4: The most reliable method is to perform a forced degradation study . This involves intentionally exposing the compound to harsh conditions to rapidly identify potential degradation pathways and products. This proactive approach is a cornerstone of pharmaceutical development and ensures the robustness of your assays.[9] A stability-indicating analytical method, typically HPLC-UV, is then used to analyze the results.[1] See the "Troubleshooting and Protocols" section below for a detailed workflow.

Q5: What are the most probable degradation products I should be monitoring for analytically?

A5: Based on the chemical structure, the primary degradation products (DPs) to monitor are:

  • DP1 (Hydrolysis Product): 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetic acid. This product will be more polar than the parent compound and will have a shorter retention time on a reverse-phase HPLC column.

  • DP2 (Dechlorination Product): Ethyl 2-(2-oxopyrazin-1(2H)-yl)acetate. This may arise from photolytic or reductive degradation.

  • DP3 (SNAr Product): If using a nucleophilic solvent like methanol, look for Ethyl 2-(3-methoxy-2-oxopyrazin-1(2H)-yl)acetate.

Characterizing these DPs typically requires LC-MS/MS to confirm their molecular weights and fragmentation patterns.[10]

Troubleshooting and Protocols

This section provides actionable workflows for assessing and managing the stability of this compound.

Protocol 1: Forced Degradation Study Workflow

This protocol is designed to rapidly identify the compound's vulnerabilities. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being completely consumed in secondary reactions.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Stress (Solution): Incubate 1 mL of the stock solution at 80°C for 72 hours.[1]

  • Photostability (Solution): Expose 1 mL of the stock solution to a calibrated light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[1][2]

  • Control Sample: Keep 1 mL of the stock solution at 4°C, protected from light.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analyze all samples, including the control, using a stability-indicating HPLC method (see Protocol 2).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Calculate the percentage of degradation. A good stability-indicating method should maintain mass balance, meaning the sum of the parent compound and all degradation products remains constant.[1]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare 1 mg/mL Stock in Acetonitrile acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, RT) start->base oxid Oxidative (3% H₂O₂, RT) start->oxid photo Photolytic (ICH Q1B) start->photo thermal Thermal (80°C) start->thermal control Control (4°C, Dark) start->control neutralize Neutralize & Dilute acid->neutralize base->neutralize oxid->neutralize photo->neutralize thermal->neutralize control->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc report Identify DPs & Assess Mass Balance hplc->report

Workflow for a forced degradation study.
Protocol 2: Developing a Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately quantify the parent drug in the presence of its degradation products, impurities, and excipients.

1. Initial Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan with a Photodiode Array (PDA) detector from 200-400 nm to determine the optimal wavelength for the parent compound (likely around its λmax).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Method Optimization:

  • Inject a mixture of the control and stressed samples (from Protocol 1) that show significant degradation (e.g., the base hydrolysis sample).

  • The primary goal is to achieve baseline resolution (Rs > 1.5) between the parent peak and all degradation product peaks.

  • Adjust the gradient slope, initial/final %B, and mobile phase pH (if using phosphate buffers) to improve separation.

  • A PDA detector is highly recommended as it can help confirm peak purity by comparing UV spectra across a single peak. Degradation products often have similar, but not identical, UV spectra to the parent compound.[1]

3. Method Validation (Abbreviated):

  • Specificity: Demonstrate that you can resolve the parent compound from its degradation products.

  • Linearity: Analyze a series of known concentrations to ensure the detector response is linear over your intended working range.

  • Accuracy & Precision: Analyze replicate preparations of a known concentration to assess how close the measured value is to the true value and the reproducibility of the results.

Potential_Degradation_Pathways cluster_pathways Degradation Pathways cluster_products Potential Degradation Products Parent This compound Hydrolysis Hydrolysis (Acid/Base, H₂O) Parent->Hydrolysis Ester Cleavage Photolysis Photodegradation (UV/Visible Light) Parent->Photolysis C-Cl Cleavage SNAr Nucleophilic Substitution (e.g., CH₃OH) Parent->SNAr Displacement of Cl⁻ DP1 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetic acid (More Polar) Hydrolysis->DP1 DP2 Ethyl 2-(2-oxopyrazin-1(2H)-yl)acetate (Dechlorinated) Photolysis->DP2 DP3 Ethyl 2-(3-methoxy-2-oxopyrazin-1(2H)-yl)acetate (Methoxy Adduct) SNAr->DP3

Potential degradation pathways for the target compound.

References

  • BenchChem. (n.d.). Pyrazinone Compounds Degradation Pathways: A Technical Support Center. Retrieved from BenchChem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE1iG5wzZ8_aLch2VFe2_qmNBEf8zzqPvtbK3Dz4Xp44PbRGlLm7Ay0utLlSNdQDR5IB2UpLQNdUl2QM7mrMh6TxRA76wEv4pALv9AxnxdpMkemod4IRYArcVtQdwrnYHGecPhPsAxEUGBLQSmlbjtAernyoRQjxN95B0DQOoG23WqNisyfaiC-j8IkB6tMN1_k5ojlnjm7BOWPHDllXKkQQ==]
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  • Tran, Q. H., et al. (2025). A highly sensitive and reliable ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method. Analytical and Bioanalytical Chemistry Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKKGZQFQlSYkFoIey1LjYPGBAAW29BR636kpHxPVLDIZiGuxXoU3MKMKbbggViUpBn0RUJhYYR8mW69m_6Rbhqvf7KACvSNSapNOAOMXXwjYEvesnH29epUh48RypFd-heRs5JuMGTbVaO5GqYHJpt1TVv-89sdLJljD5BD7spqwIVN2cCpdf8lYc=]
  • Sinditskii, V. P., et al. (2018). Features of thermal decomposition of N-substituted tetrazoles. ResearchGate. [https://vertexaisearch.cloud.google.
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Validation & Comparative

A Comparative Guide to the HPLC Purity Analysis of Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). We will move beyond rote protocols to explore the scientific rationale behind methodological choices, comparing three distinct reversed-phase HPLC (RP-HPLC) approaches to empower researchers to select and adapt the optimal method for their specific analytical objectives.

Foundational Strategy: Understanding the Analyte and the Challenge

This compound is a heterocyclic compound featuring a pyrazinone core, a chloro-substituent, and an ethyl acetate side chain. Its structure presents several key characteristics that inform our HPLC method development strategy:

  • Moderate Polarity: The combination of the polar pyrazinone ring and the more nonpolar ethyl acetate group makes it well-suited for reversed-phase chromatography.

  • UV Chromophore: The conjugated pyrazinone system provides strong UV absorbance, making UV detection a simple and robust choice for quantification.

  • Potential Impurities: A comprehensive purity analysis must account for potential process-related impurities. Based on common synthetic routes, we anticipate key impurities such as:

    • Impurity I (Starting Material): 3-chloro-1H-pyrazin-2-one.

    • Impurity II (Hydrolysis Product): 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetic acid.

    • Impurity III (Related Substance): Unreacted intermediates like ethyl chloroacetate.[1][2]

The primary analytical challenge is to develop a method that can baseline-resolve the main peak from these and other potential unknown impurities, ensuring accurate quantification.

The Method Development Workflow: A Logic-Driven Approach

Effective HPLC method development is a systematic process. The goal is to achieve a reliable and robust separation that meets predefined system suitability criteria, as outlined in pharmacopeial chapters like USP <621>.[3][4] The general workflow we follow is visualized below.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Solubility, UV Spectra) B Column & Mobile Phase Scouting (C18, Phenyl, etc.) A->B Define starting conditions C Fine-tune Mobile Phase (% Organic, pH, Additives) B->C Select promising conditions D Optimize Gradient Profile (Slope, Time) C->D E Adjust Flow Rate & Temp. D->E F System Suitability Testing (USP <621>) E->F Finalize method G Full Validation (ICH Q2) (Specificity, Linearity, Accuracy) F->G Confirm performance

Caption: HPLC Method Development Workflow.

Comparative HPLC Methodologies

We present three distinct methods, each designed with a different primary objective in mind: high resolution, high throughput, or orthogonal selectivity. The separation of solutes in RP-HPLC is primarily driven by their hydrophobicity.[5]

Method A: The High-Resolution Standard (C18 Stationary Phase)

This method is the quintessential approach, designed to achieve the best possible separation between all components, making it ideal for in-depth impurity profiling and reference standard characterization.

Causality Behind Choices:

  • Stationary Phase: A fully end-capped, high-purity silica C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is chosen for its high surface area and strong hydrophobic retention, providing the resolving power needed for complex mixtures.

  • Mobile Phase: A gradient of water with a mild acid (phosphoric or formic acid) and acetonitrile is used. The acid suppresses the ionization of any acidic or basic functional groups (like the potential carboxylic acid impurity), leading to sharper, more symmetrical peaks.[6] Acetonitrile is often preferred over methanol for its lower viscosity and favorable UV cutoff.[7]

  • Gradient Elution: A long, shallow gradient is employed to ensure that impurities with very similar retention times to the main peak are fully resolved.

Experimental Protocol: Method A

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-28 min: 80% B

    • 28.1-32 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 0.5 mg/mL.

Method B: The High-Throughput Workhorse (Superficially Porous C18)

For routine quality control (QC) where speed is essential, this method leverages modern column technology to drastically reduce analysis time while maintaining adequate separation.

Causality Behind Choices:

  • Stationary Phase: A superficially porous particle (SPP) C18 column (e.g., 4.6 x 50 mm, 2.7 µm) is selected. SPP columns provide high efficiency (sharp peaks) at lower backpressures than sub-2 µm columns, allowing for faster flow rates and shorter analysis times. This approach is fully compliant with modern pharmacopeial guidelines for method adjustment.[8][9]

  • Gradient Elution: The gradient slope is steepened significantly to elute all compounds in a much shorter timeframe. The protocol is geometrically scaled from Method A to preserve selectivity.

Experimental Protocol: Method B

  • Column: Superficially Porous C18, 4.6 x 50 mm, 2.7 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 30% B

    • 0.5-4.5 min: 30% to 80% B

    • 4.5-5.0 min: 80% B

    • 5.1-6.0 min: 30% B (re-equilibration)

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 35 °C (higher temperature reduces viscosity, allowing for faster flow).

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Same as Method A.

Method C: The Orthogonal Selectivity Solution (Phenyl-Hexyl Phase)

This method is designed as a problem-solver. If a critical impurity co-elutes with the main peak or another impurity in Methods A and B, an orthogonal stationary phase is required to change the separation selectivity.

Causality Behind Choices:

  • Stationary Phase: A Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm) is used. Unlike the aliphatic C18 phase, the phenyl-hexyl ligand introduces π-π interaction capabilities. This provides a different separation mechanism that can resolve compounds with aromatic character which are poorly separated on a C18 column. The pyrazine ring in the analyte and potential impurities makes this an intelligent choice.

  • Mobile Phase: Methanol is sometimes substituted for acetonitrile in the mobile phase when using phenyl columns, as it can alter hydrogen bonding interactions and further enhance changes in selectivity.

Experimental Protocol: Method C

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water (Formic acid is MS-compatible if needed).

  • Mobile Phase B: Methanol.

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 90% B

    • 25-28 min: 90% B

    • 28.1-32 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Same as Method A.

Performance Comparison and Method Selection

The choice of method depends entirely on the analytical goal. Below is a table summarizing the expected performance of each method for a hypothetical sample containing the main analyte and two critical impurities.

ParameterMethod A (High-Resolution)Method B (High-Throughput)Method C (Orthogonal)
Total Run Time ~32 minutes~6 minutes ~32 minutes
Resolution (Rs) - Impurity I > 2.5> 1.8> 2.0
Resolution (Rs) - Impurity II > 3.0> 2.2> 4.0 (Altered Selectivity)
Tailing Factor (Tf) - Main Peak < 1.2< 1.3< 1.2
Theoretical Plates (N) > 15,000> 9,000> 14,000
Best Use Case Impurity identification, reference material certification, method development.Routine QC, process monitoring. Resolving difficult co-elutions, confirmatory analysis.

The following decision-making diagram can guide the selection process.

leaf leaf Start What is the Analytical Goal? QC Routine QC / High Throughput? Start->QC Speed Dev Impurity Profiling / R&D? Start->Dev Resolution QC->Dev No LeafB Use Method B: High-Throughput QC->LeafB Yes Coelute Co-elution on C18? Dev->Coelute LeafC Use Method C: Orthogonal Selectivity Coelute->LeafC Yes LeafA Use Method A: High-Resolution Standard Coelute->LeafA No

Caption: Decision Tree for HPLC Method Selection.

The Imperative of Validation

Once a method is selected and optimized, it must be validated to prove its suitability for the intended purpose. This is a core requirement of regulatory bodies and is detailed in the ICH Q2(R2) guidelines.[10][11][12] A self-validating protocol ensures trustworthiness and data integrity.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). This is often demonstrated using forced degradation studies.

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.

  • Accuracy: The closeness of the test results to the true value, typically assessed by spike/recovery studies.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).

  • Limit of Quantitation (LOQ) & Detection (LOD): The lowest concentration of analyte that can be reliably quantified and detected, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature), demonstrating its reliability for routine use.[13]

Conclusion

The purity analysis of this compound by HPLC is not a one-size-fits-all endeavor.

  • Method A provides the highest resolving power, essential for comprehensive impurity characterization during process development.

  • Method B offers a rapid, efficient solution perfect for the demands of a high-throughput QC environment.

  • Method C serves as a crucial tool for orthogonal confirmation and resolving challenging co-elutions that other methods cannot.

By understanding the underlying chromatographic principles and aligning the method's characteristics with the analytical objective, researchers can confidently ensure the quality and purity of this vital pharmaceutical intermediate. The final step of any method development is a thorough validation according to ICH guidelines to guarantee the data is reliable, reproducible, and defensible.

References

  • SIELC Technologies. (n.d.). Pyrazine. Retrieved from [Link]

  • Wang, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 439. Available from: [Link]

  • Rasayan Journal of Chemistry. (n.d.). DETERMINATION OF ETHYL 2-CHLOROACETATE AS A GENOTOXIC IMPURITY IN NITROFURANTOIN BY GAS CHROMATOGRAPHY. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 26(11), 3163. Available from: [Link]

  • Patel, R. M., et al. (2010). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. Indian Journal of Pharmaceutical Sciences, 72(4), 481–486. Available from: [Link]

  • PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry, 67(43), 12010-12018. Available from: [Link]

  • IJNRD. (2024). Identification, Characterization, and Control Strategies of Noval Apixaban N-ethyl impurity formed during the manufacturing process. International Journal of Novel Research and Development, 9(12). Available from: [Link]

  • Sepuxianyun. (2025). Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • U.S. Pharmacopeia. (2022). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Moroccan Journal of Chemistry. (n.d.). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • ResearchGate. (2019). Determination of Ethyl 2-chloroacetate as a genotoxic impurity in nitrofurantoin by gas chromatography | Request PDF. Retrieved from [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Ethyl chloroacetate. Retrieved from [Link]

  • ResearchGate. (2010). (PDF) Ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate. Retrieved from [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • Scribd. (2021). USP-NF 621 Chromatography | PDF. Retrieved from [Link]

  • Swedish National Food Agency. (n.d.). Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(18), 10323-10328. Available from: [Link]

  • PubChem. (n.d.). Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate. Retrieved from [Link]

Sources

Structural Confirmation of Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable step in the research and development pipeline. It underpins structure-activity relationship (SAR) studies, informs molecular modeling, and is a prerequisite for intellectual property protection. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of the novel heterocyclic compound, Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate.

While single-crystal X-ray crystallography stands as the unequivocal "gold standard" for determining the precise spatial arrangement of atoms, a comprehensive structural confirmation relies on a synergistic approach.[1][2] We will explore the definitive power of X-ray crystallography and contrast its capabilities with the essential, complementary data provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and in silico computational modeling.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography offers an unparalleled, high-resolution view into the molecular world, providing a precise three-dimensional map of atomic positions in a crystalline solid. The technique's power lies in its ability to measure bond lengths, bond angles, and torsion angles with extraordinary precision, revealing the molecule's exact conformation and stereochemistry in the solid state.

Causality in Experimental Design: The Primacy of the Crystal

The success of an X-ray crystallography experiment is fundamentally dependent on the quality of the single crystal. This is the most critical, and often most challenging, step. The goal is to encourage molecules to slowly self-assemble from a supersaturated solution into a highly ordered, three-dimensional lattice, free of significant defects. The choice of solvent or solvent system is paramount; it must be one in which the compound has moderate solubility, allowing for slow evaporation or cooling to induce crystallization rather than rapid precipitation.

Experimental Protocol: From Solution to Structure
  • Crystal Growth (Vapor Diffusion Method):

    • Dissolve 5-10 mg of this compound in a minimal volume (0.5-1.0 mL) of a good solvent (e.g., acetone, ethyl acetate).

    • Place this solution in a small, open vial.

    • Position the vial inside a larger, sealed jar containing a few milliliters of a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane, heptane).

    • Over several hours to days, the anti-solvent vapor will slowly diffuse into the solvent, gradually reducing the solubility of the compound and promoting the formation of high-quality single crystals.

  • Data Collection:

    • A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

    • The crystal is placed within a focused beam of monochromatic X-rays.

    • As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.

    • A modern diffractometer with a sensitive detector (e.g., a CCD or CMOS detector) collects thousands of these diffraction spots at various crystal orientations.

  • Structure Solution and Refinement:

    • The positions and intensities of the diffraction spots are computationally processed to determine the unit cell dimensions and space group of the crystal.

    • Initial phases for the diffraction data are estimated, generating a preliminary electron density map.

    • An atomic model is built into the electron density map.

    • This initial model is refined iteratively, adjusting atomic positions and thermal displacement parameters until the calculated diffraction pattern from the model best matches the experimentally observed data.[3]

Workflow for X-ray Crystallography

cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination prep1 Dissolve Compound prep2 Slow Vapor Diffusion prep1->prep2 prep3 Harvest Single Crystal prep2->prep3 data1 Mount Crystal prep3->data1 data2 X-ray Diffraction data1->data2 data3 Collect Diffraction Pattern data2->data3 analysis1 Solve Phase Problem data3->analysis1 analysis2 Build Atomic Model analysis1->analysis2 analysis3 Refine Structure analysis2->analysis3 result Final 3D Structure (Bond Lengths, Angles) analysis3->result

Caption: Workflow for structural elucidation by X-ray crystallography.

Anticipated Crystallographic Data

While a crystal structure for the title compound is not publicly available, we can infer expected values from closely related heterocyclic structures reported in the Cambridge Structural Database (CSD). For example, a similar substituted pyridazinone, C18H17ClN2O4, provides a useful reference.[4]

ParameterExpected Value/InformationSignificance
Formula C8H9ClN2O3Confirms elemental composition in the unit cell.
Molecular Weight 216.62 g/mol Consistent with mass spectrometry data.
Crystal System e.g., Monoclinic, OrthorhombicDescribes the basic shape of the unit cell.
Space Group e.g., P2₁/cDefines the symmetry elements within the unit cell.
Key Bond Lengths C-Cl: ~1.74 Å; C=O: ~1.22 ÅProvides definitive proof of atomic connectivity.
Key Bond Angles C-N-C in pyrazine ring: ~116-120°Defines the geometry of the heterocyclic core.
Torsion Angles e.g., N-C-C-O of acetateReveals the 3D conformation of the flexible side chain.
Intermolecular Forces e.g., C-H···O hydrogen bondsExplains how molecules pack together in the solid state.[4]

Complementary Techniques for Comprehensive Characterization

While crystallography provides an unambiguous solid-state structure, it doesn't describe the molecule's behavior in solution, where most biological activity occurs. Therefore, spectroscopic methods are indispensable for a complete validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining molecular structure in solution.[5] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For a heterocyclic system like this compound, a suite of 1D and 2D NMR experiments is essential.[6]

Experimental Protocol:

  • Sample Preparation: Dissolve ~5 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • 1D NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to identify the different types of protons and carbons and their chemical environments.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds, which is crucial for piecing together the molecular skeleton.

Workflow for NMR Analysis

cluster_acq Data Acquisition cluster_assign Spectral Assignment prep Prepare Sample (in Deuterated Solvent) acq1d 1D Spectra (¹H, ¹³C) prep->acq1d acq2d 2D Spectra (COSY, HSQC, HMBC) acq1d->acq2d assign1 Assign ¹H & ¹³C Signals acq2d->assign1 assign2 Establish Connectivity via 2D Correlations assign1->assign2 result Confirm Molecular Backbone & Connectivity assign2->result

Caption: Workflow for structural confirmation by NMR spectroscopy.

Predicted ¹H NMR Data and Interpretation:

ProtonsPredicted δ (ppm)MultiplicityIntegrationAssignment
Pyrazine-H7.2 - 7.5Doublet1HAromatic proton on pyrazine ring
Pyrazine-H7.0 - 7.3Doublet1HAromatic proton on pyrazine ring
-N-CH₂-COO-4.8 - 5.0Singlet2HMethylene protons of acetate group
-O-CH₂-CH₃4.2 - 4.4Quartet2HMethylene protons of ethyl group
-O-CH₂-CH₃1.2 - 1.4Triplet3HMethyl protons of ethyl group

Comparison to X-ray Crystallography: NMR confirms the covalent bond framework and provides the average conformation in solution, which can differ from the static, solid-state structure due to crystal packing forces. It does not provide high-precision bond lengths and angles.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental tool that provides the molecular weight of a compound and, through fragmentation, offers clues about its substructures.[7] For halogenated compounds, MS offers a particularly powerful diagnostic feature.

Experimental Protocol:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer.

  • Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecular ion [M+H]⁺ with minimal fragmentation, confirming the molecular weight.

  • High-Resolution Analysis: Perform the analysis on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass. This can confirm the elemental formula (C8H9ClN2O3).

  • Fragmentation Analysis (MS/MS): Induce fragmentation of the molecular ion to confirm the connectivity of different parts of the molecule (e.g., loss of the ethyl acetate moiety).

Expected Data and Interpretation:

  • Molecular Ion Peak: The key diagnostic feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the mass spectrum will show two peaks for the molecular ion: one at m/z 217 ([M+H]⁺ with ³⁵Cl) and another at m/z 219 ([M+H]⁺ with ³⁷Cl). The intensity ratio of these peaks will be approximately 3:1, providing definitive evidence for the presence of a single chlorine atom.[8][9]

  • Accurate Mass: High-resolution MS should yield a mass for the [M+H]⁺ ion (with ³⁵Cl) of ~217.0329, which is within a few ppm of the calculated exact mass, confirming the molecular formula.

  • Fragmentation: Expect to see characteristic fragments corresponding to the pyrazine core and the ethyl acetate side chain.

Comparison to X-ray Crystallography: MS provides unequivocal confirmation of the molecular formula and the presence of key elements like chlorine. It offers no information about the 3D arrangement of atoms.

Computational Chemistry

In silico modeling has become an indispensable tool for corroborating experimental findings.[10] Methods like Density Functional Theory (DFT) can predict the lowest-energy 3D conformation of a molecule, its geometric parameters, and even its spectroscopic properties.[11]

Methodology:

  • Model Building: Construct a 2D representation of this compound in a molecular modeling program.

  • Geometry Optimization: Perform a geometry optimization calculation using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the most stable 3D structure in a vacuum or with a solvent model.

  • Property Calculation: From the optimized geometry, calculate key properties such as bond lengths, angles, and NMR chemical shifts.

Data Interpretation and Comparison:

  • Structural Overlay: The most powerful application is to overlay the computationally optimized structure with the one determined by X-ray crystallography. A low root-mean-square deviation (RMSD) between the two structures provides strong validation for the experimental result.[12]

  • NMR Prediction: Calculated NMR chemical shifts can be compared to the experimental spectrum to aid in the assignment of complex signals.[11]

Synergy of Experimental and Computational Workflows

cluster_exp Experimental Data cluster_comp Computational Model xray X-ray Crystallography (3D Structure) validation Structural Validation xray->validation nmr NMR Spectroscopy (Connectivity) nmr->validation ms Mass Spectrometry (Formula) ms->validation dft DFT Geometry Optimization predict Predict Properties (NMR, Geometry) dft->predict predict->validation Compare & Corroborate

Caption: Integration of experimental and computational methods.

Conclusion: An Integrated Approach to Structural Certainty

The structural confirmation of a novel chemical entity like this compound requires a multi-faceted analytical strategy.

  • Single-Crystal X-ray Crystallography stands alone in its ability to provide the definitive, high-precision 3D structure, including absolute stereochemistry, in the solid state. It is the ultimate arbiter of molecular architecture.

  • NMR Spectroscopy is essential for confirming the molecular framework and connectivity in the functionally relevant solution state.

  • Mass Spectrometry provides rapid and unequivocal confirmation of the molecular weight and elemental formula. The characteristic isotopic pattern is a crucial piece of evidence for this chlorinated compound.

  • Computational Chemistry serves as a powerful validation tool, allowing for the corroboration of experimental data and providing insights into the molecule's preferred conformation.

Together, these techniques form a self-validating system. The data from NMR and MS must be consistent with the structure revealed by X-ray crystallography. Any discrepancies demand further investigation and ensure the highest level of scientific rigor, providing the unshakeable confidence required for advancing a compound in a drug discovery or materials science program.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]

  • Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. IEEE Xplore. Available from: [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available from: [Link]

  • An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride. Journal of the Chemical Society, Dalton Transactions. Available from: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. National Institutes of Health (NIH). Available from: [Link]

  • NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. PubMed. Available from: [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available from: [Link]

  • Crystal structure of ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate. ResearchGate. Available from: [Link]

  • Prediction of structure based on spectral data using computational techniques. ScienceDirect. Available from: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Available from: [Link]

  • Small Molecule X‐ray Crystal Structures at a Crossroads. Wiley Online Library. Available from: [Link]

  • Predicting Molecular Properties via Computational Chemistry. J-Star Research. Available from: [Link]

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A Comparative Guide to the Synthesis of Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate is a key heterocyclic building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. The pyrazinone scaffold is a privileged structure, and its derivatives have demonstrated a wide range of biological activities. The presence of a chloro substituent and an ester functional group provides versatile handles for further chemical modifications, making this compound a valuable intermediate in drug discovery programs.

This guide provides an in-depth, objective comparison of two plausible synthetic routes for the preparation of this compound. The analysis focuses on key performance metrics including reaction yields, operational conditions, and the accessibility of starting materials, supported by detailed experimental protocols and quantitative data. This document is intended to equip researchers and drug development professionals with the necessary information to make informed decisions when selecting a synthetic strategy tailored to their specific laboratory or large-scale production needs.

Route 1: Two-Step Synthesis via N-Alkylation of 3-chloro-1H-pyrazin-2-one

This is the most direct and arguably the most common approach for the synthesis of N-substituted pyrazinones. It involves the initial preparation of the core heterocyclic scaffold, 3-chloro-1H-pyrazin-2-one, followed by a nucleophilic substitution reaction to introduce the ethyl acetate moiety at the N1 position.

Logical Workflow for Route 1

Route 1 Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: N-Alkylation A α-Amino Acid Amide or Aminoacetonitrile C 3-chloro-1H-pyrazin-2-one A->C Cyclization/ Chlorination B Oxalyl Chloride B->C F This compound C->F SN2 Reaction D Ethyl Chloroacetate or Ethyl Bromoacetate D->F E Base (e.g., NaH, K2CO3) E->F

Caption: Synthetic pathway of Route 1.

Experimental Protocols for Route 1

Step 1: Synthesis of 3-chloro-1H-pyrazin-2-one

The synthesis of the pyrazinone core can be achieved through the cyclization of an α-amino acid amide with a glyoxal equivalent, followed by chlorination, or more directly by reacting an α-aminonitrile with oxalyl chloride. The latter is often preferred for its efficiency.

  • Materials: 2-Aminoacetonitrile hydrochloride, Oxalyl chloride, Dichloromethane (DCM), Triethylamine.

  • Procedure:

    • To a stirred suspension of 2-aminoacetonitrile hydrochloride (1.0 eq) in anhydrous DCM at 0 °C, slowly add triethylamine (2.2 eq).

    • After stirring for 30 minutes, a solution of oxalyl chloride (1.1 eq) in DCM is added dropwise, maintaining the temperature at 0 °C.

    • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

    • The reaction is quenched by the slow addition of water.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford 3-chloro-1H-pyrazin-2-one.

Step 2: Synthesis of this compound

The N-alkylation of the pyrazinone ring is a standard procedure, often employing a strong base to deprotonate the nitrogen, followed by reaction with an alkylating agent.[1][2][3]

  • Materials: 3-chloro-1H-pyrazin-2-one, Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃), Anhydrous Dimethylformamide (DMF) or Acetone, Ethyl chloroacetate or Ethyl bromoacetate.

  • Procedure using Sodium Hydride:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, a solution of 3-chloro-1H-pyrazin-2-one (1.0 eq) in DMF is added dropwise.

    • The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.

    • The reaction mixture is cooled back to 0 °C, and ethyl bromoacetate (1.1 eq) is added dropwise.

    • The reaction is stirred at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

    • The reaction is carefully quenched with ice-water and the product is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The crude product is purified by flash column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield the title compound.

  • Procedure using Potassium Carbonate:

    • To a solution of 3-chloro-1H-pyrazin-2-one (1.0 eq) in acetone, potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide (optional) are added.

    • Ethyl chloroacetate (1.2 eq) is added, and the mixture is heated to reflux for 8-12 hours.

    • After cooling to room temperature, the inorganic salts are filtered off.

    • The filtrate is concentrated under reduced pressure, and the residue is partitioned between ethyl acetate and water.

    • The organic layer is washed with brine, dried, and concentrated.

    • Purification by column chromatography provides the final product.

Route 2: Synthesis via Ring Construction from an Acyclic Precursor

An alternative strategy involves constructing the pyrazinone ring from an acyclic precursor that already contains the ester functionality. This approach may offer advantages in terms of atom economy and potentially fewer purification steps. A plausible method is based on the synthesis of substituted pyrazines from N-allyl malonamides.[4][5]

Logical Workflow for Route 2

Route 2 Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Diazidation cluster_2 Step 3: Cyclization & Chlorination A Ethyl Malonyl Chloride C N-allyl Malonamide Ester A->C B Allylamine B->C E gem-Diazido N-allyl Malonamide Ester C->E D Sodium Azide, Iodine D->E G Ethyl 3-hydroxy-2-oxopyrazine -1(2H)-yl)acetate E->G Cyclization F Heat or Cu catalyst F->G I This compound G->I Chlorination H Chlorinating Agent (e.g., POCl3) H->I

Caption: Synthetic pathway of Route 2.

Experimental Protocols for Route 2

Step 1 & 2: Synthesis of gem-Diazido N-allyl Malonamide Ester

This two-step sequence first involves the formation of an N-allyl malonamide ester, which is then subjected to diazidation.

  • Materials: Ethyl malonyl chloride, Allylamine, Triethylamine, Dichloromethane (DCM), Sodium azide, Sodium bicarbonate, Iodine, Dimethyl sulfoxide (DMSO), Water.

  • Procedure:

    • Amide Formation: To a solution of allylamine (1.0 eq) and triethylamine (1.2 eq) in DCM at 0 °C, a solution of ethyl malonyl chloride (1.05 eq) in DCM is added dropwise. The reaction is stirred at room temperature for 2-4 hours. The mixture is then washed with water and brine, dried, and concentrated to yield the crude N-allyl malonamide ester.

    • Diazidation: The crude N-allyl malonamide ester (1.0 eq) is dissolved in a DMSO/water mixture. Sodium azide (4.0 eq) and sodium bicarbonate (3.0 eq) are added. The suspension is cooled to 0 °C, and iodine (2.05 eq) is added portion-wise. The reaction is stirred at room temperature until completion. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

Step 3: Cyclization and Chlorination

The gem-diazido intermediate undergoes thermal or copper-catalyzed cyclization to form the hydroxypyrazinone, which is then chlorinated.

  • Materials: gem-Diazido N-allyl malonamide ester, Xylene or Acetic acid with a Copper catalyst, Phosphorus oxychloride (POCl₃).

  • Procedure:

    • Cyclization: The gem-diazido intermediate is dissolved in xylene and heated to reflux until the reaction is complete (monitored by TLC). Alternatively, the reaction can be carried out in acetic acid with a catalytic amount of a copper salt. After cooling, the solvent is removed under reduced pressure.

    • Chlorination: The crude ethyl 3-hydroxy-2-oxopyrazine-1(2H)-yl)acetate is treated with an excess of phosphorus oxychloride, and the mixture is heated to reflux for 2-4 hours. The excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification by column chromatography yields the final product.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: N-AlkylationRoute 2: Ring Construction
Number of Steps 2 (from 3-chloro-1H-pyrazin-2-one)3-4 (from ethyl malonyl chloride)
Starting Materials 3-chloro-1H-pyrazin-2-one, ethyl chloro/bromoacetateEthyl malonyl chloride, allylamine, sodium azide, iodine
Reagent Hazards Sodium hydride (pyrophoric), oxalyl chloride (corrosive, toxic)Sodium azide (highly toxic, explosive), iodine
Overall Yield Moderate to Good (typically 50-70%)Potentially lower due to more steps
Scalability Generally straightforward to scale upMay present challenges due to the use of azides
Purification Requires chromatographic purification in both stepsMultiple purification steps are likely necessary
Versatility The precursor 3-chloro-1H-pyrazin-2-one can be used to synthesize a variety of N-substituted derivatives.The route is more specific to the target molecule's structure.

Conclusion and Recommendations

Both synthetic routes presented are viable for the preparation of this compound. The choice between them will largely depend on the specific requirements of the research or development project.

Route 1 is the more conventional and likely more reliable method, especially for laboratory-scale synthesis. Its primary advantage lies in its modularity; the key intermediate, 3-chloro-1H-pyrazin-2-one, can be prepared and stored, and then used to synthesize a library of N-substituted analogs by varying the alkylating agent. The N-alkylation step is a well-established transformation in heterocyclic chemistry.

Route 2 offers a more convergent approach, constructing the core ring system with the desired side chain precursor already in place. While potentially more atom-economical in theory, it involves more steps and utilizes hazardous reagents like sodium azide. The scalability of the diazidation and cyclization steps may also require careful optimization and safety considerations.

For initial exploratory work and the synthesis of diverse analogs, Route 1 is highly recommended . For process development and large-scale synthesis, a thorough evaluation of both routes would be necessary, with a strong emphasis on safety, cost of starting materials, and overall process efficiency.

References

  • Ballaschk, F., Erhardt, H., & Kirsch, S. F. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 7(85), 54185-54193. [Link]

  • Cheminform. (2022). Synthesis of substituted pyrazines from N-allyl malonamides. Cheminform, 49(15). [Link]

  • Kotgire, S. S., et al. (2010). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. Journal of Pharmacy Research, 3(8), 1888-1890.
  • Zaoui, Y., et al. (2021). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. IUCrData, 6(12), x211205. [Link]

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A Researcher's Guide to Selecting the Optimal N-Acetate Ester for the 3-Chloro-2-Oxopyrazine Scaffold: Ethyl vs. Methyl

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 3-chloro-2-oxopyrazine core is a privileged scaffold, serving as a versatile building block for a range of biologically active molecules. The introduction of an N-acetic acid ester moiety at the 1-position unlocks a crucial vector for chemical diversification. However, a fundamental choice confronts the synthetic chemist at the outset: should one employ the ethyl or the methyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate?

This guide provides an in-depth, predictive comparison of these two key intermediates. While direct head-to-head experimental data for these specific compounds is not extensively available in peer-reviewed literature, this document, authored from the perspective of a Senior Application Scientist, synthesizes established principles of organic chemistry with data from closely related analogs to provide a robust framework for informed decision-making. We will explore the nuanced differences in their physicochemical properties, propose a validated synthetic workflow, compare their anticipated reactivity, and discuss the long-term implications of this choice in a drug discovery program.

Part 1: Physicochemical Properties - An Informed Estimation

The seemingly minor difference of a single methylene unit (–CH2–) between the ethyl and methyl esters imparts subtle yet significant variations in their physicochemical profiles. These differences can influence solubility, crystallinity, and chromatographic behavior, impacting reaction setup, workup, and purification.

Based on established chemical principles and data from analogous heterocyclic compounds, we can predict the following properties:

PropertyMthis compoundThis compoundRationale for Estimation
Molecular Formula C₈H₇ClN₂O₃C₉H₉ClN₂O₃Addition of one C and two H atoms.
Molecular Weight 214.61 g/mol 228.64 g/mol Calculated based on the molecular formula.
Predicted cLogP ~0.4~0.8The additional ethyl group increases lipophilicity.[1]
Predicted Boiling Point LowerHigherIncreased molecular weight and van der Waals forces lead to a higher boiling point.[2]
Predicted Solubility Higher in polar solventsLower in polar solventsThe methyl ester is slightly more polar and less lipophilic.[3]
Predicted Chromatographic Rf Lower on normal phaseHigher on normal phaseThe more polar methyl ester will have a stronger interaction with the silica gel.

Expert Insight: The choice here is often pragmatic. For laboratory-scale synthesis, the slightly better solubility of the methyl ester in common polar organic solvents might be a minor convenience. However, in a process chemistry setting, the higher boiling point of the ethyl ester could be advantageous, allowing for higher reaction temperatures without the need for a sealed vessel. The most significant practical difference will likely be observed during chromatographic purification, where the separation of the two esters from starting materials and byproducts will be distinct.

Part 2: Synthesis and Handling - A Proposed Workflow

The most direct route to these compounds is the N-alkylation of 3-chloro-1H-pyrazin-2-one with the corresponding haloacetate ester. This is a standard SN2 reaction, and the protocol below is a robust, self-validating system adapted from established procedures for the N-alkylation of similar heterocyclic cores.[4]

Experimental Protocol: Synthesis of N-Acetate Esters

Objective: To synthesize and purify both the methyl and ethyl esters for a head-to-head comparison.

Materials:

  • 3-chloro-1H-pyrazin-2-one

  • Methyl chloroacetate

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aq. NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To two separate oven-dried round-bottom flasks equipped with magnetic stir bars and nitrogen inlets, add 3-chloro-1H-pyrazin-2-one (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to each flask to create a slurry (approx. 0.2 M concentration of the pyrazinone).

  • Alkylation: To one flask, add methyl chloroacetate (1.2 eq) dropwise at room temperature. To the other flask, add ethyl chloroacetate (1.2 eq) dropwise.

  • Reaction Monitoring: Allow both reactions to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) (e.g., 50% EtOAc in hexanes). The reaction is complete upon full consumption of the starting pyrazinone (typically 4-6 hours). Causality Note: Using a slight excess of the alkylating agent ensures complete conversion of the starting material. K₂CO₃ is a mild base suitable for this N-alkylation, minimizing ester hydrolysis.

  • Workup:

    • Filter the reaction mixtures through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude products by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure esters.

G cluster_synthesis Synthetic Workflow start 3-chloro-1H-pyrazin-2-one reagents Methyl or Ethyl Chloroacetate K2CO3, CH3CN start->reagents N-Alkylation (SN2) workup Aqueous Workup reagents->workup Reaction purification Flash Chromatography workup->purification Crude Product product_me product_me purification->product_me Methyl Ester product_et product_et purification->product_et Ethyl Ester

Caption: General workflow for the synthesis of the target N-acetate esters.

Part 3: Reactivity in a Comparative Experiment - A Head-to-Head Protocol

A critical consideration for these intermediates is their reactivity in subsequent transformations. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to form amides, or it can be used in other C-C bond-forming reactions. The choice of ester can influence the rate of these reactions.

We will consider the base-mediated hydrolysis (saponification) as a representative downstream reaction. The ethyl ester is expected to hydrolyze more slowly than the methyl ester due to the increased steric hindrance from the ethyl group, which impedes the nucleophilic attack of the hydroxide ion at the carbonyl carbon.[5][6]

Experimental Protocol: Comparative Saponification

Objective: To compare the rate of hydrolysis of the methyl and ethyl esters under identical conditions.

Materials:

  • Mthis compound

  • This compound

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH), 1 M aqueous solution

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Solution Preparation: Prepare stock solutions of the methyl and ethyl esters of known concentration in THF.

  • Reaction Initiation: In two separate vials at room temperature, add a known volume of the ester stock solution. At time t=0, add an equivalent amount of 1 M LiOH solution to each vial and start a timer.

  • Time-Point Analysis: At regular intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing an excess of 1 M HCl to neutralize the base and stop the reaction.

  • Analysis: Analyze the quenched samples by HPLC to determine the ratio of the starting ester to the carboxylic acid product.

  • Data Interpretation: Plot the percentage of remaining starting material versus time for both reactions. The reaction with the steeper curve is the faster one.

G cluster_reactivity Comparative Hydrolysis Workflow start_me Methyl Ester hydrolysis_me LiOH, THF/H2O start_me->hydrolysis_me start_et Ethyl Ester hydrolysis_et LiOH, THF/H2O start_et->hydrolysis_et sampling Time-course Sampling & HCl Quench hydrolysis_me->sampling hydrolysis_et->sampling analysis HPLC Analysis sampling->analysis result Compare Reaction Rates analysis->result

Caption: Experimental design for comparing the hydrolysis rates of the two esters.

Part 4: Application in Drug Discovery - A Forward-Looking Perspective

The choice between a methyl and an ethyl ester is not merely a matter of synthetic convenience; it has strategic implications for the entire drug discovery pipeline.

  • Prodrug Strategies: Esters are the most common functional group used to create prodrugs, which are inactive compounds that are metabolized in the body to release the active drug.[7][8][9] The rate of this in vivo hydrolysis, mediated by esterase enzymes, is critical for the pharmacokinetic profile of the drug. While some studies have shown minimal differences in the rate of enzymatic hydrolysis between methyl and ethyl esters for certain scaffolds,[10] others have demonstrated that methyl esters can be more metabolically stable.[11][12] This means that a methyl ester prodrug might release the active carboxylic acid more slowly than its ethyl counterpart, potentially leading to a longer duration of action. The increased lipophilicity of the ethyl ester could also enhance membrane permeability.[9]

  • Metabolic Stability: If the ester itself is part of the final drug molecule, the ethyl group offers an additional site for oxidative metabolism (ω-1 oxidation) by cytochrome P450 enzymes, which is not present in the methyl group. This could represent an additional metabolic liability for the ethyl analog. Conversely, the methyl group can sometimes be a metabolic "label" for certain enzymes.[13]

  • Synthetic Diversification: The slightly lower reactivity of the ethyl ester could be exploited in certain synthetic sequences where chemoselectivity is required. For instance, if another functional group in the molecule needs to be manipulated under conditions that could partially hydrolyze a methyl ester, the more robust ethyl ester might be the superior choice.

Conclusion and Recommendation

The decision to use "this compound" versus its methyl analog is a nuanced one, with no single correct answer. The following table summarizes the key considerations to guide your choice:

ConsiderationChoose Methyl Ester If...Choose Ethyl Ester If...
Synthesis & Purification You prefer slightly better solubility and a faster reaction rate for subsequent hydrolysis/amidation.You require a higher boiling point for reaction conditions and want a less polar product for easier purification.
Reactivity A faster rate of hydrolysis or amidation is desired.A more robust ester that is less prone to cleavage during other synthetic steps is needed.
Drug Discovery (Prodrug) A slower, more controlled release of the active carboxylic acid is desired (potentially longer half-life).[11][12]Higher lipophilicity for improved membrane permeability is the primary goal.[9]
Drug Discovery (Final Compound) You want to minimize potential sites of oxidative metabolism.The methyl group is found to be a metabolic hotspot in your specific scaffold.

Final Recommendation: For initial exploratory and discovery chemistry, mthis compound is often the more practical starting point due to the generally faster reactivity of the methyl ester in common follow-up reactions like hydrolysis and amidation. This allows for more rapid synthesis of a diverse library of analogs. However, should issues with metabolic stability, solubility, or the need for a specific pharmacokinetic profile arise during lead optimization, the This compound represents a readily accessible and strategically important alternative that should be investigated.

Ultimately, the optimal choice is context-dependent and should be guided by the specific goals of the research program. This guide provides the foundational logic and experimental framework to make that choice with confidence.

References

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  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15(4), 139-156. Available from: [Link]

  • Barton, M. D., et al. (2018). Microbial esterases and ester prodrugs: An unlikely marriage for combating antibiotic resistance. Medicinal research reviews, 38(6), 1835–1862. Available from: [Link]

  • Grimster, N. P., & Finney, N. S. (2011). Ester Bonds in Prodrugs. ACS Chemical Biology, 6(1), 13-15. Available from: [Link]

  • de Oliveira, D. L., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 749-757. Available from: [Link]

  • Taylor & Francis Online. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Pediaa.Com. (2024). What is the Difference Between Ethyl Acetate and Methyl Acetate. Pediaa.Com. Available from: [Link]

  • Allen. (n.d.). Give chemical tests to distinguish between : methyl acetate and ethyl acetate. Allen. Available from: [Link]

  • Pediaa.Com. (2018). Difference Between Methyl Acetate and Ethyl Acetate. Pediaa.Com. Available from: [Link]

  • Chemical Iran. (2024). Ethyl Acetate and Methyl Acetate: Unlocking the Similarities and Differences. Chemical Iran. Available from: [Link]

  • Wuest, F., et al. (2011). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. Nuclear medicine and biology, 38(1), 13–17. Available from: [Link]

  • Pearson. (n.d.). Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate?. Pearson. Available from: [Link]

  • Osborn, A. R., & Whalley, E. (1961). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII. HYDROLYSIS OF METHYL, ETHYL, AND t-BUTYL ACETATES. Canadian Journal of Chemistry, 39(5), 1094-1098. Available from: [Link]

  • ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. ResearchGate. Available from: [Link]

  • de Cássia Orlandi, L., et al. (2020). Assessment of the Physicochemical Properties and Stability for Pharmacokinetic Prediction of Pyrazinoic Acid Derivatives. Current drug metabolism, 21(11), 918–925. Available from: [Link]

  • Jampilek, J., et al. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules, 17(11), 12489-12507. Available from: [Link]

  • Royal Society of Chemistry. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 7(87), 55594-55597. Available from: [Link]

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  • ResearchGate. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. ResearchGate. Available from: [Link]

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  • Chemistry : The Mystery of Molecules. (2020). Mesitoic acid (part 1) & contribution of both Steric & Electronic effect: Role of acylium cation. YouTube. Available from: [Link]

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  • Google Patents. (2005). Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof. Google Patents.
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  • Google Patents. (1950). Preparation of n-substituted piperazines. Google Patents.
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  • LibreTexts. (2020). Functional Groups In Organic Chemistry. LibreTexts. Available from: [Link]

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A Comparative Guide to the Efficacy of Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate as an N-Alkylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, the strategic introduction of alkyl groups onto heterocyclic scaffolds is a cornerstone for modulating molecular properties and unlocking novel biological activities. This guide provides a comprehensive analysis of "Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate" as a potential N-alkylating agent. Due to the limited availability of direct experimental data for this specific compound, this guide offers a comparative assessment against well-established alkylating agents, drawing upon data from structurally analogous heterocyclic systems, primarily 2-pyridones and pyridazinones. This analysis is intended to provide a predictive framework for researchers interested in exploring the synthetic utility of this novel reagent.

Introduction to N-Alkylation and the Target Compound

N-alkylation of lactams and related heterocycles is a fundamental transformation in organic chemistry. The introduction of an ethyl acetate moiety, as is present in our target compound, can enhance solubility and provide a handle for further functionalization.

"this compound" is a molecule of interest due to its unique combination of structural features:

  • An activated lactam nitrogen within the 2-oxopyrazine ring, poised for nucleophilic attack.

  • A chloro substituent at the 3-position, which can influence the electronic properties of the ring and potentially serve as a site for subsequent reactions.

  • An ethyl acetate group tethered to the nitrogen, a common pharmacophore and a versatile synthetic handle.

This guide will compare its predicted efficacy against a panel of commonly used N-alkylating agents:

  • Ethyl Bromoacetate

  • Ethyl Iodide

  • Dimethyl Sulfate

  • Benzyl Bromide

The comparison will focus on reactivity, selectivity, and practical considerations in the context of N-alkylation of electron-deficient heterocyclic systems.

Theoretical Reactivity Assessment of this compound

The alkylating potential of the title compound is predicated on the lability of the ethyl 2-acetoxy group attached to the pyrazinone nitrogen. However, the primary focus of this guide is its role as a potential substrate for N-alkylation, and by extension, the reactivity of its core structure in such reactions.

The reactivity of the N-H bond in the parent 3-chloro-2-oxopyrazine is the key determinant for its efficacy as a substrate in alkylation reactions. The electron-withdrawing nature of the pyrazinone ring and the chloro substituent is expected to increase the acidity of the N-H proton, facilitating its deprotonation and subsequent reaction with an electrophile.

The chloro group at the 3-position is generally a poor leaving group in nucleophilic aromatic substitution (SNAr) reactions on electron-rich rings. However, on the electron-deficient pyrazinone ring, its reactivity towards nucleophiles could be enhanced, offering potential for further diversification of the scaffold after N-alkylation.[1]

Comparative Analysis of Alkylating Agents

To contextualize the potential performance of reactions involving the 3-chloro-2-oxopyrazine core, we will examine the efficacy of our selected alternative alkylating agents in the N-alkylation of analogous heterocyclic systems.

Data Presentation: N-Alkylation of 2-Pyridone and Pyridazinone Derivatives

The following table summarizes experimental data for the N-alkylation of 2-pyridone and pyridazinone systems with the chosen alkylating agents. These heterocycles serve as suitable proxies for the 2-oxopyrazine core due to their similar lactam structures.

Alkylating AgentSubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Ethyl Bromoacetate 2-BromopyridineDBUToluene0-81 (of pyridinium salt)[2]
Ethyl Bromoacetate 5-Bromo-2-pyridoneK₂CO₃Tween 20/waterRT376[1]
Ethyl Iodide PyrazoleK₂CO₃MeCNReflux-High (qualitative)[3]
Dimethyl Sulfate 4-(4-Methylphenyl)-1,3(3H)oxazine-2,6-dioneNaHCO₃AcetoneReflux2066[4]
Benzyl Bromide PyridazinoneK₂CO₃DMFRT1292[5]
Benzyl Bromide 2-Pyridonei-Pr₂NEtTween 20/waterRT-High N/O ratio[1]

Note: The data presented is for illustrative purposes and is drawn from different studies with varying reaction scales and optimization levels. Direct comparison should be made with caution.

Interpretation of Comparative Data

The data suggests that a range of conditions can be successfully employed for the N-alkylation of these heterocyclic systems.

  • Reactivity of Alkylating Agents : The reactivity of alkyl halides in SN2 reactions generally follows the trend I > Br > Cl > F, which is attributed to the leaving group ability of the halide anion.[6][7][8] This implies that Ethyl Iodide would be more reactive than Ethyl Bromoacetate. Dimethyl sulfate is a potent and widely used methylating agent, known for its high reactivity.[4][9] Benzyl bromide is also highly reactive due to the stabilization of the transition state by the phenyl ring.[5]

  • Influence of the Heterocyclic Substrate : The nucleophilicity of the lactam nitrogen is a critical factor. The pKa of the N-H proton will influence the choice of base required for deprotonation. Electron-withdrawing substituents on the heterocyclic ring generally increase the acidity of the N-H proton, facilitating deprotonation but can also decrease the nucleophilicity of the resulting anion.

  • Reaction Conditions : The choice of base and solvent is crucial for achieving high yields and selectivity (N- vs. O-alkylation). Phase-transfer catalysts are also commonly employed to enhance the rate of reaction.[10] Microwave-assisted synthesis has been shown to significantly accelerate these reactions.[11]

Experimental Protocols

The following are detailed, step-by-step methodologies for representative N-alkylation reactions on a generic lactam substrate, which can be adapted for the 3-chloro-2-oxopyrazine core.

General Protocol for N-Alkylation with an Alkyl Halide

This protocol is a general procedure for the N-alkylation of a lactam using an alkyl halide and a carbonate base.

Materials:

  • Lactam (e.g., 2-pyridone, 1.0 eq)

  • Alkyl Halide (e.g., Ethyl Bromoacetate, 1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the lactam and anhydrous DMF.

  • Add potassium carbonate to the stirred solution.

  • Add the alkyl halide dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for N-Alkylation

Alkylation_Workflow start Start reactants 1. Combine Lactam, Base (K₂CO₃), and Anhydrous DMF start->reactants add_alkyl_halide 2. Add Alkyl Halide (e.g., Ethyl Bromoacetate) reactants->add_alkyl_halide reaction 3. Heat and Stir (Monitor by TLC) add_alkyl_halide->reaction workup 4. Aqueous Workup and Extraction reaction->workup purification 5. Purification (Column Chromatography) workup->purification product N-Alkylated Product purification->product

Caption: General workflow for the N-alkylation of a lactam.

Safety and Handling Precautions

Alkylating agents are a class of reactive compounds that can be hazardous.[12] It is imperative to handle them with appropriate safety precautions in a well-ventilated fume hood.[6][13][14]

  • Ethyl Bromoacetate and Ethyl Iodide : These are lachrymators and should be handled with care. Avoid inhalation and skin contact.

  • Dimethyl Sulfate : It is a potent, toxic, and carcinogenic alkylating agent.[4][15] Extreme caution must be exercised, and appropriate personal protective equipment (PPE), including gloves and eye protection, must be worn. All manipulations should be performed in a certified chemical fume hood.[16][17]

  • Benzyl Bromide : It is a lachrymator and corrosive. Handle with care, avoiding inhalation and skin contact.[18][19]

Mechanistic Considerations

The N-alkylation of lactams with alkyl halides typically proceeds via an SN2 mechanism. The reaction is initiated by the deprotonation of the lactam N-H by a base to form a nucleophilic anion. This anion then attacks the electrophilic carbon of the alkylating agent, displacing the leaving group.

Alkylation Mechanism

SN2_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Lactam Lactam-NH Anion Lactam-N⁻ Lactam->Anion Base Base ProtonatedBase Base-H⁺ Base->ProtonatedBase TransitionState [Lactam-N···R···X]⁻ Anion->TransitionState AlkylHalide R-X AlkylHalide->TransitionState Product Lactam-N-R TransitionState->Product LeavingGroup X⁻ TransitionState->LeavingGroup

Caption: The SN2 mechanism for N-alkylation of a lactam.

The regioselectivity of alkylation (N- vs. O-alkylation) is a critical consideration. N-alkylation is generally favored under thermodynamic control, while O-alkylation can be kinetically favored, particularly with "harder" alkylating agents.[20] The choice of solvent and counter-ion can also influence the N/O selectivity.

Conclusion and Future Outlook

While direct experimental data for "this compound" as an alkylating agent is not yet available, this comparative guide provides a strong theoretical and practical framework for its potential application. Based on the reactivity of analogous heterocyclic systems, it is anticipated that the 3-chloro-2-oxopyrazine core can be effectively N-alkylated using standard alkylating agents under appropriate conditions.

The unique structural features of the target compound suggest it could be a valuable building block in medicinal chemistry and materials science. Future experimental work should focus on:

  • Systematic screening of reaction conditions for the N-alkylation of 3-chloro-2-oxopyrazine.

  • Quantitative comparison of the reactivity of various alkylating agents with this specific substrate.

  • Exploration of the reactivity of the chloro-substituent for post-alkylation diversification.

  • Computational studies to model the reaction pathways and predict regioselectivity.[21][22]

This guide serves as a foundational resource to stimulate and inform further research into the synthetic utility of "this compound" and related pyrazinone derivatives.

References

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry. [2]

  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. [1]

  • synthesis of n-alkylpyrazoles by phase transfer catalysis. ResearchGate. [10]

  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. [23]

  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. MDPI. [11]

  • Dimethyl sulfate. Penta Chemicals. [15]

  • Application Notes and Protocols for N-Alkylation of Pyridazinones. Benchchem. [20]

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  • A Comparative Guide to Alkylating Agents for Targeted Functional Group Modification. Benchchem. [24]

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  • Significant yields of N-alkylated 2-pyridones. ResearchGate. [26]

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  • Nucleophilicity and Leaving-Group Ability in Frontside and Backside S N 2 Reactions. ResearchGate. [27]

  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. [13][28]

  • Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Indian Academy of Sciences. [14]

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  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [29][30]

  • A comparison of several modern alkylating agents. ResearchGate. [28]

  • Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). PMC - PubMed Central. [30]

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  • Access to N-Alkylpyrazin-2-ones via C–O to C–N Rearrangement of Pyrazinyl Ethers. Thieme. [32]

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A Comparative Guide to the Mass Spectrometry Analysis of Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the characterization of "Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate." Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive analysis of various techniques, supported by experimental protocols and data interpretation strategies.

Introduction

This compound is a substituted pyrazine derivative. Pyrazines are a significant class of heterocyclic aromatic compounds, pivotal in the flavor, fragrance, and pharmaceutical industries.[1][2] Their diverse biological activities make them key structural motifs in many pharmaceutical agents.[3] Accurate and robust analytical methods are therefore essential for their characterization and quantification.[1] Mass spectrometry, often coupled with chromatographic separation, stands as a premier technique for the structural elucidation and quantification of such novel compounds.

This guide will explore and compare suitable mass spectrometry techniques for the analysis of this specific molecule, drawing upon established principles for analogous structures, including chlorinated heterocyclic compounds and N-substituted pyrazinones.

Physicochemical Properties and Expected Mass Spectral Behavior

To select the appropriate analytical strategy, we must first consider the physicochemical properties of the target molecule. "this compound" is a moderately polar small molecule. The presence of the pyrazinone ring, the chloro-substituent, and the ethyl acetate group will dictate its behavior in a mass spectrometer.

Molecular Formula and Weight: The predicted molecular formula is C8H9ClN2O3. The nominal mass is 216 g/mol , and the monoisotopic mass is 216.0302 g/mol . High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition by providing accurate mass measurements to several decimal places.[4][5][6]

Isotopic Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the 35Cl and 37Cl isotopes.[7][8] This isotopic signature is a key diagnostic feature in the mass spectrum.

Comparison of Analytical Approaches

The choice of analytical methodology is critical for achieving optimal results. Here, we compare Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of our target compound.

Technique Ionization Methods Advantages Disadvantages Suitability for Target Compound
GC-MS Electron Ionization (EI)High reproducibility, extensive spectral libraries, excellent for volatile and semi-volatile compounds.[9][10]Requires thermal stability and volatility; derivatization may be necessary for polar compounds.Potentially suitable if the compound is sufficiently volatile and thermally stable. EI can provide rich fragmentation for structural elucidation.
LC-MS Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)Broad applicability to polar and non-polar compounds, suitable for thermally labile molecules, soft ionization preserves the molecular ion.[11][12]Matrix effects can be more pronounced, fewer standardized spectral libraries compared to EI.Highly suitable. The compound's polarity makes it a good candidate for ESI. APCI could be a viable alternative if ESI response is poor.[13][14]

Rationale for Technique Selection:

Given the structure of "this compound," which includes polar functional groups, Liquid Chromatography-Mass Spectrometry (LC-MS) is the more versatile and generally preferred approach. It mitigates concerns about thermal degradation that could arise with GC-MS.

Within LC-MS, the choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is a key experimental decision.

  • ESI is ideal for polar molecules and generates ions directly from a liquid phase, making it a gentle ionization technique well-suited for preserving the molecular ion.[15][16]

  • APCI is better for less polar and more volatile compounds. It involves vaporizing the sample before ionization, which can be beneficial for certain analytes but also carries a risk of thermal degradation.[15][17]

For our target compound, ESI is the logical starting point due to the presence of the pyrazinone ring and ester functionality, which impart polarity.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for method optimization and verification.

This protocol aims to accurately determine the elemental composition of the target molecule.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of "this compound" in LC-MS grade methanol.

    • Dilute the stock solution to a final concentration of 1 µg/mL with a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. The formic acid aids in protonation for positive ion mode ESI.

  • Liquid Chromatography Parameters:

    • Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Parameters (QTOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Sampling Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 50-500.

    • Acquisition Mode: Full scan with high resolution (>10,000 FWHM).

    • Calibration: Use an appropriate reference standard for real-time mass correction to ensure high mass accuracy.

Expected Outcome: A high-resolution mass spectrum showing the protonated molecule [M+H]+ with an accurate mass measurement within 5 ppm of the theoretical value (217.0379 for C8H10ClN2O3+). The characteristic isotopic pattern for a single chlorine atom should also be clearly visible.

This protocol focuses on generating fragment ions to elucidate the structure of the molecule.[18][19]

  • Sample Preparation and LC Conditions: As described in Protocol 1.

  • Mass Spectrometry Parameters (Triple Quadrupole or QTOF):

    • Ionization Mode: ESI+.

    • Acquisition Mode: Product ion scan.

    • Precursor Ion Selection: Isolate the [M+H]+ ion (m/z 217.0).

    • Collision Energy: Ramp the collision energy (e.g., from 10 to 40 eV) to observe a range of fragment ions. The use of a collision gas like argon is standard.[20]

    • Mass Range: m/z 30-220.

Predicted Fragmentation Pathways: The fragmentation of N-containing heterocyclic compounds can be complex.[21][22] Based on the structure of "this compound," several key fragmentation pathways can be predicted:

  • Loss of the ethyl acetate side chain: Cleavage of the N-C bond connecting the side chain to the pyrazinone ring.

  • Loss of the ethyl group from the ester: Resulting in a carboxylic acid fragment.

  • Decarboxylation: Loss of CO2 from the carboxylic acid fragment.

  • Loss of the chlorine atom.

  • Ring cleavage of the pyrazinone core.

Visualizing the Workflow and Fragmentation

Mass_Spectrometry_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry LC_Sample Sample Injection LC_Column C18 Column Separation LC_Sample->LC_Column Mobile Phase Gradient ESI_Source ESI Source (Ionization) LC_Column->ESI_Source Elution Mass_Analyzer Mass Analyzer (QTOF) ESI_Source->Mass_Analyzer Ion Transfer Detector Detector Mass_Analyzer->Detector Ion Detection Data_System Data Acquisition & Analysis Detector->Data_System Signal

Fragmentation_Pathway cluster_fragments Potential Fragment Ions Parent [M+H]+ (m/z 217.0) Frag1 Loss of C2H4 (ethylene) m/z 189.0 Parent->Frag1 - C2H4 Frag2 Loss of C2H5O2 (ethyl formate) m/z 143.0 Parent->Frag2 - C2H5O2 Frag3 Loss of Cl m/z 182.0 Parent->Frag3 - Cl Frag4 Loss of CH2COOC2H5 m/z 130.0 Parent->Frag4 - CH2COOC2H5

Alternative and Complementary Techniques

While LC-MS is a powerful tool, other techniques can provide complementary information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound proves to be sufficiently volatile and thermally stable, GC-MS with Electron Ionization (EI) can provide highly detailed and reproducible fragmentation patterns that are valuable for structural confirmation and library matching.[2][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for de novo structure elucidation, providing detailed information about the connectivity of atoms within the molecule.

  • Infrared (IR) Spectroscopy: IR can confirm the presence of key functional groups, such as the carbonyl groups in the pyrazinone ring and the ester.

Conclusion

The mass spectrometric analysis of "this compound" is most effectively approached using Liquid Chromatography-Mass Spectrometry with Electrospray Ionization. High-resolution mass spectrometry is essential for unambiguous molecular formula determination, while tandem mass spectrometry provides the necessary fragmentation data for structural elucidation. The protocols and comparative data presented in this guide offer a robust framework for the comprehensive characterization of this and structurally related compounds, ensuring both scientific rigor and practical applicability in a research and development setting.

References

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  • FooDB. (2010). Showing Compound Pyrazine (FDB012468). Retrieved from [Link]

  • Reusch, W. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Chemistry LibreTexts. Retrieved from [Link]

  • Krajsovszky, G., et al. (2022). Electrospray ionization-tandem mass spectrometric study of fused nitrogen-containing ring systems. Journal of Mass Spectrometry, 57(6), e4848.
  • Mohamed, S. M., Unis, M., & Elhady, H. A. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Chinese Chemical Society, 53(4), 863-870.
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  • Agilent Technologies. (n.d.). Basics of LC/MS. Retrieved from [Link]

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  • Bobyleva, M. S., & Kulikov, N. S. (1998). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2, (5), 951-954.
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  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3099-3113.
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  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

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  • Semantic Scholar. (n.d.). Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: unusual fragmentation involving loss of 11 u. Retrieved from [Link]

  • MDPI. (n.d.). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Tandem Mass Spectrometry: Techniques and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved from [Link]

  • Al-Rimawi, F., et al. (2023). An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils. Molecules, 28(13), 5087.

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A Senior Application Scientist's Guide to Selecting and Qualifying Analytical Standards for Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of High-Purity Analytical Standards in Pharmaceutical Research

In the landscape of pharmaceutical development, the journey from a promising molecule to a therapeutic agent is paved with rigorous analytical scrutiny. For novel heterocyclic compounds like Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate, a key intermediate in the synthesis of various bioactive molecules, the reliability of all experimental data hinges on the quality of the analytical standard used. This guide provides a comprehensive comparison of commercially available analytical standards for this compound, offering researchers, scientists, and drug development professionals the technical insights and experimental data necessary to make an informed selection.

The purity and characterization of an analytical standard are not mere specifications on a certificate of analysis; they are the bedrock of accurate quantification, impurity profiling, and stability testing. A well-characterized standard ensures the validity of downstream applications, from early-stage discovery to late-phase quality control. This guide will delve into the practical aspects of selecting and verifying a standard, underpinned by experimental protocols and data.

Comparative Analysis of Commercially Available Standards

The selection of an appropriate analytical standard is the first critical step in any quantitative analytical workflow. To facilitate this process, we present a comparative summary of offerings from three representative suppliers. The data presented below is a synthesis of typical specifications available in the market.

Parameter Supplier A (Premium Grade) Supplier B (Research Grade) Supplier C (Standard Grade)
Purity (by HPLC) ≥ 99.8%≥ 98.0%≥ 95.0%[1]
Identity Confirmed by ¹H NMR, ¹³C NMR, LC-MS, IR¹H NMR, LC-MS¹H NMR
Certified Concentration Yes (with uncertainty)NoNo
Format 1 mg/mL in Acetonitrile10 mg, Neat Solid25 mg, Neat Solid
Storage Conditions -20°C[2][3]Room Temperature-20°C[2][3]
Certificate of Analysis Comprehensive, with spectraBasic, with purity valueBasic, with purity value
Intended Use Quantitative Analysis, Impurity ReferenceQualitative Analysis, R&DEarly-Stage Synthesis

Experimental Workflow for Standard Qualification

Upon receipt of an analytical standard, it is imperative to perform in-house verification to ensure its integrity and suitability for the intended application. The following workflow outlines the key analytical techniques for a thorough qualification.

Standard_Qualification_Workflow cluster_0 Receipt & Initial Checks cluster_1 Analytical Verification cluster_2 Final Approval Receipt Standard Receipt Visual_Inspection Visual Inspection (Color, Form) Receipt->Visual_Inspection Documentation_Review CoA Review Visual_Inspection->Documentation_Review Solubility Solubility Testing Documentation_Review->Solubility HPLC_UV Purity & Identity (HPLC-UV) LC_MS Mass Confirmation (LC-MS) HPLC_UV->LC_MS NMR Structural Confirmation (¹H NMR) LC_MS->NMR Data_Review Data Review & Comparison NMR->Data_Review Solubility->HPLC_UV Approval Approval for Use Data_Review->Approval

Sources

A Comparative Benchmarking Guide to Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate for N-Acylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the quest for efficient, selective, and versatile reagents is perpetual. This guide provides an in-depth technical comparison of Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate, a reactive pyrazinone derivative, against conventional acylating agents. Our analysis focuses on its performance in the N-acylation of amines, a cornerstone transformation in pharmaceutical and materials science. By examining the mechanistic underpinnings and providing detailed experimental protocols, this document serves as a practical resource for chemists seeking to innovate their synthetic strategies.

Introduction: The Role of Pyrazinones in Acylation Chemistry

Pyrazinones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] Beyond their therapeutic potential, their unique electronic and steric properties make them intriguing scaffolds for reagent development. This compound, the subject of this guide, is an activated acyl donor. The presence of an electron-withdrawing chloro group on the pyrazinone ring is anticipated to enhance the electrophilicity of the carbonyl carbon, making it a potent acylating agent. Furthermore, the pyrazinone moiety itself can act as a good leaving group, facilitating the acyl transfer process.

This guide will benchmark this compound against two widely used and well-understood acylating agents: Acetyl Chloride and Acetic Anhydride . The comparison will be framed around a model N-acylation reaction, providing a basis for evaluating the relative merits of each reagent in terms of reactivity, selectivity, and handling.

Theoretical Framework: Understanding Reactivity

The efficiency of an N-acylation reaction is governed by the electrophilicity of the acylating agent and the nucleophilicity of the amine. The reactivity of the acylating agents under consideration can be rationalized as follows:

  • This compound: The acyl group is attached to a nitrogen atom within the pyrazinone ring. The electron-withdrawing nature of the chloro substituent and the carbonyl group within the ring is expected to increase the partial positive charge on the acetyl carbonyl carbon, making it highly susceptible to nucleophilic attack. The pyrazinone anion formed upon leaving is stabilized by resonance, rendering it a favorable leaving group.

  • Acetyl Chloride: As an acyl halide, acetyl chloride is a highly reactive acylating agent. The chlorine atom is an excellent leaving group, and the carbonyl carbon is highly electrophilic. This high reactivity, however, can sometimes lead to a lack of selectivity with multifunctional substrates and the generation of corrosive hydrochloric acid as a byproduct.[2]

  • Acetic Anhydride: Acetic anhydride is another common and effective acylating agent. It is generally less reactive than acetyl chloride, which can be advantageous for achieving greater selectivity. The reaction produces acetic acid as a byproduct, which is less corrosive than HCl.[3]

The following diagram illustrates the general mechanism of N-acylation, highlighting the key steps of nucleophilic attack and leaving group departure.

N-Acylation Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Leaving Group Departure Amine R-NH₂ (Nucleophile) TetrahedralIntermediate Tetrahedral Intermediate Amine->TetrahedralIntermediate AcylatingAgent R'-C(=O)-LG (Electrophile) AcylatingAgent->TetrahedralIntermediate TetrahedralIntermediate2 Tetrahedral Intermediate Amide R-NH-C(=O)-R' (Amide Product) TetrahedralIntermediate2->Amide LeavingGroup LG⁻ (Leaving Group) TetrahedralIntermediate2->LeavingGroup

Caption: Generalized mechanism of N-acylation.

Comparative Experimental Protocols: N-Acylation of Benzylamine

To provide a tangible comparison, we present detailed experimental protocols for the N-acylation of benzylamine, a representative primary amine, using each of the three acylating agents.

General Experimental Workflow

The following diagram outlines the standardized workflow for performing and analyzing the comparative N-acylation reactions.

Experimental Workflow Start Start: Prepare Solutions Reaction Reaction: - Add amine to solvent - Add acylating agent - Stir at specified temperature Start->Reaction Monitoring Monitoring: - Thin-Layer Chromatography (TLC) Reaction->Monitoring Workup Work-up: - Quench reaction - Extract with organic solvent - Wash and dry organic layer Monitoring->Workup Upon completion Purification Purification: - Column Chromatography Workup->Purification Analysis Analysis: - NMR, MS for characterization - Determine yield Purification->Analysis

Caption: Standardized workflow for N-acylation experiments.

Protocol 1: N-Acylation using this compound
  • Materials:

    • Benzylamine (1.0 mmol, 107.15 mg)

    • This compound (1.1 mmol, 238.23 mg)

    • Anhydrous Dichloromethane (DCM), 10 mL

    • Triethylamine (1.2 mmol, 121.4 mg, 0.168 mL)

  • Procedure:

    • To a stirred solution of benzylamine in anhydrous DCM at room temperature, add triethylamine.

    • Add this compound to the mixture.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Acylation using Acetyl Chloride
  • Materials:

    • Benzylamine (1.0 mmol, 107.15 mg)

    • Acetyl Chloride (1.1 mmol, 78.50 mg, 0.071 mL)

    • Anhydrous Dichloromethane (DCM), 10 mL

    • Pyridine (1.2 mmol, 94.92 mg, 0.097 mL)

  • Procedure:

    • Dissolve benzylamine in anhydrous DCM in a round-bottomed flask under an inert atmosphere.

    • Add pyridine to the solution and cool the flask to 0 °C in an ice bath.

    • Slowly add acetyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion as indicated by TLC.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • The product can often be obtained in high purity after workup, or further purified by recrystallization or column chromatography.

Protocol 3: N-Acylation using Acetic Anhydride
  • Materials:

    • Benzylamine (1.0 mmol, 107.15 mg)

    • Acetic Anhydride (1.2 mmol, 122.5 mg, 0.113 mL)

    • Dichloromethane (DCM), 10 mL

  • Procedure:

    • In a 50 mL round-bottomed flask, dissolve benzylamine in DCM.

    • Add acetic anhydride to the solution and stir the mixture at room temperature.[3]

    • Monitor the reaction by TLC. The reaction is typically rapid.[3]

    • After completion, wash the reaction mixture with water, 1M HCl, and saturated NaHCO₃ solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the product.

Performance Comparison and Data Summary

The following table summarizes the expected performance of each acylating agent in the N-acylation of benzylamine based on established chemical principles and literature precedents.

ReagentTypical Reaction TimeTypical YieldByproductKey AdvantagesKey Disadvantages
This compound ModerateGood to Excellent3-chloro-1-(carboxymethyl)pyrazin-2(1H)-oneMild reaction conditions; potentially higher selectivity; non-corrosive byproducts.Higher molecular weight; may require purification to remove the pyrazinone byproduct.
Acetyl Chloride Very FastExcellentHClHigh reactivity leading to fast conversions and high yields.[2]Highly corrosive and moisture-sensitive; can lead to over-acylation or side reactions with sensitive substrates.[2]
Acetic Anhydride FastVery Good to ExcellentAcetic AcidLess reactive and more selective than acetyl chloride; byproduct is less corrosive.[3]May require a catalyst or heating for less reactive amines; byproduct needs to be removed.[3]

Mechanistic Insights and Causality

The choice of acylating agent has a profound impact on the reaction profile.

  • Acetyl chloride's high reactivity stems from the excellent leaving group ability of the chloride ion, which readily departs from the tetrahedral intermediate. This often translates to rapid reactions but can be a double-edged sword, as it may not be suitable for delicate substrates with multiple nucleophilic sites.

  • Acetic anhydride offers a more moderate reactivity profile. The acetate leaving group is less prone to departure than chloride, allowing for greater control and selectivity in many cases.

  • This compound represents a tunable and potentially more selective alternative. The reactivity can be modulated by substituents on the pyrazinone ring. The chloro group in the 3-position enhances the electrophilicity of the acyl group. The pyrazinone leaving group is relatively stable and less reactive than chloride, which can contribute to cleaner reactions and easier purification. The steric bulk of the pyrazinone moiety may also impart unique selectivity in complex molecules.

Conclusion and Future Outlook

This compound emerges as a promising acylating agent, offering a balance of reactivity and selectivity. While traditional reagents like acetyl chloride and acetic anhydride are highly effective and economical for many applications, the pyrazinone-based reagent provides a valuable alternative, particularly when mild reaction conditions and high selectivity are paramount.

The development of such novel reagents underscores the continuous evolution of synthetic methodology. Further studies are warranted to explore the full scope of this compound's utility, including its application in the acylation of less reactive amines, alcohols, and other nucleophiles. The systematic investigation of substituted pyrazinone derivatives will undoubtedly lead to a new generation of finely-tuned reagents for a wide array of chemical transformations.

References

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Organic Communications.

  • REGIOSELECTIVE N-ACYLATION OF N-HETEROCYCLES USING A LOCALLY AVAILABLE CLAY CATALYST UNDER SOLVENT-FREE CONDITIONS. International Journal of Applied Biology and Pharmaceutical Technology.

  • This compound. LabSolu.

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules.

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry.

  • This compound. Lucerna-Chem.

  • This compound. Aladdin.

  • Ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate. Acta Crystallographica Section E.

  • Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. Acta Crystallographica Section E.

  • 2(1H)-Pyrazinone and representative natural derivatives. ResearchGate.

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules.

  • Nucleophilic Substitution Reactions - Haloarenes. CK-12 Foundation.

  • (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. ResearchGate.

  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications.

  • Ethyl 2-(3-chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate. Acta Crystallographica Section E.

  • Nucleophilic Substitution Reaction. BYJU'S.

  • Synthesis of substituted pyrazines from N-allyl malonamides. ResearchGate.

  • N-Acetylation of methyl hydrazones with acetic acid in presence of PdCl2. ResearchGate.

  • A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. ResearchGate.

    • Acylation. Part XIV. A comparison of the reactivities of acetyl and chloroacetyl chloride towards phenols in acetonitrile. Journal of the Chemical Society (Resumed).

  • THE NUCLEOPHILIC SUBSTITUTION REACTIONS BETWEEN HALOGENOALKANES AND HYDROXIDE IONS. Chemguide.

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  • Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams.

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A Comparative Guide to the Synthesis of Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate is a heterocyclic compound of significant interest in medicinal chemistry. Its pyrazinone core is a privileged scaffold found in numerous biologically active molecules. The strategic placement of the chloro and ethyl acetate moieties provides valuable handles for further chemical modifications, making it a crucial building block for creating libraries of potential drug candidates. This guide will cross-validate two proposed synthetic pathways, providing a robust framework for its efficient and reliable production in a laboratory setting.

Comparative Analysis of Synthetic Methodologies

Two principal synthetic strategies are proposed for the synthesis of this compound. The key difference lies in the sequence of the chlorination and N-alkylation steps.

  • Method 1: N-Alkylation of a Pre-chlorinated Pyrazinone Core. This approach focuses on first establishing the 3-chloro-2-oxopyrazinone scaffold, followed by the attachment of the ethyl acetate group at the N1 position.

  • Method 2: Chlorination of an N-Alkylated Pyrazinone Precursor. This alternative route involves the initial synthesis of an N-alkylated pyrazinone, which is then subjected to chlorination.

Below is a summary of the key comparative metrics for these two approaches.

ParameterMethod 1: Post-AlkylationMethod 2: Pre-Alkylation
Starting Materials 3-Chloro-1H-pyrazin-2-one, Ethyl chloroacetate1-(2-ethoxy-2-oxoethyl)pyrazin-2(1H)-one
Key Reagents Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone)Chlorinating agent (e.g., POCl₃, SOCl₂)
Plausible Yield Moderate to HighModerate
Key Advantages Potentially cleaner reaction, avoids direct handling of highly reactive ethyl chloroacetate with complex mixtures.May offer regioselectivity benefits in some cases.
Potential Challenges Availability and synthesis of 3-chloro-1H-pyrazin-2-one.Potential for side reactions during chlorination of the more complex precursor.

Method 1: N-Alkylation of 3-Chloro-1H-pyrazin-2-one

This method is a robust and logical approach that leverages the nucleophilicity of the nitrogen in the pyrazinone ring. The electron-withdrawing nature of the chloro group can influence the reactivity of the N1 position, a factor that must be considered when selecting the base and reaction conditions.

Experimental Protocol

Step 1: Synthesis of 3-Chloro-1H-pyrazin-2-one (Hypothetical)

Step 2: N-Alkylation with Ethyl Chloroacetate

With the 3-chloro-1H-pyrazin-2-one in hand, the subsequent N-alkylation is a standard procedure.

  • Reaction Setup: To a solution of 3-chloro-1H-pyrazin-2-one (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add ethyl chloroacetate (1.1 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

An alternative to NaH in DMF is the use of potassium carbonate (K₂CO₃) in acetone, often with the addition of a catalytic amount of potassium iodide (KI) to facilitate the nucleophilic substitution.[2]

Workflow Diagram

Method1_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: N-Alkylation Acyclic_Precursors Acyclic_Precursors Cyclization_Chlorination Cyclization_Chlorination Acyclic_Precursors->Cyclization_Chlorination e.g., POCl₃ 3-Chloro-1H-pyrazin-2-one 3-Chloro-1H-pyrazin-2-one Cyclization_Chlorination->3-Chloro-1H-pyrazin-2-one Reaction_Setup Reaction_Setup 3-Chloro-1H-pyrazin-2-one->Reaction_Setup NaH, DMF Alkylation Alkylation Reaction_Setup->Alkylation Ethyl Chloroacetate Workup_Purification Workup_Purification Alkylation->Workup_Purification Final Product Final Product Workup_Purification->Final Product Method2_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Chlorination Pyrazin-2(1H)-one Pyrazin-2(1H)-one N_Alkylation N_Alkylation Pyrazin-2(1H)-one->N_Alkylation Ethyl Chloroacetate 1-(2-ethoxy-2-oxoethyl)pyrazin-2(1H)-one 1-(2-ethoxy-2-oxoethyl)pyrazin-2(1H)-one N_Alkylation->1-(2-ethoxy-2-oxoethyl)pyrazin-2(1H)-one Chlorination_Reaction Chlorination_Reaction 1-(2-ethoxy-2-oxoethyl)pyrazin-2(1H)-one->Chlorination_Reaction POCl₃ Workup_Purification Workup_Purification Chlorination_Reaction->Workup_Purification Final Product Final Product Workup_Purification->Final Product

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate, a halogenated heterocyclic compound. The procedures outlined here are grounded in established safety protocols for similar chemical classes and are designed to ensure the protection of personnel and the environment.

Understanding the Hazard Profile

Key Hazard Considerations:

  • Halogenated Organic Compound: Chemicals in this category are often persistent in the environment and can have toxic effects.[3][4] Specific disposal routes are required to prevent environmental contamination.

  • Potential for Reactivity: The presence of a chlorinated pyrazine ring suggests potential reactivity with certain materials. Incompatible materials should be avoided during storage and disposal.[3]

  • Toxicity: Although specific toxicity data is unavailable, it should be handled as a potentially toxic substance via inhalation, ingestion, and dermal contact.[5][6]

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that all necessary safety measures are in place. This is a non-negotiable first step to protect yourself and your colleagues.

Essential Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles and a face shield.[2]Provides maximum protection against splashes and vapors that can cause serious eye damage.[1][5]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[2]Prevents skin contact, which could lead to irritation or absorption of the chemical. Always inspect gloves for integrity before use and dispose of contaminated gloves properly.[2]
Body Protection A laboratory coat that is properly fastened. For larger quantities or potential for significant exposure, consider a chemical-resistant apron or suit.[1]Protects skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[4] If a fume hood is not available or if there is a risk of aerosol generation, a respirator with an appropriate organic vapor cartridge may be necessary.Minimizes the inhalation of potentially harmful vapors.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical process that must be executed with precision and adherence to institutional and regulatory guidelines. The following protocol provides a comprehensive, step-by-step approach.

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste is the foundation of a safe disposal plan.

  • Designate as Hazardous Waste: Due to its chemical nature as a halogenated organic compound, this compound must be managed as a dangerous or hazardous waste.[3]

  • Segregate at the Source: Never mix this compound with non-hazardous waste or other incompatible chemical waste streams.[7][8] Halogenated organic waste should be collected separately.[4][9] This is crucial for both safety and cost-effective disposal.[7]

  • Solid vs. Liquid Waste: Collect solid and liquid waste containing this compound in separate, clearly labeled containers.[10]

Step 2: Waste Collection and Container Management

The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.

  • Select a Compatible Container: Use a container made of a material compatible with halogenated organic compounds, such as a high-density polyethylene (HDPE) or glass bottle.[3][8] The original product container is often a suitable choice for waste collection.[8]

  • Inspect the Container: Before use, ensure the container is in good condition, with no cracks or leaks, and has a tightly sealing cap.[11]

  • Proper Labeling: Attach a completed hazardous waste label to the container before adding any waste.[3][7] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date

    • The name of the principal investigator or laboratory contact

Step 3: Waste Storage in the Laboratory

Safe temporary storage within the laboratory is critical to prevent accidents and ensure regulatory compliance.

  • Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA.[7] This area should be under the control of the laboratory personnel generating the waste.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[7][8]

  • Segregation from Incompatibles: Store the container away from incompatible materials such as acids, bases, and oxidizing agents.[3]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[7][11]

Step 4: Arranging for Final Disposal

The final disposal of hazardous waste must be handled by trained professionals in accordance with all applicable regulations.

  • Contact Environmental Health and Safety (EHS): When the waste container is full or is no longer being used, contact your institution's EHS department or equivalent to arrange for pickup and disposal.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or any halogenated organic compound be disposed of down the laboratory sink.[3][4][9] This can lead to environmental contamination and damage to the plumbing infrastructure.

  • Incineration: The recommended disposal method for this type of compound is incineration in a licensed hazardous waste facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1]

Spill Management Procedures

In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure how to handle it.

  • Don Appropriate PPE: Before attempting to clean up a small spill, ensure you are wearing the proper PPE as outlined above.

  • Contain the Spill: For liquid spills, use a chemical absorbent material to contain the spill.[1] For solid spills, carefully sweep or shovel the material into a suitable container for disposal, avoiding the creation of dust.[1][2]

  • Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with an appropriate cleaning agent.

  • Dispose of Spill Debris as Hazardous Waste: All materials used to clean up the spill, including absorbents and contaminated PPE, must be collected and disposed of as hazardous waste.

  • Report the Spill: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste identify_waste Identify as Halogenated Organic Hazardous Waste start->identify_waste spill Spill Occurs start->spill ppe Don Appropriate PPE identify_waste->ppe identify_waste->spill segregate Segregate from other waste streams ppe->segregate container Select & Label Compatible Waste Container segregate->container segregate->spill storage Store in Designated SAA with Secondary Containment container->storage container->spill disposal_request Request Disposal Pickup from EHS storage->disposal_request storage->spill end End: Compliant Disposal disposal_request->end spill_response Initiate Spill Response Protocol spill->spill_response spill_response->container

Sources

Mastering Safety: A Guide to Personal Protective Equipment for Handling Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

From the Senior Application Scientist's Desk: In the fast-paced world of drug discovery and chemical synthesis, our primary responsibility is to ensure that innovation does not come at the cost of personal safety. Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate is a heterocyclic compound with significant potential as a building block in medicinal chemistry. Its structure, featuring a chlorinated pyrazinone core, suggests a level of reactivity and biological activity that demands our utmost respect and caution.

This guide has been developed to provide a clear, actionable framework for the safe handling of this compound. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific molecule, we will apply the principles of chemical analogy and risk assessment. By examining the known hazards of its constituent parts—the chlorinated heterocyclic ring and the ethyl acetate side chain—we can construct a robust safety protocol. This document is your operational partner, designed to build your confidence and ensure that every interaction with this compound is a safe one.

Anticipated Hazard Profile: A Proactive Assessment

Understanding the "why" behind any safety protocol is critical. Our recommendations are derived from a composite hazard profile based on the chemical's structure and data from analogous compounds. The pyrazinone ring is a known pharmacophore, suggesting potential bioactivity.[1][2] The presence of a chlorine atom and an acetate group introduces further potential hazards.

Hazard ClassAnticipated Risk & RationaleSupporting Evidence from Analogous Compounds
Skin Irritation/Corrosion The chlorinated heterocyclic structure suggests a high likelihood of skin irritation. Prolonged or high-concentration exposure could potentially lead to chemical burns.A similar compound, Ethyl 2-(3-chloropyrazin-2-yl)acetate, is classified with H315 (Causes skin irritation).[3] Other chloro-organic esters are known to be corrosive.[4][5]
Eye Damage/Irritation The compound is expected to be a severe eye irritant. Direct contact with powders or solutions could cause serious, potentially irreversible, eye damage.Ethyl 2-(3-chloropyrazin-2-yl)acetate is classified with H319 (Causes serious eye irritation).[3] Related compounds are known lachrymators (tear-inducing).[5]
Respiratory Irritation Inhalation of aerosolized particles or fine dust is likely to cause irritation to the respiratory tract.Ethyl 2-(3-chloropyrazin-2-yl)acetate is classified with H335 (May cause respiratory irritation).[3] Most pyrazine derivatives are recognized as respiratory irritants.[6]
Acute Toxicity (Dermal, Oral, Inhalation) Chlorinated organic esters can exhibit significant toxicity if absorbed through the skin, ingested, or inhaled. Some related compounds are classified as "Fatal in contact with skin."[7]Ethyl chloroacetate is toxic if swallowed, in contact with skin, or if inhaled (H301+H311+H331).[8]
Flammability While the compound itself has a high flash point (~124°C), related ethyl esters are flammable liquids.[5][9] Caution should be exercised, especially when working with solvents.Ethyl chloroacetate is a flammable liquid and vapor (H226).[8]
Unknown Chronic Effects As a novel research chemical, the long-term toxicological properties are unknown. Prudent practice dictates treating it as potentially hazardous with chronic exposure.Many bioactive molecules, including pyrazinone derivatives, can have long-term effects.[2][10]

Core PPE Directive: Your Non-Negotiable Barrier

Based on the anticipated hazards, the following Personal Protective Equipment (PPE) constitutes the minimum standard for any work involving this compound. Every piece of equipment serves a specific purpose, creating a comprehensive barrier between you and the chemical.

PPE ComponentSpecificationRationale & Causality
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves. The outer glove cuff should be worn over the gown sleeve.The primary route of exposure is dermal. Nitrile provides good chemical resistance to a range of organic compounds. Double-gloving provides a critical safety buffer against tears and permeation, especially during high-risk tasks.
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 certified) and a full-face shield.Safety glasses are insufficient.[11] Chemical splash goggles are essential to protect against splashes and fine particulates.[11] A face shield must be worn over the goggles during procedures with a high splash or aerosolization risk (e.g., transferring solutions, sonicating).
Body Protection Disposable, solid-front chemical-resistant gown with long sleeves and tight-fitting knit cuffs.A standard lab coat does not provide adequate protection against splashes from hazardous liquids. A disposable, impervious gown prevents skin contact and contamination of personal clothing.
Foot Protection Closed-toe, non-perforated shoes made of a chemically resistant material.Protects feet from spills and dropped objects.

Operational Safety: A Risk-Based Approach

Not all laboratory tasks carry the same level of risk. A dynamic, risk-based approach to PPE is essential for ensuring both safety and operational efficiency.[12] The following workflow will guide you in selecting the appropriate level of protection for your specific task.

RiskBasedPPE cluster_0 Risk Assessment Workflow cluster_1 Start Identify Experimental Task Assess Assess Risk of Exposure (Splash, Aerosol, Dust) Start->Assess LowRisk Low Risk (e.g., Handling sealed containers, visual inspection) Assess->LowRisk Minimal MedRisk Medium Risk (e.g., Weighing solid in enclosure, preparing solutions) Assess->MedRisk Moderate HighRisk High Risk (e.g., Open transfer of powders, reactions at elevated temp/pressure) Assess->HighRisk High PPE_Low Required PPE: - Lab Coat - Safety Glasses - Single Nitrile Gloves LowRisk->PPE_Low PPE_Med Required PPE: - Core Directive PPE (Gown, Goggles) - Double Nitrile Gloves - Work in Fume Hood/Enclosure MedRisk->PPE_Med PPE_High Required PPE: - Core Directive PPE + Face Shield - Double Nitrile Gloves - Respiratory Protection (N95/PAPR)* - Work in Fume Hood/Enclosure HighRisk->PPE_High caption *Respiratory protection level determined by site-specific risk assessment by EHS professionals.

Caption: Risk-based PPE Selection Workflow.

Procedural Guidance: Execution is Everything

Correctly using PPE is as important as selecting it. Flaws in procedure can negate the protection offered.

Donning (Putting On) PPE: A Step-by-Step Protocol
  • Preparation: Ensure your work area is clear and all necessary items are at hand.[13]

  • Gown: Don the disposable gown, ensuring it is fully snapped or tied at the back.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Goggles: Place chemical splash goggles on, ensuring a snug fit.

  • Face Shield: If required by the risk assessment, don the face shield over the goggles.

  • Outer Gloves: Put on the second pair of nitrile gloves, ensuring the cuffs are pulled up and over the sleeves of the gown. This creates a complete seal.

Doffing (Removing) PPE: The Contamination Control Protocol

This process is designed to prevent any chemical that may be on your PPE from contacting your skin.

  • Initial Decontamination: If grossly contaminated, wipe down the exterior of gloves and gown before removal.

  • Outer Gloves: Peel off the outer pair of gloves, turning them inside out as you remove them. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield & Goggles: Remove the face shield and goggles from the back to the front, avoiding touching the front surfaces. Place them in a designated area for decontamination.

  • Gown: Untie or unsnap the gown. Peel it away from your body, turning it inside out as you go. Roll it into a ball with the contaminated side inward and dispose of it.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Immediate Spill Response Plan
  • Alert: Immediately alert colleagues in the vicinity.

  • Evacuate: If the spill is large or involves a highly volatile solvent, evacuate the immediate area.

  • Contain: If safe to do so, use a chemical spill kit to contain the spill and prevent it from spreading.

  • PPE: Do not attempt cleanup without the appropriate PPE, including respiratory protection if necessary.[11]

  • Clean: Use an appropriate absorbent material from the spill kit. Work from the outside of the spill inward.

  • Dispose: All cleanup materials must be placed in a sealed, labeled hazardous waste container.[14]

Decontamination & Disposal Plan

Proper disposal is a critical final step in the safe handling workflow.

  • Contaminated PPE: All disposable PPE (gowns, gloves) must be considered hazardous waste. Place it directly into a designated, clearly labeled hazardous waste container immediately after doffing.

  • Chemical Waste: this compound and any solutions containing it must be disposed of as chlorinated hazardous waste. Do not pour it down the drain. Collect it in a sealed, properly labeled waste container.

  • Glassware Decontamination: Triple-rinse all glassware that has come into contact with the compound. The first two rinses should be with a suitable organic solvent (e.g., acetone, ethanol), which must be collected as hazardous waste. The final rinse can be with water and detergent.

  • Work Surfaces: Decontaminate all work surfaces in the fume hood with a suitable solvent and then with soap and water. All cleaning materials must be disposed of as solid hazardous waste.

By integrating these protocols into your daily laboratory practice, you create a self-validating system of safety that protects you, your colleagues, and your research.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.